molecular formula C61H57K3N4O14S4 B12379999 Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO

货号: B12379999
分子量: 1315.7 g/mol
InChI 键: GYGJWGVRHJCBST-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo-Cy7.5 DBCO is a useful research compound. Its molecular formula is C61H57K3N4O14S4 and its molecular weight is 1315.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C61H57K3N4O14S4

分子量

1315.7 g/mol

IUPAC 名称

tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3

InChI 键

GYGJWGVRHJCBST-UHFFFAOYSA-K

手性 SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

规范 SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

产品来源

United States

Foundational & Exploratory

Sulfo-Cy7.5 DBCO: A Technical Guide for Advanced Bioimaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized for copper-free click chemistry. This guide is intended for researchers, scientists, and drug development professionals who are utilizing advanced bioconjugation and bioimaging techniques.

Core Concepts: Introduction to this compound

This compound is a highly specialized chemical probe consisting of three key components: a Sulfo-Cy7.5 fluorophore, a dibenzocyclooctyne (DBCO) group, and a sulfonated moiety.

  • Sulfo-Cy7.5 Fluorophore: This is a near-infrared fluorescent dye, meaning it absorbs and emits light in the 700-900 nm range of the electromagnetic spectrum. This spectral window is often referred to as the "NIR window" in biological imaging, as it allows for deep tissue penetration with minimal autofluorescence from endogenous molecules, leading to a high signal-to-background ratio.[1]

  • DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a type of "click chemistry" that is bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes.[2] A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for live-cell and in vivo applications.[3]

  • Sulfonation: The addition of sulfonate (SO₃⁻) groups to the cyanine (B1664457) dye backbone significantly increases its water solubility.[4] This is a critical feature for biological applications, as it prevents aggregation and ensures that the molecule remains in solution in aqueous buffers and physiological environments.

In essence, this compound is a water-soluble, near-infrared fluorescent "tag" that can be specifically and covalently attached to azide-modified biomolecules through a rapid and biocompatible chemical reaction.

Key Physicochemical and Fluorescent Properties

The properties of this compound make it a powerful tool for a variety of research applications. The following tables summarize the key quantitative data for this molecule.

PropertyValueSource(s)
Molecular Formula C₅₉H₅₅K₃N₄O₁₄S₄[5]
Molecular Weight 1289.64 g/mol [5]
Appearance Green solid[5]
Solubility Highly soluble in water and DMSO[5]
Storage Conditions -20°C, protected from light[2]
PropertyValueSource(s)
Excitation Maximum (λex) ~788 nm[5]
Emission Maximum (λem) ~808 nm[5]
Extinction Coefficient (ε) 222,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) 0.21[5]
Stokes Shift ~20 nm

Mechanism of Action: Copper-Free Click Chemistry

The core utility of this compound lies in its ability to participate in copper-free click chemistry. This reaction forms a stable triazole linkage between the DBCO group on the dye and an azide (B81097) group on a target molecule.

G cluster_reactants Reactants cluster_product Product SulfoCy75_DBCO Sulfo-Cy7.5-DBCO Labeled_Molecule Fluorescently Labeled Biomolecule SulfoCy75_DBCO->Labeled_Molecule + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Molecule Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: The reaction of this compound with an azide-modified biomolecule.

Experimental Protocols

This section provides a general protocol for labeling an azide-modified antibody with this compound for subsequent use in applications such as flow cytometry or in vivo imaging.

Materials
  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Protocol for Antibody Labeling
  • Prepare the this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.

  • Prepare the Antibody Solution:

    • Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Click Chemistry Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

    • Gently mix by pipetting. Avoid vigorous vortexing to prevent denaturation of the antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring its absorbance at 280 nm (for the protein) and ~788 nm (for the dye).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 788 nm.

    • Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

G A Prepare 10 mM This compound in DMSO C Combine and Incubate (2-4h at RT or O/N at 4°C) A->C B Prepare 1-5 mg/mL Azide-Modified Antibody in PBS B->C D Purify via Desalting Column C->D E Characterize (DOL) and Store D->E

Caption: A generalized workflow for labeling an azide-modified antibody with this compound.

Application Highlight: Visualizing GPCR Trafficking and Signaling

A powerful application of this compound is in the study of G-protein coupled receptor (GPCR) dynamics. GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling. Their trafficking, including internalization and recycling, is tightly regulated and essential for their function.

By metabolically labeling GPCRs with an azide-containing unnatural amino acid, researchers can then use this compound to specifically attach a bright, NIR fluorescent probe to the receptor. This allows for the visualization of GPCR localization and movement in live cells using advanced microscopy techniques.

G cluster_cell Live Cell cluster_pm Plasma Membrane cluster_cyto Cytoplasm GPCR Azide-GPCR Endosome Endosome GPCR->Endosome Internalization Imaging NIR Fluorescence Microscopy GPCR->Imaging Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Endosome->Imaging Recycling->GPCR Agonist Agonist Binding Agonist->GPCR Activation Labeling Label with This compound Labeling->GPCR

References

Sulfo-Cy7.5 DBCO: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical structure, properties, and applications of Sulfo-Cy7.5 DBCO, a near-infrared fluorescent probe for copper-free click chemistry.

This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This combination of a bright, photostable cyanine (B1664457) dye with a highly reactive DBCO moiety makes it an invaluable tool for the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry.[3][4] The presence of sulfonate groups enhances its water solubility, rendering it suitable for biological applications in aqueous environments.[1] Its fluorescence emission in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence from biological samples.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and a detailed experimental protocol for the application of this compound in bioconjugation.

Core Properties of this compound

The key characteristics of this compound are summarized in the tables below, providing essential data for its effective use in experimental design.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC58H63KN4O8S2
Molecular Weight1047.4 g/mol
SolubilityWater, DMSO, DMF
AppearanceGreen to dark green solid
StorageStore at -20°C, protected from light and moisture.
Spectral Properties
PropertyValueReference(s)
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient (ε)~240,600 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.24
Stokes Shift~23 nm

Chemical Structure and Reaction Mechanism

This compound consists of a sulfonated heptamethine cyanine core, which is responsible for its near-infrared fluorescence, linked to a DBCO group. The DBCO moiety enables highly efficient and specific covalent bond formation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples, including living cells.

cluster_sulfo_cy7_5_dbco This compound cluster_azide_biomolecule Azide-Modified Biomolecule Sulfo-Cy7.5 Core Sulfo-Cy7.5 Core DBCO Group DBCO Group Stable Triazole Conjugate Stable Triazole Conjugate DBCO Group->Stable Triazole Conjugate SPAAC Reaction Linker Linker->DBCO Group Biomolecule Biomolecule Azide (B81097) Group (N3) Azide Group (N3) Biomolecule->Azide Group (N3) Azide Group (N3)->Stable Triazole Conjugate

Figure 1: Reaction scheme of this compound with an azide-modified biomolecule.

Experimental Protocols

The following section provides a detailed protocol for the labeling of an azide-modified protein with this compound. This protocol is a general guideline and may require optimization for specific applications.

Pre-Conjugation Considerations
  • Buffer Selection: Use an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Avoid buffers containing sodium azide, as it will compete with the azide-modified biomolecule for reaction with the DBCO group.

  • Protein Purity and Concentration: Ensure the azide-modified protein is of high purity and free of interfering substances like bovine serum albumin (BSA) and gelatin. The protein concentration should be at least 1 mg/mL for efficient labeling.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. Due to the hygroscopic nature of these solvents, protect them from moisture.

General Protocol for Labeling Azide-Modified Proteins
  • Dissolve this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Protein Sample: Dissolve the azide-modified protein in an appropriate volume of azide-free buffer (e.g., PBS, pH 7.4) to achieve a concentration of 1-5 mg/mL.

  • Reaction Setup: Add a 2-4 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.

  • Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours, protected from light. The optimal incubation time may vary depending on the specific protein and should be determined empirically.

  • Purification of the Conjugate: Remove the unreacted this compound and any reaction byproducts using a suitable purification method. Common methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein-dye conjugate from the smaller, unreacted dye.

    • Spin Desalting Columns: A quick and convenient method for removing excess dye.

    • Dialysis: Suitable for removing small molecule impurities.

Post-Conjugation Analysis
  • Spectrophotometric Analysis: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7.5 (~750 nm).

  • SDS-PAGE Analysis: Visualize the fluorescently labeled protein by running the purified conjugate on an SDS-PAGE gel and imaging the gel using a suitable NIR fluorescence scanner.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation process using this compound.

start Start: Prepare Reagents reagent_prep Dissolve Azide-Modified Protein in Buffer Prepare this compound Stock Solution (DMSO) start->reagent_prep reaction Mix Protein and Dye Solutions Incubate (4°C overnight or RT for 2-4h) reagent_prep->reaction purification Purify Conjugate (e.g., SEC, Spin Column) Collect Labeled Protein reaction->purification analysis Analyze Conjugate (Spectrophotometry, SDS-PAGE) Determine Degree of Labeling purification->analysis end End: Store Conjugate analysis->end

Figure 2: General experimental workflow for protein labeling with this compound.

Signaling Pathway and Logical Relationship Visualization

The "Tag-and-Modify" strategy is a powerful approach for site-specific protein modification. This involves two key steps: first, the introduction of a bioorthogonal handle (the azide group) into the target protein, and second, the specific reaction of this handle with a probe (this compound).

tagging Step 1: Tagging Introduce Azide Group into Protein modification Step 2: Modification React with this compound tagging->modification Bioorthogonal Reaction outcome Result Site-Specifically Labeled Fluorescent Protein modification->outcome

Figure 3: The "Tag-and-Modify" logical relationship for site-specific protein labeling.

References

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sulfo-Cy7.5 DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in modern bioconjugation and imaging. We will delve into its mechanism of action, provide quantitative data for its use, detail experimental protocols, and offer visualizations to illustrate the underlying principles and workflows.

The functionality of this compound is centered around the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the covalent ligation of a strained alkyne, in this case, Dibenzocyclooctyne (DBCO), with an azide-functionalized molecule.

Key Features of SPAAC:

  • Bioorthogonal: The reaction proceeds with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1]

  • Copper-Free: Unlike the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[2]

  • High Reaction Kinetics: The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the cycloaddition, leading to rapid reaction rates at physiological temperatures.[3]

  • Stable Product Formation: The reaction results in the formation of a stable triazole linkage, ensuring a permanent label on the target molecule.[4]

The Sulfo-Cy7.5 component of the molecule is a near-infrared (NIR) fluorescent dye. Its role is to provide a detectable signal for imaging and quantification. The sulfonate groups enhance the water solubility of the dye, making it suitable for use in aqueous biological buffers.[5]

Quantitative Data

The following tables summarize the key quantitative parameters for Sulfo-Cy7.5 and the DBCO-azide reaction.

Table 1: Spectroscopic Properties of Sulfo-Cy7.5

PropertyValue
Excitation Maximum (λex)~778 nm
Emission Maximum (λem)~797 nm
Molar Extinction Coefficient (ε)222,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.21
SolubilityGood in Water, DMSO, DMF

Data sourced from references[6][7][8][9].

Table 2: Second-Order Rate Constants for DBCO-Azide SPAAC Reactions

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide (B81097)0.24-
DBCO and Phenyl Azide0.033CH₃CN:H₂O = 3:1
DBCO-functionalized peptide and Azide0.34HBS buffer (pH 7.4) at 25 °C
DBCO and general azidesup to 1-

Data sourced from references[3][10][11].

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or other protein purification system

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: Add a 2- to 4-fold molar excess of the this compound stock solution to the azide-modified protein solution (typically 1-10 mg/mL).[1] The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1] The optimal reaction time should be determined empirically.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or other appropriate chromatography methods like HPLC.[1][12]

  • Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for the Sulfo-Cy7.5 dye).

Cell Labeling and Imaging

This protocol describes the labeling of azide-metabolically labeled cells with this compound for fluorescence imaging.

Materials:

  • Azide metabolically labeled cells

  • This compound

  • Growth medium

  • PBS (pH 7.4)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Wash the azide metabolically labeled cells twice with PBS.[13]

  • Labeling: Incubate the cells with 10-50 µM this compound in growth media for 1 hour at 37°C.[13][14]

  • Washing: Wash the cells three times with PBS to remove unbound dye.[13]

  • Imaging: The cells are now ready for analysis by fluorescence microscopy using appropriate NIR filter sets.

In Vivo Imaging

This protocol provides a general guideline for in vivo imaging in a mouse model using a this compound-labeled targeting agent (e.g., an antibody or peptide).

Materials:

  • Animal model (e.g., nude mice)

  • This compound-labeled probe

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system

Procedure:

  • Probe Administration: Dilute the this compound-labeled probe to the desired concentration in sterile PBS. A typical dose is in the range of 0.5-5 mg/kg body weight.[15] Administer the probe via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[15][16]

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.[17] Use an excitation filter around 770 nm and an emission filter around 800 nm.[16]

  • Data Analysis: Analyze the images to determine the biodistribution and target accumulation of the labeled probe.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product SulfoCy75_DBCO Sulfo-Cy7.5-DBCO Triazole_Product Stable Triazole-Linked Sulfo-Cy7.5-Biomolecule SulfoCy75_DBCO->Triazole_Product SPAAC (Copper-Free) Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow start Start: Azide-Modified Protein add_dbco Add this compound start->add_dbco incubate Incubate (2-12h, RT or 4°C) add_dbco->incubate purify Purify (e.g., Spin Desalting Column) incubate->purify characterize Characterize (UV-Vis, SDS-PAGE) purify->characterize end End: Purified Labeled Protein characterize->end

Caption: Experimental workflow for protein bioconjugation.

Cell_Labeling_Logic metabolic_labeling Metabolic Labeling: Introduce Azide Sugars into Cell Glycans spaac_reaction SPAAC Reaction: Incubate with This compound metabolic_labeling->spaac_reaction Bioorthogonal Targeting visualization Visualization: Fluorescence Microscopy (NIR Channel) spaac_reaction->visualization Signal Generation result Result: Labeled Glycans on Cell Surface visualization->result

Caption: Logical relationship in cell labeling and imaging.

References

Unveiling the Spectral Fingerprint of Sulfo-Cy7.5 DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the excitation and emission spectra of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye integral to advanced biological imaging and therapeutic development. Tailored for researchers, scientists, and drug development professionals, this document details the dye's core spectral properties, outlines the experimental protocols for their determination, and presents a typical workflow for its application in bioconjugation.

This compound is a water-soluble cyanine (B1664457) dye valued for its bright fluorescence, high photostability, and utility in copper-free click chemistry.[1][] Its spectral characteristics fall within the near-infrared window, minimizing background fluorescence from biological tissues and enabling deep-tissue imaging.[3] The dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[][4]

Core Spectral Properties

The essential spectral characteristics of this compound are critical for optimizing its use in fluorescence-based applications. These properties, including the absorption/excitation maximum, emission maximum, molar extinction coefficient, and fluorescence quantum yield, are summarized below. The data presented represents typical values and may vary slightly depending on the solvent and experimental conditions.

Spectral PropertyValueReference
Excitation Maximum (λex)~788 nm[3][5]
Emission Maximum (λem)~808 nm[3][5]
Molar Extinction Coefficient (ε)222,000 L·mol⁻¹·cm⁻¹[3]
Fluorescence Quantum Yield (ΦF)0.21[3]
Recommended Stokes Shift~20 nm[5]
SolubilityWater, DMF, DMSO

Experimental Protocols

Accurate determination of the spectral properties of this compound is paramount for its effective implementation. The following protocols describe standard methodologies for measuring the absorption and fluorescence emission spectra.

Measurement of the Absorption Spectrum

The absorption spectrum reveals the wavelengths of light a molecule absorbs and is used to determine the optimal excitation wavelength.

Instrumentation: A UV-Vis spectrophotometer is required for this measurement.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS), methanol, or dimethylformamide (DMF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Blank Measurement: Fill a cuvette with the same solvent used to dissolve the dye and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the this compound solution and measure the absorbance across a wavelength range of approximately 600-900 nm.

  • Data Analysis: The wavelength at which the highest absorbance is recorded corresponds to the absorption maximum (λabs).

Measurement of the Fluorescence Emission Spectrum

The fluorescence emission spectrum illustrates the wavelengths of light emitted by the dye following excitation.

Instrumentation: A spectrofluorometer is used for this measurement.

Methodology:

  • Sample Preparation: Use the same dilute solution prepared for the absorbance measurement. Further dilution may be necessary to avoid inner filter effects.

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the determined absorption maximum (e.g., 788 nm).

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength, typically from the excitation wavelength +10 nm to around 900 nm.

  • Data Analysis: The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λem).

Experimental Workflow and Signaling Pathway Visualization

The primary application of this compound is the labeling of biomolecules through copper-free click chemistry. The following diagrams illustrate the logical workflow of a typical bioconjugation experiment and the underlying chemical reaction.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis azide_biomolecule Azide-Modified Biomolecule incubation Incubation (Physiological Conditions) azide_biomolecule->incubation sulfo_cy75_dbco This compound Solution sulfo_cy75_dbco->incubation purification Removal of Unreacted Dye incubation->purification Conjugated Product analysis Spectroscopy & Imaging purification->analysis copper_free_click_chemistry cluster_reactants Reactants cluster_product Product reactant1 Azide-Modified Biomolecule (R-N3) product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) reactant1->product + reactant2 This compound reactant2->product

References

In-Depth Technical Guide: Water Solubility of Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye commonly utilized in bioconjugation and in vivo imaging. The document details its solubility characteristics, presents a general experimental protocol for solubility determination, and illustrates a typical workflow for its application in copper-free click chemistry.

Core Topic: Water Solubility of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy7.5, modified with two key functional groups: a sulfonate group (Sulfo) and a dibenzocyclooctyne (DBCO) group. The presence of the sulfonate ion is the primary determinant of its aqueous solubility.[1]

Cyanine dyes, in their non-sulfonated form, generally exhibit limited solubility in aqueous solutions and often require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for effective use in labeling reactions.[2][3][4][5] The introduction of sulfonate groups dramatically enhances the hydrophilicity and, consequently, the water solubility of these dyes.[2][3] This increased solubility is crucial for applications in biological systems, as it allows for direct labeling of biomolecules in aqueous buffers, minimizing the need for organic solvents that could potentially denature sensitive proteins.[3]

The enhanced water solubility of sulfonated cyanine dyes like this compound also reduces their tendency to aggregate in aqueous environments.[3][5] Dye aggregation can lead to fluorescence quenching and inaccuracies in experimental results, making high water solubility a desirable characteristic for reliable and reproducible bioconjugation and imaging studies.[2][5]

Quantitative Data on Water Solubility

While specific quantitative solubility values (e.g., in mg/mL or Molarity) for this compound are not consistently published across supplier datasheets, the qualitative descriptions consistently emphasize its high water solubility. The general consensus in the scientific literature and from commercial suppliers is that the "sulfo" modification renders the dye sufficiently soluble for most biological applications in aqueous media.

PropertyDescriptionSource
Water Solubility The presence of the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions.[1][6]MedchemExpress[1][6]
Effect of Sulfonation Sulfonated cyanines are highly water-soluble and remain in solution without precipitation, even at high dye concentrations. No organic co-solvent is needed to perform labeling with these reagents.[2][3]Creative Diagnostics[2], Lumiprobe[3]
General Classification sulfo-Cy7 DBCO is described as a water-soluble near-IR dye.BroadPharm[7]
Enhanced Performance The sulfonate groups in Sulfo-Cyanine7.5 improve its performance in aqueous environments due to enhanced solubility.[8]AxisPharm[8]

Experimental Protocol: Determination of Aqueous Solubility

While this compound is known to be water-soluble, researchers may need to determine its solubility limit for specific experimental conditions or buffer compositions. A general protocol for determining the solubility of a dye in an aqueous buffer is provided below. This method, known as a "solubility titration," is based on observing changes in light scattering or absorbance as the dye concentration exceeds its solubility limit.[9]

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or nephelometer

  • Microcentrifuge

  • Calibrated micropipettes and tips

  • Glass vials or microcentrifuge tubes

Methodology:

  • Preparation of a Stock Solution:

    • Prepare a concentrated stock solution of this compound in a small amount of a solvent in which it is highly soluble (e.g., DMSO). The exact concentration should be accurately known.

  • Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer of interest. The concentration range should span from expectedly soluble to potentially insoluble concentrations.

  • Equilibration:

    • Incubate the prepared solutions at the desired experimental temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium. Gentle agitation may be applied.

  • Visual Inspection and Centrifugation:

    • Visually inspect each solution for any signs of precipitation or cloudiness.

    • Centrifuge all samples at high speed (e.g., >10,000 x g) for a sufficient time to pellet any undissolved material.

  • Spectrophotometric Analysis:

    • Carefully collect the supernatant from each sample.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Sulfo-Cy7.5 (approximately 750 nm).

    • Plot the absorbance as a function of the initial dye concentration.

  • Data Interpretation:

    • The point at which the absorbance reading plateaus indicates the concentration at which the solubility limit has been reached. The concentration at this inflection point is the approximate solubility of the dye in the tested buffer.

    • Alternatively, light scattering can be measured. A sharp increase in light scattering will be observed at concentrations above the solubility limit.[9]

Experimental Workflow and Visualization

This compound is primarily used in copper-free click chemistry to label biomolecules containing an azide (B81097) group. The DBCO moiety reacts specifically with the azide, forming a stable triazole linkage. A generalized experimental workflow is depicted below.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Application biomolecule Azide-Modified Biomolecule (e.g., Protein) incubation Incubation (Copper-Free Click Chemistry) biomolecule->incubation dye_solution This compound in Aqueous Buffer dye_solution->incubation purification Removal of Unreacted Dye (e.g., Dialysis, SEC) incubation->purification Formation of Stable Conjugate labeled_biomolecule Labeled Biomolecule purification->labeled_biomolecule application Downstream Applications (e.g., In Vivo Imaging, Flow Cytometry) labeled_biomolecule->application

Caption: Generalized workflow for labeling an azide-modified biomolecule with this compound.

This workflow illustrates the key steps from preparing the reactants to the final application of the fluorescently labeled biomolecule. The high water solubility of this compound is critical for the initial steps, allowing the reaction to be performed in an aqueous environment suitable for biological molecules.

References

Sulfo-Cy7.5 DBCO for Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing Sulfo-Cy7.5 DBCO for copper-free click chemistry applications. It provides a comprehensive overview of the core properties, detailed experimental protocols, and critical data for the successful implementation of this powerful bioconjugation reagent.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The Cy7.5 core provides excellent photophysical properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence in biological samples. The presence of sulfonate groups significantly enhances its water solubility, making it ideal for bioconjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.

The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent labeling of azide-containing biomolecules. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes. The lack of a cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging and in vivo studies.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below for easy reference. These values are critical for designing and executing labeling experiments and for the subsequent analysis of the conjugates.

PropertyValueReference(s)
Molecular Weight~1047.4 g/mol [1]
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Molar Extinction Coefficient~240,600 M⁻¹cm⁻¹ at 750 nm
Fluorescence Quantum Yield~0.24
SolubilityGood in water, DMSO, DMF
Storage Conditions (Solid)-20°C in the dark, desiccated
Storage Conditions (in DMSO)-80°C for up to 6 months, -20°C for up to 1 month

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-free click chemistry reaction between this compound and an azide-modified molecule proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the cyclooctyne (B158145) in the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is highly specific and forms a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product SulfoCy75DBCO Sulfo-Cy7.5-DBCO TriazoleProduct Stable Sulfo-Cy7.5-Triazole Conjugate SulfoCy75DBCO->TriazoleProduct Strain-Promoted [3+2] Cycloaddition AzideMolecule Azide-Modified Molecule (R-N3) AzideMolecule->TriazoleProduct

Caption: SPAAC reaction of this compound with an azide. (Within 100 characters)

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to proteins and the subsequent purification and characterization of the conjugate.

Labeling of Proteins with this compound-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.

    • If necessary, concentrate the protein solution.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution. The final concentration of DMSO should be below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound-NHS ester and quenching agent using a desalting spin column or SEC.

Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

  • DBCO-labeled protein

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or affinity chromatography) to remove excess azide-modified molecule.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying DBCO-conjugated proteins.

Method:

  • Reverse-Phase HPLC (RP-HPLC):

    • Column: C4 or C18, wide-pore (300 Å)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Detection: UV at 280 nm (protein) and 750 nm (Sulfo-Cy7.5).

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per protein molecule.

Procedure:

  • Purify the Conjugate: Ensure all unconjugated dye is removed.

  • Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~750 nm (A_max).

  • Calculate Protein Concentration:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF), where CF is the correction factor (A₂₈₀/A_max for the free dye).

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (ε_dye × path length)

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

ParameterDescription
A₂₈₀Absorbance of the conjugate at 280 nm.
A_maxAbsorbance of the conjugate at the dye's maximum absorbance wavelength (~750 nm).
ε_proteinMolar extinction coefficient of the protein at 280 nm.
ε_dyeMolar extinction coefficient of Sulfo-Cy7.5 at ~750 nm (~240,600 M⁻¹cm⁻¹).
CF (Correction Factor)Ratio of the dye's absorbance at 280 nm to its A_max.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for protein labeling and the logical flow for confirming the conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification_char Purification & Characterization ProteinPrep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Protein + DBCO-NHS) ProteinPrep->Conjugation ReagentPrep This compound-NHS Stock Solution Preparation ReagentPrep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification1 Purification of DBCO-Protein (Desalting/SEC) Quenching->Purification1 ClickReaction Copper-Free Click Reaction (DBCO-Protein + Azide-Molecule) Purification1->ClickReaction Purification2 Final Conjugate Purification (HPLC) ClickReaction->Purification2 Characterization Characterization (DOL, Purity) Purification2->Characterization

Caption: General experimental workflow for this compound conjugation. (Within 100 characters)

Logical_Relationship Start Start: Labeled Protein Sample HPLC HPLC Analysis Start->HPLC Compare Compare Retention Times HPLC->Compare Control Unlabeled Protein Control Control->Compare Shift Retention Time Shifted? Compare->Shift Success Successful Conjugation Shift->Success Yes Failure Conjugation Failed or Incomplete Shift->Failure No

Caption: Logical diagram for HPLC-based confirmation of conjugation. (Within 100 characters)

Stability and Storage

Proper storage of this compound and its conjugates is crucial for maintaining their reactivity and fluorescence properties.

  • Solid this compound: Store at -20°C in the dark, and protect from moisture. It is stable for at least 12 months under these conditions.

  • Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • DBCO-labeled Proteins: Can be stored at -20°C for up to a month. However, the reactivity of the DBCO group may decrease over time due to oxidation and hydrolysis. For best results, use the labeled protein in the subsequent click reaction as soon as possible.

Conclusion

This compound is a highly valuable reagent for the fluorescent labeling of biomolecules in the NIR spectrum. Its water solubility, high reactivity in copper-free click chemistry, and excellent photophysical properties make it a superior choice for a wide range of applications, from in vitro assays to in vivo imaging. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this compound to generate robust and reliable fluorescently labeled conjugates for their studies.

References

The Aqueous Advantage: A Technical Guide to Sulfonated Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the pursuit of brighter, more stable, and highly specific probes is paramount. Cyanine (B1664457) dyes have long been recognized for their utility in this domain, offering a broad spectral range and high extinction coefficients.[1] However, the inherent hydrophobicity of traditional cyanine dyes presents challenges in biological applications, often leading to aggregation, fluorescence quenching, and the need for organic co-solvents that can be detrimental to sensitive biomolecules. The strategic addition of sulfonate groups to the cyanine core structure has emerged as a transformative solution, giving rise to a class of dyes with superior properties for a myriad of applications in research and drug development.

This technical guide provides an in-depth exploration of the core advantages of using sulfonated cyanine dyes. We will delve into their enhanced physicochemical properties, provide detailed experimental protocols for their use in bioconjugation, and illustrate key workflows and biological pathways where these dyes provide a distinct advantage.

Core Advantages of Sulfonation

The introduction of one or more sulfonate (–SO₃⁻) groups onto the cyanine dye scaffold imparts a range of beneficial properties, primarily centered around improved hydrophilicity.[2] This fundamental change addresses several key limitations of their non-sulfonated counterparts.

  • Enhanced Water Solubility: Sulfonated cyanine dyes are readily soluble in aqueous buffers, eliminating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during conjugation reactions.[2][3] This is particularly advantageous when working with proteins or other biomolecules that are sensitive to organic solvents and may denature or lose activity.[4]

  • Reduced Aggregation: The negatively charged sulfonate groups mitigate the tendency of dye molecules to aggregate in aqueous environments. Dye aggregation is a significant cause of fluorescence quenching and can lead to inaccurate quantification and reduced signal intensity in imaging applications. By remaining monomeric, sulfonated cyanine dyes provide brighter and more reliable fluorescent signals.

  • Simplified Bioconjugation and Purification: The high water solubility of sulfonated cyanine dyes simplifies the entire workflow of labeling biomolecules. Reactions can be performed in purely aqueous conditions, and the removal of unconjugated dye is often more straightforward, especially when using dialysis for purification.

  • Improved Biocompatibility and In Vivo Performance: For in vivo imaging applications, the enhanced water solubility of sulfonated cyanine dyes is critical. It prevents the formation of hydrophobic aggregates that could lead to non-specific uptake and altered biodistribution. This results in a higher signal-to-background ratio and more accurate tracking of labeled molecules in living organisms.

Quantitative Data Presentation

The following tables summarize the key photophysical properties of common sulfonated cyanine dyes and provide a comparison with their non-sulfonated analogues.

Table 1: Photophysical Properties of Common Sulfonated Cyanine Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
sulfo-Cy3~554~568~150,000~0.10
sulfo-Cy5~646~662~250,000~0.27
sulfo-Cy7~754~778~250,000~0.12

Note: Spectral properties can be influenced by the local environment, including solvent and conjugation to biomolecules.

Table 2: Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes

PropertySulfonated Cyanine DyesNon-Sulfonated Cyanine Dyes
Water Solubility HighLow
Organic Co-solvent for Labeling Not requiredRequired (e.g., DMSO, DMF)
Aggregation in Aqueous Buffer LowHigh
Fluorescence in Aqueous Buffer Bright and stableProne to quenching
Purification by Dialysis EfficientInefficient for free dye removal
Suitability for Sensitive Proteins HighLow to moderate

Logical and Experimental Workflows

The advantages of sulfonated cyanine dyes translate into more streamlined and reliable experimental workflows. The following diagrams illustrate these benefits.

Logical_Advantages cluster_Sulfonation Sulfonation of Cyanine Dye cluster_Properties Physicochemical Properties cluster_Benefits Experimental Advantages Sulfonate_Groups Addition of Sulfonate (–SO₃⁻) Groups Water_Solubility ↑ Increased Water Solubility Sulfonate_Groups->Water_Solubility Reduced_Aggregation ↓ Reduced Aggregation Water_Solubility->Reduced_Aggregation Aqueous_Reaction Purely Aqueous Conjugation Water_Solubility->Aqueous_Reaction Brighter_Signal Brighter & More Stable Signal Reduced_Aggregation->Brighter_Signal Simplified_Purification Simplified Purification Aqueous_Reaction->Simplified_Purification Better_InVivo Improved In Vivo Performance Aqueous_Reaction->Better_InVivo

Caption: Logical flow of the core advantages of sulfonated cyanine dyes.

Experimental_Workflow cluster_NonSulfonated Non-Sulfonated Cyanine Workflow cluster_Sulfonated Sulfonated Cyanine Workflow N1 Dissolve Dye in DMSO/DMF N3 Add Dye Solution to Protein (Organic Co-solvent Present) N1->N3 N2 Prepare Protein in Aqueous Buffer N2->N3 N4 Conjugation Reaction N3->N4 N5 Purification (Gel Filtration/Chromatography) N4->N5 S1 Dissolve Dye Directly in Aqueous Buffer S3 Combine Solutions (Purely Aqueous) S1->S3 S2 Prepare Protein in Aqueous Buffer S2->S3 S4 Conjugation Reaction S3->S4 S5 Purification (Dialysis/Gel Filtration) S4->S5

Caption: Comparison of bioconjugation workflows.

Experimental Protocols

Protocol 1: Labeling of Antibodies with Sulfo-Cyanine NHS Esters

This protocol provides a general procedure for labeling IgG antibodies with amine-reactive sulfo-cyanine NHS esters.

Materials:

  • IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cyanine NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodology:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS.

    • Adjust the antibody solution pH to 8.5 ± 0.5 by adding 1 M sodium bicarbonate buffer to a final concentration of 0.1 M.

  • Prepare the Dye Stock Solution:

    • Warm the vial of sulfo-cyanine NHS ester to room temperature.

    • Add anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to dissolve. This solution should be prepared fresh and used promptly.

  • Conjugation Reaction:

    • A starting dye-to-antibody molar ratio of 10:1 is recommended. This ratio may need to be optimized for different antibodies and applications (typical range is 5:1 to 20:1).

    • Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The free, unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~646 nm for sulfo-Cy5).

    • Calculate the Degree of Labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A_max is the absorbance at the dye's maximum.

        • CF is the correction factor for the dye's absorbance at 280 nm (e.g., ~0.05 for Cy7).

        • ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of the dye.

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Labeling of 5'-Amine-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide modified with a primary amine at its 5' terminus.

Materials:

  • 5'-Amine-modified oligonucleotide

  • Sulfo-Cyanine NHS ester

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Anhydrous DMSO

  • Purification supplies (e.g., desalting column or HPLC system)

Methodology:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.

  • Prepare the Dye Stock Solution:

    • Prepare a fresh ~14 mM solution of the sulfo-cyanine NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the dye solution to the oligonucleotide solution. A typical reaction uses a significant molar excess of the dye.

    • Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Remove the excess, unconjugated dye using a desalting column (e.g., Glen Gel-Pak) or by reverse-phase HPLC.

Application Example: Tracking Cell Surface Receptor Internalization

A key application where sulfonated cyanine dyes excel is in the labeling of antibodies for fluorescence microscopy studies of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). The high water solubility and reduced aggregation of these dyes ensure bright and specific labeling of antibodies targeting the extracellular domain of EGFR, enabling researchers to track its ligand-induced internalization and subsequent trafficking through the endocytic pathway.

EGFR_Signaling EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds Antibody Anti-EGFR Antibody (labeled with sulfo-Cy5) Antibody->EGFR Binds EGFR_dimer Activated EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_dimer->Signaling Initiates Endosome Early Endosome EGFR_dimer->Endosome Internalization via Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Recycling Recycling to Membrane Endosome->Recycling

Caption: EGFR signaling and internalization tracked by a labeled antibody.

In this example, the use of a sulfo-cyanine dye-labeled antibody allows for bright and specific visualization of EGFR on the cell surface. Upon binding of its ligand (EGF), EGFR dimerizes and becomes activated, initiating downstream signaling cascades. This process also triggers the internalization of the receptor-ligand complex into endosomes. The bright, stable fluorescence of the sulfonated cyanine dye enables researchers to follow these labeled receptors as they are trafficked to lysosomes for degradation or recycled back to the plasma membrane. The aqueous compatibility of the dye is crucial for maintaining the antibody's structure and function, ensuring specific targeting of the receptor.

Conclusion

Sulfonated cyanine dyes represent a significant advancement in fluorescent probe technology. By overcoming the solubility and aggregation issues inherent to their non-sulfonated predecessors, they offer researchers a more robust, reliable, and user-friendly tool for a wide range of biological applications. From simplifying protein and nucleic acid labeling to enabling high-fidelity in vivo imaging, the "aqueous advantage" of sulfonated cyanine dyes makes them an indispensable component of the modern molecular biology and drug development toolkit.

References

A Technical Guide to Near-Infrared Fluorescent Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in preclinical and clinical research, offering unparalleled opportunities for deep-tissue, real-time, and non-invasive in vivo imaging. This guide provides a comprehensive overview of the core principles, types, and applications of NIR fluorescent probes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological processes.

The Near-Infrared Advantage in Biological Imaging

The NIR region of the electromagnetic spectrum, typically divided into NIR-I (700-950 nm) and NIR-II (1000-1700 nm), presents a unique "optical window" for in vivo imaging.[1][2] Biological tissues exhibit significantly lower absorption and scattering of photons in this range compared to the visible spectrum.[1][2] This key characteristic leads to several profound advantages:

  • Deeper Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures and organs.

  • Reduced Autofluorescence: The intrinsic fluorescence from endogenous biomolecules, a major source of background noise in visible light imaging, is substantially diminished in the NIR window.[1][2]

  • Higher Signal-to-Background Ratio (SBR): The combination of deeper penetration and lower autofluorescence results in images with significantly improved clarity and sensitivity.[3]

  • Minimized Phototoxicity: The lower energy of NIR photons reduces the risk of light-induced damage to cells and tissues, making it ideal for longitudinal studies in living animals.

Classification of Near-Infrared Fluorescent Probes

NIR fluorescent probes can be broadly categorized based on their chemical nature and their mechanism of action.

By Chemical Structure:
  • Small-Molecule Organic Dyes: This is the most common class of NIR probes and includes several families:

    • Cyanine Dyes (e.g., ICG, Cy5.5, Cy7): These are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. Their spectral properties can be tuned by modifying the length of the polymethine chain and the nature of the heterocycles.

    • Phthalocyanines and Porphyrins: These macrocyclic compounds exhibit strong absorption and fluorescence in the NIR region.

    • Squaraine Dyes: These possess a central squaric acid core and exhibit sharp and intense absorption and emission peaks.

    • BODIPY (Boron-dipyrromethene) Dyes: These are known for their high quantum yields and photostability, with recent developments extending their emission into the NIR range.

  • Inorganic Nanomaterials:

    • Quantum Dots (QDs): These semiconductor nanocrystals (e.g., PbS, InAs) offer broad absorption spectra, narrow and tunable emission, and high photostability.[4]

    • Single-Walled Carbon Nanotubes (SWCNTs): Certain semiconducting SWCNTs exhibit intrinsic fluorescence in the NIR-II window.

    • Rare-Earth Doped Nanoparticles: These nanoparticles can be engineered to emit NIR light upon excitation with lower-energy photons (upconversion) or higher-energy photons (downconversion).

By Mechanism of Action:
  • "Always-On" Probes: These probes are constitutively fluorescent and are used for applications such as anatomical imaging of vasculature or tracking the biodistribution of labeled molecules.

  • Activatable ("Smart") Probes: These probes are designed to be "off" (non-fluorescent or quenched) in their native state and become "on" (fluorescent) in the presence of a specific biological trigger. This activation mechanism provides a high signal-to-background ratio and is ideal for sensing specific molecular events. Common activation strategies include:

    • Enzyme-Activated Probes: A recognition moiety cleaved by a specific enzyme (e.g., caspases, matrix metalloproteinases) leads to the release or dequenching of the fluorophore.

    • pH-Sensitive Probes: Changes in the local pH environment, such as in acidic tumor microenvironments or lysosomes, can trigger a change in the probe's fluorescence.

    • Reactive Oxygen Species (ROS)-Responsive Probes: These probes are designed to react with specific ROS (e.g., hydrogen peroxide, superoxide), leading to a fluorescent signal.

  • Targeted Probes: These probes are conjugated to a targeting ligand (e.g., antibody, peptide, aptamer) that specifically binds to a receptor or biomarker of interest on the surface of cells or tissues. This allows for the visualization of specific cell populations or disease states.

Quantitative Properties of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe is dictated by its photophysical properties. The following tables summarize key quantitative data for a selection of commercially available NIR dyes.

Probe Type Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Solvent
Indocyanine Green (ICG)Cyanine~780~8200.01-0.13Water, Plasma
IRDye 800CWCyanine774789~0.12PBS
IRDye 680RDCyanine676694~0.23PBS
Cy5.5Cyanine675694High (often unspecified)Aqueous Buffer
Cy7Cyanine750773High (often unspecified)Aqueous Buffer
Alexa Fluor 680Xanthene6797020.36Aqueous Buffer
Alexa Fluor 750Cyanine7497750.12Aqueous Buffer
DyLight 800Cyanine770794High (often unspecified)Aqueous Buffer

Note: Quantum yields are highly dependent on the local environment, including solvent polarity and conjugation to biomolecules. The values presented are for reference and may vary.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials and Equipment:

  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR fluorescent probe of interest (sample)

  • A well-characterized NIR fluorescent standard with a known quantum yield in the same solvent (e.g., ICG in DMSO)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Record the integrated fluorescence intensity for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Gradientsample / Gradientstandard) * (ηsample2 / ηstandard2)

    Where:

    • Φ is the quantum yield

    • Gradient is the slope from the plot of integrated fluorescence vs. absorbance

    • η is the refractive index of the solvent (if the same solvent is used, this term is 1)

In Vivo Imaging of a Tumor Model in Mice

This protocol provides a general workflow for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a targeted NIR probe.

Materials and Equipment:

  • In vivo imaging system (IVIS) equipped for NIR fluorescence imaging

  • Anesthesia system (e.g., isoflurane)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Targeted NIR fluorescent probe

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

  • Probe Administration: Inject the NIR fluorescent probe intravenously (e.g., via the tail vein). The dose and volume will depend on the specific probe and should be optimized. A typical injection volume is 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Set the appropriate excitation and emission filters for the specific NIR probe being used.

    • Adjust the exposure time and other imaging parameters to obtain a good signal-to-noise ratio without saturation.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity in the ROIs at each time point.

    • Calculate the tumor-to-background ratio to assess the targeting efficiency of the probe.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo signal distribution.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of a Caspase-3 Activatable Probe

Many chemotherapeutic agents induce apoptosis, a process characterized by the activation of caspase enzymes. An activatable NIR probe can be designed to detect caspase-3 activity, a key executioner caspase in the apoptotic pathway.

Caspase3_Activation_Pathway cluster_cell Apoptotic Cell Chemo Chemotherapeutic Agent Mito Mitochondria Chemo->Mito induces CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Probe_Active Active NIR Probe (Fluorescent) Casp3->Probe_Active cleaves Apoptosis Apoptosis Casp3->Apoptosis executes Probe_Quenched Activatable NIR Probe (Quenched) Probe_Quenched->Probe_Active Fluorescence NIR Fluorescence Signal Probe_Active->Fluorescence

Caption: Caspase-3 activation pathway and detection by an activatable NIR probe.

Experimental Workflow for In Vivo Tumor Imaging

The following diagram illustrates a typical workflow for evaluating a targeted NIR fluorescent probe in a preclinical tumor model.

InVivo_Imaging_Workflow cluster_workflow In Vivo Imaging Workflow TumorModel Establish Subcutaneous Tumor Model in Mice ProbeAdmin Administer Targeted NIR Probe (e.g., IV) TumorModel->ProbeAdmin Imaging Longitudinal In Vivo Fluorescence Imaging (e.g., 1-48h) ProbeAdmin->Imaging Analysis Image Analysis: - ROI Quantification - Tumor-to-Background Ratio Imaging->Analysis ExVivo Ex Vivo Imaging of Tumor and Organs Imaging->ExVivo Data Data Interpretation and Conclusion Analysis->Data Histo Histological Analysis (e.g., IHC, Fluorescence Microscopy) ExVivo->Histo Histo->Data

Caption: A standard experimental workflow for in vivo NIR fluorescence imaging.

Conclusion and Future Perspectives

Near-infrared fluorescent probes have revolutionized our ability to visualize complex biological processes in living organisms. The continuous development of new probes with improved photophysical properties, novel activation mechanisms, and enhanced targeting specificities will further expand the applications of in vivo fluorescence imaging in basic research, drug discovery, and clinical diagnostics. The integration of NIR fluorescence imaging with other modalities, such as MRI and PET, holds great promise for multimodal imaging approaches that can provide a more comprehensive understanding of disease biology. As the field advances, we can expect to see an increasing number of NIR probes transitioning from preclinical research to clinical applications, ultimately impacting patient care.

References

The Ultimate Guide to DBCO Functional Group for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation chemistries is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool. Central to this chemistry is the dibenzocyclooctyne (DBCO) functional group, a strained alkyne that has revolutionized the field by enabling "click chemistry" in living systems without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the DBCO functional group, its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in targeting biological pathways.

Core Concepts: The Power of Strain-Promoted Click Chemistry

The primary utility of the DBCO functional group lies in its rapid and highly specific reaction with azides to form a stable triazole linkage.[1][2] This reaction, a cornerstone of bioorthogonal chemistry, allows for the precise covalent ligation of molecules in complex biological environments.[3]

Key Advantages of DBCO-Mediated Bioconjugation:

  • Biocompatibility: The most significant advantage of the DBCO-azide reaction is its ability to proceed without a cytotoxic copper(I) catalyst, which is a major limitation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo applications.[3][4]

  • Bioorthogonality: The DBCO group and its azide (B81097) partner are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction only occurs between the intended partners.[4][5]

  • High Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction rates even at low concentrations and physiological temperatures.[4]

  • Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation, and the resulting triazole linkage is highly stable under physiological conditions.[2][3] However, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over 4 weeks when stored at 4°C or -20°C.[5]

  • Efficiency: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to near-quantitative yields, which is critical for applications such as the development of antibody-drug conjugates (ADCs) where the drug-to-antibody ratio (DAR) is a key determinant of efficacy.[3][4]

Quantitative Data for DBCO-Mediated Bioconjugation

The selection of a bioconjugation strategy often depends on quantitative parameters. The following tables summarize key data associated with DBCO and related reagents to aid in experimental design.

Table 1: Physicochemical and Technical Data for Common DBCO Reagents

PropertyDBCO-NHS EsterDBCO-PEG4-NHS Ester
Molecular Formula C₂₃H₁₈N₂O₅[6]C₃₄H₃₉N₃O₁₀[7]
Molecular Weight 402.4 g/mol [6]649.7 g/mol [7]
Purity Typically >97% (HPLC)[6]Typically ≥ 98% (HPLC)[7]
Solubility Soluble in DMSO, DMF, DCM[6]Soluble in DMSO, DMF[7]
Storage Conditions -20°C, desiccated[6]-20°C, dark, dry, inert gas[7]
Extinction Coefficient (at ~309 nm) ~12,000 M⁻¹cm⁻¹[8]Not specified
Key Feature Low molecular weight adds minimal spacer.[6]PEG4 spacer enhances hydrophilicity and reduces steric hindrance.[4]

Table 2: Comparative Reaction Kinetics of Strained Alkynes with Benzyl (B1604629) Azide

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DBCO 0.24 - ~1.0[3][9]High reactivity, widely used for intracellular applications.[10]
BCN 0.07 - ~0.1[3][9]Also used intracellularly, but generally less reactive than DBCO with benzyl azide.[9][10]
BARAC > 1.0[3]Higher kinetics but can be unstable.[3][10]
TMTH > 1.0[3]Higher kinetics but can be unstable.[3][10]
Cyclooctyne (OCT) ~2.4 x 10⁻³Lower reactivity due to less ring strain.

Visualizing the Chemistry and Workflows

Diagrams are essential for understanding the underlying mechanisms and experimental processes in bioconjugation.

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole [3+2] Cycloaddition Azide Azide-functionalized Biomolecule Azide->Triazole

SPAAC Reaction Mechanism

Experimental_Workflow General Experimental Workflow for DBCO Bioconjugation A 1. Biomolecule Preparation (e.g., Antibody in amine-free buffer) C 3. Conjugation Reaction (Mix Biomolecule and DBCO-NHS ester) A->C B 2. DBCO-NHS Ester Activation (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quenching (Add Tris or glycine (B1666218) to stop the reaction) C->D E 5. Purification (Step 1) (Remove excess DBCO reagent via desalting column) D->E F 6. SPAAC Reaction (Mix DBCO-biomolecule with azide-molecule) E->F G 7. Purification (Step 2) (Purify final conjugate via HPLC or SEC) F->G H 8. Characterization (SDS-PAGE, UV-Vis, Mass Spectrometry) G->H

Bioconjugation Experimental Workflow

Detailed Experimental Protocols

Successful bioconjugation relies on meticulous experimental execution. The following protocols provide a detailed methodology for a common DBCO application: the labeling of an antibody with a DBCO-NHS ester and subsequent copper-free click chemistry.

Protocol 1: Antibody Activation with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3][4]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][11]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3][11]

  • Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or other means of buffer exchange/purification.[3][12]

Procedure:

  • Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[11]

  • Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[2][11] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2][3] Alternatively, the reaction can be carried out for 2 hours on ice.[12]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[3][11]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][12]

  • Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[13][14] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur.[2][11]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

  • DBCO-activated antibody (from Protocol 1).

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[3][11]

  • Incubation: Incubate the reaction mixture. Reaction times can vary from 1-4 hours at room temperature to overnight at 4°C. For some applications, incubation can extend up to 48 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[4]

  • Purification: If necessary, purify the final conjugate to remove excess azide-containing molecules using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[2][3][11]

  • Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2][11] Further characterization can be performed using mass spectrometry.

Application in Targeting Signaling Pathways: Antibody-Drug Conjugates

A prominent application of DBCO bioconjugation is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[15] In this approach, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The DBCO-azide ligation provides a stable and precise method for attaching the drug to the antibody.

Example: Targeting HER2-Positive Cancer Cells

The HER2 (Human Epidermal Growth Factor Receptor 2) protein is overexpressed in certain types of breast cancer. An ADC targeting HER2, such as Trastuzumab emtansine (T-DM1), utilizes an antibody (Trastuzumab) to deliver a cytotoxic drug to HER2-positive cancer cells. While T-DM1 uses a different linker chemistry, the principle can be readily applied using DBCO-based conjugation for next-generation ADCs.

ADC_Signaling_Pathway Targeted Drug Delivery via a DBCO-Linked ADC cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell ADC Anti-HER2 Antibody (DBCO-linked Drug) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis (Cell Death) Drug->Apoptosis 5. Induction of Cell Death

ADC Signaling and Action Pathway

This diagram illustrates the mechanism of action for a hypothetical HER2-targeting ADC constructed using DBCO chemistry. The antibody specifically binds to the HER2 receptor on the cancer cell surface, leading to the internalization of the ADC. Once inside the cell, the conjugate is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic drug. The drug then exerts its cell-killing effect, leading to apoptosis. This targeted approach enhances the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.

Conclusion

The DBCO functional group has become an indispensable tool in the field of bioconjugation, offering a powerful combination of efficiency, specificity, and biocompatibility. Its role in advancing copper-free click chemistry has enabled researchers and drug developers to construct complex biomolecular architectures, from fluorescently labeled proteins for cellular imaging to highly targeted antibody-drug conjugates for cancer therapy. As research continues to push the boundaries of molecular engineering, the principles and protocols outlined in this guide will serve as a valuable resource for harnessing the full potential of DBCO-mediated bioconjugation.

References

Sulfo-Cy7.5 DBCO: A Comprehensive Technical Guide for Advanced Bio-conjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. Its exceptional properties, including high water solubility, bright fluorescence, and bioorthogonal reactivity, make it an invaluable tool for a wide range of applications in biological research and drug development. This guide details the product's specifications, provides step-by-step experimental protocols for its use in antibody labeling, cell staining, and in vivo imaging, and includes visual representations of key workflows.

Core Product Specifications

This compound is a derivative of the Cy7.5 cyanine (B1664457) dye, modified with sulfonate groups to enhance its hydrophilicity and a DBCO moiety for copper-free click chemistry reactions.[1] This combination allows for the straightforward and efficient labeling of azide-modified biomolecules in aqueous environments.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers. These values are representative and may vary slightly between different commercial sources.

PropertyRepresentative Value(s)
Molecular Weight (MW) ~1047.4 g/mol [2], ~1289.64 g/mol (as potassium salt)[3]
Molecular Formula C₅₈H₆₃KN₄O₈S₂[2], C₅₉H₅₅K₃N₄O₁₄S₄
Appearance Dark green solid
Excitation Maximum (λex) 750 nm, 788 nm
Emission Maximum (λem) 773 nm, 808 nm
Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹, ~222,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.24, ~0.21
Solubility Highly soluble in water and polar organic solvents like DMSO and DMF
Storage Conditions Store at -20°C, protected from light and moisture.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

Antibody Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of an azide-modified antibody with this compound. This method is ideal for creating highly specific and stably labeled antibodies for immunoassays and imaging applications.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution.

    • Note: Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction components. Avoid vigorous vortexing that could denature the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody at 280 nm and the absorbance of the dye at its excitation maximum.

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product antibody Azide-Modified Antibody mix Mix Antibody and Dye antibody->mix dye This compound Stock Solution dye->mix incubate Incubate (2-4h RT or O/N 4°C) mix->incubate desalt Desalting Column incubate->desalt labeled_ab Labeled Antibody desalt->labeled_ab Cell_Staining_Workflow cluster_metabolic Metabolic Labeling cluster_click Click Chemistry Labeling cluster_imaging Imaging cells Culture Cells add_azide Add Azide Sugar (e.g., Ac4ManNAz) cells->add_azide incubate_metabolic Incubate (1-3 days) add_azide->incubate_metabolic wash1 Wash Cells incubate_metabolic->wash1 add_dye Add this compound wash1->add_dye incubate_click Incubate (30-60 min) add_dye->incubate_click wash2 Wash Cells incubate_click->wash2 image Fluorescence Microscopy wash2->image InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging_proc Imaging Procedure cluster_analysis Analysis prepare_probe Prepare Labeled Targeting Molecule inject Inject Labeled Molecule prepare_probe->inject prepare_animal Anesthetize Animal baseline Acquire Baseline Image prepare_animal->baseline baseline->inject acquire_images Acquire Images at Multiple Time Points inject->acquire_images analyze Analyze Biodistribution and Target Accumulation acquire_images->analyze ex_vivo Ex Vivo Organ Imaging (Optional) analyze->ex_vivo Targeted_Imaging_Logic cluster_components Components cluster_conjugation Conjugation cluster_targeting Targeting cluster_detection Detection dye This compound conjugate Labeled Biomolecule dye->conjugate biomolecule Targeting Biomolecule (e.g., Azide-Antibody) biomolecule->conjugate binding Binding conjugate->binding target Cellular Target (e.g., Receptor) target->binding signal NIR Fluorescence Signal binding->signal

References

An In-depth Technical Guide to Storing and Handling Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proper storage, handling, and utilization of Sulfo-Cy7.5 DBCO, a water-soluble, near-infrared fluorescent dye crucial for copper-free click chemistry applications. Adherence to these guidelines is essential to ensure the reagent's stability, performance, and the generation of reliable experimental data.

Introduction to this compound

This compound is a valuable tool in bioconjugation, enabling the fluorescent labeling of azide-modified biomolecules within living cells, whole organisms, and other biological samples.[1][2] Its key features include:

  • Near-Infrared (NIR) Fluorescence: With excitation and emission maxima around 788 nm and 808 nm respectively, it is well-suited for deep tissue imaging and in vivo studies where minimizing autofluorescence is critical.[3][4]

  • Water Solubility: The presence of sulfonate groups enhances its hydrophilicity, making it ideal for use in aqueous biological buffers.[2][3][5]

  • Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group reacts efficiently with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.[1][6][7][8]

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative data for the storage, handling, and spectral properties of this compound.

Table 1: Storage and Handling Parameters
ParameterRecommended ConditionNotesSource(s)
Storage Temperature (Solid) -20°CFor long-term storage.[1][2][6][9]
Storage Temperature (In Solvent) -80°C or -20°CUse within 6 months at -80°C or 1 month at -20°C.[2]
Shelf Life (Solid, at -20°C) 12 to 24 monthsVaries by supplier.[1][10]
Transportation Condition Room temperatureCan be transported at ambient temperature for up to 3 weeks.[1][10]
Light Sensitivity HighAvoid prolonged exposure to light.[1][10]
Moisture Sensitivity HighStore in a desiccated environment.[1][2]
Table 2: Solubility and Spectral Properties
ParameterValueNotesSource(s)
Solubility in DMSO 50 mg/mL (38.00 mM)Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2][5]
Solubility in Water SolubleThe sulfonate groups confer water solubility.[2][3][7]
Excitation Maximum (λex) ~788 nm[3][4]
Emission Maximum (λem) ~808 nm[3][4]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹In methanol.[10]

Experimental Protocols

The following section details a general protocol for the conjugation of this compound to an azide-containing protein. This should be considered a starting point, and optimization may be necessary for specific applications.

Preparation of Stock Solutions
  • This compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: ~1315 g/mol ), add approximately 76 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. If necessary, sonicate the solution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Azide-Modified Protein Solution:

    • Dissolve the azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) if the azide (B81097) modification was introduced via an NHS ester.

Conjugation Reaction
  • Molar Ratio Determination:

    • The optimal molar ratio of this compound to the azide-modified protein will depend on the desired degree of labeling and the specific protein. A common starting point is a 5- to 20-fold molar excess of the dye.

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution to the azide-modified protein solution.

    • Mix gently by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

    • The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein band) or by measuring the fluorescence of the reaction mixture.

Purification of the Conjugate
  • Removal of Unreacted Dye:

    • It is crucial to remove any unconjugated this compound as it can interfere with downstream applications.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is a highly effective method.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.

      • Spin Columns: For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be used.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7.5 (~788 nm). The following formula can be used:

      • DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)

      • Where:

        • A_max is the absorbance at the dye's excitation maximum.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at its λ_max.

        • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

Visualizations

Chemical Structure of this compound

G cluster_sulfo_cy75 Sulfo-Cy7.5 Moiety cluster_linker Linker cluster_dbco DBCO Moiety Sulfo-Cy7.5 Sulfo-Cy7.5 Linker Flexible Linker Sulfo-Cy7.5->Linker DBCO DBCO Linker->DBCO

Caption: Generalized structure of this compound.

Experimental Workflow for Protein Conjugation

G A Prepare this compound Stock Solution (DMSO) C Combine Reactants (5-20x molar excess of dye) A->C B Prepare Azide-Modified Protein Solution (Buffer) B->C D Incubate (1-4h at RT or O/N at 4°C) Protect from light C->D E Purify Conjugate (SEC, Dialysis, or Spin Column) D->E F Characterize Conjugate (DOL) and Store Appropriately E->F

Caption: Workflow for conjugating this compound to a protein.

Troubleshooting Decision Tree

G Start Low Conjugation Efficiency? Q1 Is the protein azide-modified? Start->Q1 Q2 Is the this compound active? Start->Q2 If still low Q3 High background fluorescence? Start->Q3 Separate Issue A1_Yes Increase molar excess of dye or extend reaction time Q1->A1_Yes Yes A1_No Confirm azide incorporation using a positive control Q1->A1_No No A2_Yes Check for interfering substances in the reaction buffer Q2->A2_Yes Yes A2_No Use a fresh aliquot of dye Q2->A2_No No A3_Yes Improve purification method (e.g., longer dialysis, different SEC resin) Q3->A3_Yes Yes A3_No Proceed with downstream application Q3->A3_No No

References

A Comprehensive Technical Guide to the Safe Handling and Application of Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. It details the safety protocols, handling procedures, and experimental applications of this reagent, with a focus on its role in copper-free click chemistry for bioconjugation.

Introduction to this compound

This compound is a water-soluble cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group. The sulfonated cyanine 7.5 core provides bright and photostable fluorescence in the near-infrared spectrum, a region ideal for deep tissue imaging due to minimal autofluorescence from biological samples. The DBCO moiety enables covalent labeling of azide-modified biomolecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This specificity and biocompatibility make it an invaluable tool for labeling proteins, antibodies, and nucleic acids in complex biological systems.

Safety and Handling

Hazard Identification and Precautionary Measures

Based on data for related cyanine dyes, this compound should be treated as a potentially hazardous substance.

  • Potential Hazards : May cause skin irritation, serious eye irritation, and respiratory tract irritation. It may be harmful if swallowed.

  • Precautionary Statements :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are disposed of properly.

  • Respiratory Protection : If handling large quantities or in a poorly ventilated area, use a particulate respirator.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal

Proper storage is crucial to maintain the stability and reactivity of this compound.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended, and the product should be protected from light and moisture.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Physicochemical and Spectral Properties

The utility of this compound is defined by its physicochemical and spectral characteristics. The presence of sulfonate groups significantly enhances its water solubility, making it suitable for reactions in aqueous buffers without the need for organic co-solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Dark colored solid[3]
Solubility Good solubility in water, DMF, and DMSO[2][3]
Storage Temperature -20°C (long-term), Room Temperature (short-term transport)[1]

Table 2: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~778 - 788 nm[2][4]
Emission Maximum (λem) ~797 - 808 nm[2][4]
Molar Extinction Coefficient (ε) ~222,000 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Stokes Shift ~19 - 20 nm[2][4]

Experimental Protocols and Applications

This compound is primarily used for labeling azide-modified biomolecules via copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

Mechanism of Action: Copper-Free Click Chemistry

The reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) on the dye with an azide (B81097) group on the target molecule, forming a stable triazole linkage. This reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

Copper_Free_Click_Chemistry Sulfo_Cy7_5_DBCO This compound (Strained Alkyne) Labeled_Product Stable Triazole Conjugate Sulfo_Cy7_5_DBCO->Labeled_Product + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Product SPAAC Reaction (Physiological Conditions)

Caption: Copper-Free Click Chemistry Reaction.

General Protocol for Protein Labeling

This protocol provides a general workflow for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Reagents :

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mM).

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of sodium azide.

  • Labeling Reaction :

    • Add a 2-4 fold molar excess of the this compound stock solution to the protein solution.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification :

    • Remove unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~780 nm).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Prep_Protein Prepare Azide-Modified Protein in Azide-Free Buffer Mix Mix Protein and Dye (2-4x molar excess of dye) Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution (in DMSO/DMF) Prep_Dye->Mix Incubate Incubate (2-4h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (Spin Desalting Column/Dialysis) Incubate->Purify Analyze Characterize DOL (UV-Vis Spectroscopy) Purify->Analyze Store Store Labeled Protein (4°C short-term, -20°C/-80°C long-term) Analyze->Store

Caption: Experimental Workflow for Protein Labeling.

Conclusion

This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its excellent spectral properties, water solubility, and capacity for bioorthogonal conjugation make it highly suitable for a range of applications, including in vivo imaging and the specific labeling of biomolecules. Adherence to the safety and handling guidelines outlined in this document is essential for its effective and safe use in the laboratory.

References

Methodological & Application

Application Note: A Detailed Protocol for Sulfo-Cy7.5 DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the covalent labeling of azide-modified antibodies with Sulfo-Cy7.5 DBCO. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye, making it exceptionally suitable for a range of in vivo and in vitro imaging applications where minimizing background autofluorescence is critical.[1][2] The dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient conjugation to azide-modified biomolecules through a copper-free click chemistry reaction.[3][4][5] This method is ideal for professionals in research and drug development who require reliably labeled antibodies for applications such as flow cytometry, fluorescence microscopy, and the development of antibody-drug conjugates (ADCs).

Principle of the Reaction: Copper-Free Click Chemistry

The labeling chemistry is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction. This reaction occurs between the strained alkyne of the DBCO group on the dye and an azide (B81097) group, which must be previously introduced onto the target antibody. The ring strain of the DBCO moiety drives the reaction forward rapidly and specifically under mild, physiological conditions without the need for a cytotoxic copper catalyst. This biocompatibility is a major advantage for labeling sensitive proteins and for in vivo applications. The resulting product is a stable triazole linkage, covalently attaching the Sulfo-Cy7.5 dye to the antibody.

Materials and Equipment

Materials:

  • Azide-modified antibody (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound (store at -20°C, protected from light and moisture)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassette (10-20 kDa MWCO)

Equipment:

  • Spectrophotometer (UV-Vis)

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

  • Reaction tubes

  • Column chromatography equipment or dialysis apparatus

Experimental Protocol

Reagent Preparation
  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or sodium azide, as these can interfere with some labeling chemistries. For DBCO-azide chemistry, the primary concern is avoiding sodium azide in the reaction buffer, which can react with the DBCO group.

    • The recommended antibody concentration for optimal labeling is between 2-10 mg/mL. If the concentration is below 2 mg/mL, the labeling efficiency may be significantly reduced.

  • This compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use to avoid degradation of the reactive DBCO group.

Antibody Conjugation Reaction
  • Calculate Molar Ratio: Determine the volume of the this compound stock solution needed. A 4 to 20-fold molar excess of dye to antibody is a common starting point. The optimal ratio may need to be determined experimentally.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the azide-modified antibody solution. Add the dye solution slowly while gently mixing. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dye.

Purification of the Labeled Antibody

Purification is essential to remove any unconjugated this compound, which could otherwise cause high background fluorescence.

  • Size-Exclusion Chromatography (Recommended):

    • Equilibrate a Sephadex G-25 spin column (or equivalent) with PBS buffer.

    • Apply the reaction mixture to the center of the column.

    • Centrifuge the column according to the manufacturer's protocol to elute the labeled antibody. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the column resin.

    • Collect the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against PBS at 4°C for at least 24 hours, with a minimum of three buffer changes.

Characterization of the Conjugate
  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy7.5 (~750-788 nm, Amax).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its λmax (~222,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm.

    • An optimal DOL for most antibodies is between 2 and 10. High DOL values can lead to signal quenching and reduced antibody functionality.

  • Functional Validation: Perform a functional assay (e.g., ELISA, flow cytometry) to confirm that the labeled antibody retains its antigen-binding affinity and specificity.

Quantitative Data Summary

ParameterRecommended RangeNotes
Antibody Concentration 2 - 10 mg/mLConcentrations below this range can decrease labeling efficiency.
Molar Excess of Dye 4 - 20 foldThe optimal ratio should be determined empirically for each antibody.
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Longer incubation may be needed for dilute solutions.
Optimal Degree of Labeling (DOL) 2 - 10A balance between signal strength and maintaining antibody function.
Excitation Maximum (Ex) ~788 nmIn PBS buffer.
Emission Maximum (Em) ~808 nmIn PBS buffer.

Experimental Workflow and Logic Diagrams

Sulfo_Cy7_5_DBCO_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage A Azide-Modified Antibody (2-10 mg/mL) E Combine Antibody and Dye (4-20x Molar Excess of Dye) A->E B This compound C Anhydrous DMSO D 1-10 mM Dye Stock Solution C->D Dissolve D->E F Incubate, Protected from Light (2-4h at RT or O/N at 4°C) E->F G Remove Unconjugated Dye F->G H Size-Exclusion Chromatography G->H I Dialysis G->I J Calculate DOL (UV-Vis Spectroscopy) H->J I->J K Validate Functionality (e.g., ELISA, Flow Cytometry) J->K L Store Conjugate (4°C short-term, -20°C long-term) K->L

References

Step-by-Step Guide to Sulfo-Cy7.5 DBCO Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and application notes for the conjugation of Sulfo-Cy7.5 DBCO, a water-soluble, near-infrared (NIR) fluorescent dye, to biomolecules. The dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified molecules via a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and ideal for labeling sensitive biological materials.[1][2]

The sulfonated cyanine (B1664457) 7.5 (Sulfo-Cy7.5) dye offers excellent water solubility and emits fluorescence in the NIR spectrum, making it highly suitable for in vivo imaging applications due to deep tissue penetration and minimal background autofluorescence.[3][4]

Core Principles of this compound Conjugation

The conjugation process is centered around the highly selective and biocompatible "click" reaction between a DBCO group and an azide (B81097) group.[2] This reaction proceeds efficiently at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst.[2] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[2][5]

The general workflow involves two main stages: the activation of a biomolecule with either an azide or a DBCO moiety, followed by the click reaction with the corresponding partner. In this guide, we focus on the use of pre-activated this compound for labeling azide-modified biomolecules.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, concentration of the biomolecule, and reaction conditions. The following table summarizes key quantitative parameters for successful conjugation.

ParameterRecommended RangeNotes
Biomolecule Concentration 2 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency.[6][7][8]
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, or Carbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with NHS ester reactions if creating the azide-modified molecule in-house.[6][8] For the click reaction, PBS at pH 7.2-7.4 is commonly used.[6]
pH for NHS Ester Labeling (if applicable) 8.0 - 9.0Optimal for the reaction of NHS esters with primary amines.[9]
Molar Ratio (this compound to Azide-Molecule) 1.5:1 to 10:1The optimal ratio should be determined empirically. For antibody-small molecule conjugation, a 7.5-fold molar excess of the azide partner to the DBCO-labeled protein is a good starting point.[10] For oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligo is recommended.[2]
Reaction Time 2 - 24 hoursTypical reactions are complete within 2-4 hours at room temperature but can be extended to overnight at 4°C.[2][10]
Reaction Temperature Room Temperature (18-25°C) or 4°CRoom temperature is generally sufficient. Incubation at 4°C can be used for sensitive biomolecules.[2][7][10]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies with this compound

This protocol describes the conjugation of an antibody previously modified to contain azide groups with this compound.

Materials:

  • Azide-modified antibody (in amine-free buffer, e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting spin columns (e.g., Sephadex G-25) or HPLC system for purification

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an appropriate buffer at a concentration of 2-10 mg/mL.[6] If necessary, perform a buffer exchange using a desalting column.

    • Remove any preservatives such as sodium azide, as it will react with the DBCO group.[10]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. This solution should be prepared fresh.[2]

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified antibody solution to achieve the desired molar excess (e.g., starting with a 5:1 to 10:1 molar ratio of dye to antibody).[7]

    • Gently mix the reaction solution. Avoid vigorous vortexing to prevent protein denaturation.[6]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][10]

  • Purification of the Conjugate:

    • Remove unreacted this compound using a desalting spin column equilibrated with PBS.[6][11]

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The first colored fraction to elute will be the labeled antibody.[8]

    • Alternatively, purification can be performed using size-exclusion or ion-exchange HPLC for higher purity.[12]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the antibody.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 788 nm).

    • The DOL can be calculated using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm.[13] A typical correction factor for Cy7.5 dyes at 280 nm is around 0.04.[11]

Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound

This protocol outlines the conjugation of an azide-modified oligonucleotide to this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Purification system (e.g., HPLC, gel electrophoresis, or precipitation)

Procedure:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a desired concentration.

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, mix the azide-modified oligonucleotide with a 2-4 fold molar excess of the this compound stock solution.[2]

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.[10]

  • Purification of the Labeled Oligonucleotide:

    • Purify the conjugate to remove unreacted dye. This can be achieved through various methods:

      • Ethanol Precipitation: This method will remove the majority of the unreacted dye.

      • HPLC: Reverse-phase or ion-exchange HPLC can provide high-purity conjugates.[2]

      • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to separate the labeled oligonucleotide from the free dye.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the labeled oligonucleotide using analytical techniques such as analytical HPLC or mass spectrometry.

Mandatory Visualizations

experimental_workflow_antibody cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization azide_ab Azide-Modified Antibody (2-10 mg/mL in PBS) reaction Mix and Incubate (RT, 2-4h or 4°C, overnight) Protected from light azide_ab->reaction sulfo_cy75_dbco This compound (10 mM in DMSO) sulfo_cy75_dbco->reaction purify Desalting Spin Column or HPLC reaction->purify characterize Spectrophotometry (A280 & A788) Calculate DOL purify->characterize

Caption: Workflow for labeling azide-modified antibodies with this compound.

experimental_workflow_oligo cluster_prep_oligo Preparation cluster_reaction_oligo Conjugation cluster_purification_oligo Purification cluster_characterization_oligo Characterization azide_oligo Azide-Modified Oligonucleotide reaction_oligo Mix and Incubate (RT, 4-12h) Protected from light azide_oligo->reaction_oligo sulfo_cy75_dbco_oligo This compound (10 mM in DMSO) sulfo_cy75_dbco_oligo->reaction_oligo purify_oligo HPLC, PAGE, or Ethanol Precipitation reaction_oligo->purify_oligo characterize_oligo Analytical HPLC or Mass Spectrometry purify_oligo->characterize_oligo

Caption: Workflow for labeling azide-modified oligonucleotides with this compound.

Storage and Stability

Store this compound desiccated and protected from light at -20°C for up to 12 months.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for 2-3 months.[2] DBCO-functionalized biomolecules can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[2] The final purified conjugates are generally stable and can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[2] The stability of the conjugate is often determined more by the biomolecule itself rather than the fluorophore or the linkage.[11]

References

Application Notes and Protocols for Sulfo-Cy7.5 DBCO in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 DBCO is a near-infrared (NIR) fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry.[1][2][3] This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is highly specific and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes. The sulfated cyanine (B1664457) 7.5 dye component offers excellent water solubility and spectral properties ideal for biological imaging, with excitation and emission maxima in the NIR window (around 750 nm and 773-808 nm, respectively).[4][5] This allows for deep tissue penetration and minimizes autofluorescence from biological samples. These characteristics make this compound a powerful tool for labeling and tracking azide-modified biomolecules, such as proteins, glycans, or nucleic acids, in living cells.

Physicochemical and Spectral Properties

The key properties of this compound and its variants are summarized below. These properties make it a versatile tool for fluorescence-based detection in live-cell imaging.

PropertyValueSource
Excitation Maximum (λex) ~750 - 788 nm
Emission Maximum (λem) ~773 - 808 nm
Molar Extinction Coefficient ~222,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ~0.21 - 0.24
Solubility Excellent in water and aqueous buffers
Reactive Group DBCO (Dibenzocyclooctyne)
Reaction Copper-free Click Chemistry (SPAAC) with azides
Storage Store at -20°C, protected from light and moisture

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction and a typical experimental workflow for using this compound in live cell imaging.

click_chemistry_reaction Copper-Free Click Chemistry Reaction Sulfo_Cy7_5_DBCO This compound Labeled_Product Fluorescently Labeled Target Molecule Sulfo_Cy7_5_DBCO->Labeled_Product SPAAC Reaction Azide_Target Azide-Modified Target Molecule Azide_Target->Labeled_Product

Caption: Copper-Free Click Chemistry Reaction.

live_cell_imaging_workflow Live Cell Imaging Workflow with this compound cell_culture 1. Culture and Seed Cells azide_labeling 2. Introduce Azide-Modified Substrate (e.g., Ac4ManNAz for glycans) cell_culture->azide_labeling incubation 3. Incubate for Metabolic Labeling azide_labeling->incubation wash1 4. Wash Cells incubation->wash1 dbco_staining 5. Add this compound wash1->dbco_staining incubation2 6. Incubate for Click Reaction dbco_staining->incubation2 wash2 7. Wash Cells to Remove Unbound Dye incubation2->wash2 imaging 8. Live Cell Imaging (NIR Fluorescence Microscopy) wash2->imaging

Caption: Experimental Workflow for Live Cell Imaging.

Experimental Protocols

This protocol provides a general guideline for labeling azide-modified molecules in live cells with this compound. Optimization may be required depending on the cell type, the target molecule, and the specific experimental setup.

I. Reagent Preparation

  • This compound Stock Solution:

    • Dissolve this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-5 mM.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

II. Cell Preparation and Azide (B81097) Labeling

This step is for introducing azide groups into the target biomolecules. The following is an example for metabolic labeling of cell surface glycans.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes or multi-well plates suitable for microscopy) at a density that will result in 60-80% confluency at the time of imaging.

  • Metabolic Labeling:

    • Culture cells in a medium containing an azide-modified metabolic precursor. For example, to label sialoglycans, supplement the culture medium with 25-50 µM of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide groups into the target biomolecules.

III. Staining with this compound

  • Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) or a serum-free culture medium to remove any un-incorporated azide precursor.

  • Labeling:

    • Prepare a labeling solution by diluting the this compound stock solution in a pre-warmed, serum-free culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined experimentally.

    • Remove the wash buffer and add the this compound labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove any unbound dye.

IV. Live Cell Imaging

  • Imaging Medium: Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

  • Microscopy:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy7.5 (Excitation: ~740-760 nm, Emission: ~770-810 nm).

    • Use a heated stage and CO₂ incubator to maintain cell viability during imaging.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Safety and Handling

  • This compound should be handled with care. While specific toxicity data for this compound is limited, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The DBCO moiety is generally considered to have low toxicity in biological systems.

  • Protect the dye from light to prevent photobleaching.

  • Store the compound as recommended by the manufacturer, typically at -20°C in a desiccated environment.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the azide-modified precursor or the incubation time for metabolic labeling.

    • Increase the concentration of this compound or the incubation time for the click reaction.

    • Ensure the imaging settings (laser power, exposure time, filter set) are optimal for Cy7.5.

  • High Background:

    • Ensure thorough washing after the labeling step to remove all unbound dye.

    • Decrease the concentration of this compound.

    • Include a control group of cells that were not treated with the azide-modified precursor to assess non-specific binding of the dye.

  • Cell Toxicity:

    • Decrease the concentration of the azide precursor and/or this compound.

    • Reduce the incubation times.

    • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the toxic concentration of the reagents for your specific cell line.

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy7.5 DBCO Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of preclinical and clinical research, non-invasive in vivo imaging techniques are indispensable for visualizing and quantifying biological processes within a living organism. Near-infrared (NIR) fluorescence imaging, operating within the 700-900 nm window, offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-background ratio. Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye with an emission maximum around 808 nm, making it an excellent candidate for in vivo studies.[1] Its structure is similar to indocyanine green (ICG), but it boasts a higher fluorescence quantum yield.[2][3]

The derivatization of Sulfo-Cy7.5 with a dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient copper-free click chemistry reaction with azide-modified molecules.[4][5] This bioorthogonal conjugation strategy is particularly advantageous for labeling antibodies, as it avoids the harsh conditions associated with other labeling methods and allows for pre-targeting approaches. In a pre-targeting strategy, an azide-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, the smaller, rapidly clearing Sulfo-Cy7.5 DBCO dye is injected and specifically binds to the antibody, minimizing background signal from unbound dye.[6][7]

These application notes provide detailed protocols for the labeling of azide-modified antibodies with this compound and their subsequent use in in vivo imaging experiments.

Key Applications

  • Tumor Imaging and Cancer Research: Visualize tumor growth, metastasis, and response to therapy by targeting tumor-specific antigens with labeled antibodies.[8][9][10]

  • Biodistribution Studies: Track the systemic distribution, accumulation, and clearance of therapeutic antibodies and other biomolecules.[7][8][11]

  • Inflammation and Immunology: Monitor inflammatory processes and the trafficking of immune cells.[10]

  • Drug Development: Assess target engagement and pharmacokinetics of antibody-based therapeutics.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to in vivo imaging with Sulfo-Cy7.5 and similar near-infrared dyes.

Table 1: Spectral Properties of Sulfo-Cy7.5

PropertyValueReference
Excitation Maximum~788 nm[1]
Emission Maximum~808 nm[1]
Stokes Shift~20 nm[1]
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹
Quantum YieldHigh[1][3]

Table 2: Representative Biodistribution of Near-Infrared Labeled Antibodies in Tumor-Bearing Mice

Labeled AgentAnimal ModelTime Post-InjectionOrgan with Highest Uptake (Excluding Tumor)Tumor-to-Muscle RatioReference
Trastuzumab-IRDye 800CWNCI-N87 gastric cancer xenograft144 hoursLiver~10
Cetuximab-IRDye 800CWA431 epidermoid carcinoma xenograft96 hoursLiver~8
Anti-EGFR Antibody-Alexa Fluor 750H358 lung cancer xenograft48 hoursLiverNot Reported[11]
Bispecific Antibody-Alexa Fluor 680H358 lung cancer xenograft48 hoursKidneysNot Reported[11]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies with this compound

This protocol outlines the copper-free click chemistry reaction to conjugate this compound to an antibody containing an azide (B81097) group.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it for PBS using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

  • Conjugation Reaction:

    • Determine the desired molar excess of this compound to the antibody. A starting point of a 10:1 to 20:1 molar ratio is recommended.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a desalting spin column according to the manufacturer's instructions to separate the labeled antibody from the unconjugated dye.

    • Apply the reaction mixture to the center of the resin bed.

    • Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm).

    • The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ( (A_280 - (A_dye * CF_280)) / ε_protein ) Where:

      • A_dye is the absorbance at the dye's maximum wavelength.

      • ε_dye is the molar extinction coefficient of the dye.

      • A_280 is the absorbance at 280 nm.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody.

    • Store the purified Sulfo-Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice

This protocol provides a general procedure for whole-body near-infrared fluorescence imaging of mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sulfo-Cy7.5 labeled antibody

  • Sterile PBS

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-10 nmol per mouse, but this should be optimized.

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[8]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization and to assess biodistribution.[8]

    • Use appropriate excitation and emission filters for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~810 nm).

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys, muscle).

    • Quantify the fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) or tumor-to-muscle ratio (TMR) to assess the specificity of tumor targeting.

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo biodistribution.[8][13]

Visualizations

AntibodyLabelingWorkflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Antibody Azide-Modified Antibody Reaction Click Chemistry (Copper-Free) Antibody->Reaction Dye Sulfo-Cy7.5 DBCO Dye->Reaction Purification Desalting Column Reaction->Purification Analysis Spectrophotometry (DOL Calculation) Purification->Analysis FinalProduct Labeled Antibody Analysis->FinalProduct

Caption: Workflow for labeling azide-modified antibodies with this compound.

InVivoImagingWorkflow cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_analysis Data Analysis cluster_exvivo Ex Vivo Confirmation TumorModel Tumor-Bearing Mouse Anesthesia Anesthesia TumorModel->Anesthesia Injection IV Injection of Labeled Antibody Anesthesia->Injection Imaging NIR Fluorescence Imaging Injection->Imaging ROI Region of Interest (ROI) Analysis Imaging->ROI Quantification Signal Quantification & TBR Calculation ROI->Quantification Dissection Organ Dissection Quantification->Dissection Optional ExVivoImage Ex Vivo Organ Imaging Dissection->ExVivoImage

Caption: Experimental workflow for in vivo imaging with labeled antibodies.

AntibodyTargetingPathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_detection Detection LabeledAb_circ Sulfo-Cy7.5 Labeled Antibody Antigen Target Antigen LabeledAb_circ->Antigen Binding TumorCell Tumor Cell Detection NIR Fluorescence Signal TumorCell->Detection Emission

Caption: Antibody targeting and signal generation in tumors.

References

Sulfo-Cy7.5 DBCO: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 DBCO is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This combination of properties makes it an exceptional tool for fluorescence microscopy, particularly for in vivo imaging and the specific labeling of biomolecules in complex biological systems. The sulfonate groups confer excellent aqueous solubility, minimizing aggregation and non-specific binding, while the NIR fluorescence falls within the optical window of biological tissues, allowing for deep tissue penetration and reduced autofluorescence.[2] The DBCO moiety enables highly efficient and specific labeling of azide-modified molecules through copper-free click chemistry, a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

These characteristics make this compound a powerful reagent for a variety of applications, including:

  • Targeted Cancer Cell Imaging: Labeling of azide-modified cancer cells for high-contrast visualization.

  • In Vivo Biodistribution Studies: Tracking the localization and clearance of labeled molecules in living organisms.[5]

  • Biomolecule Labeling: Covalent attachment to azide-containing proteins, antibodies, nucleic acids, and other biomolecules for fluorescence-based detection.

Quantitative Data

The spectral and physical properties of this compound and a related compound, Sulfo-Cy7 DBCO, are summarized below. These values are compiled from various suppliers and should be used as a reference.

PropertyThis compoundSulfo-Cy7 DBCO
Excitation Maximum (λex) ~788 nm~750 nm
Emission Maximum (λem) ~808 nm~773 nm
Molar Extinction Coeff. (ε) ~222,000 cm⁻¹M⁻¹~240,600 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.21~0.24
Molecular Weight ~1289.64 g/mol (as tripotassium salt)~1047.4 g/mol (as potassium salt)
Solubility High in water, DMF, DMSOWater-soluble
Storage -20°C, protected from light and moisture-20°C, protected from light

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Live Cells for Fluorescence Microscopy

This protocol describes the labeling of live cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

Materials:

  • Azide-modified live cells (e.g., cultured with an azide-containing sugar such as Ac₄ManNAz)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Fluorescence microscope with appropriate NIR filter sets (Excitation: ~780 nm, Emission: ~810 nm)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1-5 mM stock solution in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • Store unused stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Grow cells to the desired confluency on coverslips or in a multi-well imaging plate.

    • Gently wash the cells twice with pre-warmed PBS to remove any residual media.

  • Labeling Reaction:

    • Prepare a labeling solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined experimentally.

    • Remove the PBS from the cells and add the labeling solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with pre-warmed PBS to remove any unbound dye.

  • Imaging:

    • Replace the final wash with fresh pre-warmed cell culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope equipped with a suitable NIR laser or light source and emission filters.

Protocol 2: In Vivo Tumor Targeting and Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of tumors that have been metabolically labeled with azide groups.

Materials:

  • Tumor-bearing mouse model (with azide-labeled tumors)

  • This compound

  • Sterile, pyrogen-free PBS or other suitable vehicle for injection

  • In vivo imaging system with NIR fluorescence capabilities

Procedure:

  • Prepare this compound for Injection:

    • Dissolve this compound in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration. Ensure the final DMSO concentration is below 5% to avoid toxicity. A typical dosage range for cyanine (B1664457) dyes is 0.5-5 mg/kg body weight.

  • Administration:

    • Administer the this compound solution to the mouse via intravenous (IV) tail vein injection. The typical injection volume is 100-200 µL.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.

    • Use appropriate excitation and emission filters for Sulfo-Cy7.5.

  • Ex Vivo Organ Analysis (Optional):

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

    • Arrange the organs and tumor on a non-fluorescent surface and acquire a final fluorescence image to confirm the biodistribution of the dye.

Visualizations

experimental_workflow cluster_0 Metabolic Labeling of Cancer Cells cluster_1 Fluorescent Labeling via Click Chemistry cluster_2 Fluorescence Microscopy Metabolite Azide-Modified Sugar (e.g., Ac4ManNAz) Incubation Incubate with Cancer Cells Metabolite->Incubation LabeledCells Cancer Cells with Surface Azide Groups Incubation->LabeledCells DBCO_Dye This compound ClickReaction Copper-Free Click Reaction LabeledCells->ClickReaction DBCO_Dye->ClickReaction FluorescentCells Fluorescently Labeled Cancer Cells ClickReaction->FluorescentCells Microscope NIR Fluorescence Microscopy Imaging Image Acquisition (Ex: ~788 nm, Em: ~808 nm) Microscope->Imaging Analysis Data Analysis and Visualization Imaging->Analysis

Caption: Workflow for labeling and imaging azide-modified cancer cells.

in_vivo_workflow cluster_0 Pre-Targeting: Metabolic Labeling cluster_1 Imaging Probe Administration cluster_2 In Vivo Click Reaction and Imaging AzideSugar Administer Azide-Modified Sugar to Animal Model TumorLabeling Metabolic Incorporation of Azides into Tumor Glycans AzideSugar->TumorLabeling DBCO_Injection IV Injection of This compound Biodistribution Systemic Circulation and Biodistribution DBCO_Injection->Biodistribution TumorTargeting Click Reaction at Tumor Site Biodistribution->TumorTargeting InVivoImaging Whole-Body NIR Fluorescence Imaging TumorTargeting->InVivoImaging ExVivoAnalysis Ex Vivo Organ Imaging (Optional) InVivoImaging->ExVivoAnalysis

References

Application Notes and Protocols for Sulfo-Cy7.5 DBCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7.5 DBCO, a near-infrared fluorescent dye, for flow cytometry applications. This document details the principles, protocols, and data for two primary applications: the conjugation of this compound to antibodies and the labeling of azide-modified cells for subsequent flow cytometric analysis.

Introduction

This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][][3] Its emission in the NIR spectrum (approximately 773 nm) is advantageous for flow cytometry as it minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[4] The DBCO moiety enables highly specific and efficient covalent labeling of azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5][6] This bioorthogonal reaction is rapid and occurs under physiological conditions, making it ideal for labeling sensitive biological samples like live cells.[5]

The key applications covered in this document are:

  • Antibody Conjugation: Covalent attachment of this compound to primary or secondary antibodies for use in immunophenotyping and other flow cytometry-based assays.

  • Cell Surface Labeling: Detection of cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

Principle of the Technology: Copper-Free Click Chemistry

The core of this compound's utility in these applications is the SPAAC reaction. This reaction involves the specific and spontaneous covalent bond formation between the strained alkyne of the DBCO group and an azide group, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[5][6]

cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Molecule Biomolecule-N₃ (e.g., Azide-modified Antibody or Cell) Labeled_Product Labeled Biomolecule Azide_Molecule->Labeled_Product Reacts with DBCO_Dye This compound DBCO_Dye->Labeled_Product Reacts with

Figure 1: Principle of SPAAC for biomolecule labeling.

Application 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via an NHS ester linkage to primary amines (lysine residues) on the antibody, followed by the click reaction with an azide-modified molecule (though for direct labeling, an azide-modified antibody would be reacted with this compound). A more direct approach involves reacting a DBCO-NHS ester with the antibody to create a DBCO-functionalized antibody, which can then be used to label azide-containing targets. For direct fluorescent labeling of an azide-modified antibody, this compound is used.

Quantitative Data Summary: Antibody Conjugation
ParameterRecommended Range/ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.[7]
Molar Excess of DBCO-NHS Ester to Antibody 5:1 to 30:1The optimal ratio should be determined empirically for each antibody. A 20-30 fold excess is a common starting point.[6] Higher ratios can lead to precipitation.[8]
Reaction Buffer pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[7]
Reaction Time 1 - 2 hoursAt room temperature, protected from light.[7]
Degree of Labeling (DOL) 2 - 8The ideal DOL varies depending on the antibody and its application. Over-labeling can lead to loss of antibody function.
Experimental Protocol: Antibody Conjugation

This protocol details the activation of an antibody with a DBCO-NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer (PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.[7]

  • DBCO-NHS Ester Preparation:

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.

  • Antibody Labeling Reaction:

    • In a microcentrifuge tube, combine the antibody solution with the reaction buffer.

    • Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 20:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching buffer using a desalting column equilibrated with your desired storage buffer.

    • Collect the fractions containing the purified antibody-DBCO conjugate.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[9]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, or aliquot and store at -20°C or -80°C.[7]

cluster_workflow Antibody Conjugation Workflow A 1. Antibody Preparation (Buffer Exchange & Concentration) C 3. Labeling Reaction (Antibody + DBCO-NHS Ester) A->C B 2. DBCO-NHS Ester Preparation (10 mM in DMSO) B->C D 4. Quenching (Tris Buffer) C->D E 5. Purification (Desalting Column) D->E F 6. Characterization & Storage (DOL, 4°C or -20°C) E->F

Figure 2: Workflow for conjugating an antibody with a DBCO-NHS ester.

Application 2: Labeling of Azide-Modified Cells for Flow Cytometry

This application involves a two-step process: first, cells are metabolically labeled with an azide-containing sugar, and second, the azide-expressing cells are detected using this compound.

Quantitative Data Summary: Cell Labeling
ParameterRecommended Range/ValueNotes
Azide Sugar (e.g., Ac4ManNAz) Concentration 10 - 100 µMThe optimal concentration is cell-type dependent and should be determined empirically.
Metabolic Labeling Incubation Time 1 - 3 daysLonger incubation times generally lead to higher azide expression.[4]
This compound Concentration 5 - 50 µMThe optimal concentration should be titrated to maximize signal while minimizing background.[10]
Labeling Reaction Time 30 - 60 minutesAt room temperature or 37°C, protected from light.[10][11]
Flow Cytometry Laser Excitation ~750 nmUse a laser line that efficiently excites the Sulfo-Cy7.5 dye.
Flow Cytometry Emission Filter ~773 nmUse a bandpass filter appropriate for the emission maximum of Sulfo-Cy7.5.
Experimental Protocol: Cell Labeling and Flow Cytometry

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with appropriate laser and filters

Procedure:

  • Metabolic Labeling of Cells:

    • Seed cells in a culture vessel at an appropriate density.

    • Prepare a stock solution of the azide sugar in DMSO.

    • Add the azide sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM Ac4ManNAz).

    • Incubate the cells for 1-3 days under normal culture conditions (37°C, 5% CO2).[4]

  • Cell Harvesting and Washing:

    • Harvest the cells using a gentle method (e.g., scraping or using a non-enzymatic dissociation solution for adherent cells).

    • Wash the cells twice with PBS to remove any unincorporated azide sugar.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Resuspend the washed cells in PBS or Flow Cytometry Staining Buffer.

    • Add the this compound stock solution to the cell suspension to the desired final concentration (e.g., 20 µM).[10]

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][11]

  • Washing and Preparation for Flow Cytometry:

    • Wash the cells three times with Flow Cytometry Staining Buffer to remove any unbound this compound.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Flow Cytometry Analysis:

    • Analyze the labeled cells on a flow cytometer equipped with a laser and filter set appropriate for Sulfo-Cy7.5 (Excitation ~750 nm, Emission ~773 nm).

    • Include appropriate controls, such as unlabeled cells and cells incubated with the azide sugar but not the DBCO dye, to set gates and assess background fluorescence.

cluster_workflow Cell Labeling Workflow for Flow Cytometry A 1. Metabolic Labeling (Cells + Azide Sugar) B 2. Cell Harvesting and Washing A->B C 3. Click Reaction (Azide-Cells + this compound) B->C D 4. Washing C->D E 5. Flow Cytometry Analysis D->E

Figure 3: Workflow for labeling azide-modified cells with this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal Inefficient metabolic labeling.Optimize the concentration of the azide sugar and the incubation time for your specific cell line.[12]
Insufficient this compound concentration or incubation time.Increase the concentration of this compound or extend the incubation time.[12]
Incorrect flow cytometer settings.Verify that the correct laser and emission filters are being used for Sulfo-Cy7.5.[12]
Degraded reagents.Ensure that the azide sugar and this compound are stored correctly and are not expired.
High Background Fluorescence Non-specific binding of the dye.Increase the number of washing steps after the labeling reaction. Include a blocking step with BSA or serum in the staining buffer.
Cellular autofluorescence.Use appropriate controls (unlabeled cells) to set the background gate. The use of a NIR dye like Sulfo-Cy7.5 should minimize this issue.
Presence of dead cells.Use a viability dye to exclude dead cells from the analysis, as they can non-specifically take up the fluorescent dye.
High Cell Death Cytotoxicity of reagents.Perform a titration of the azide sugar and this compound to determine the optimal concentrations that do not impact cell viability.
Harsh cell handling.Be gentle during cell harvesting and washing steps.[12]
Low Antibody Conjugation Yield Presence of primary amines in the antibody buffer.Ensure the antibody is in an amine-free buffer before starting the conjugation.
Inactive DBCO-NHS ester.Prepare the DBCO-NHS ester solution fresh in anhydrous DMSO.
Incorrect reaction pH.Ensure the pH of the reaction buffer is between 8.3 and 8.5 for optimal NHS ester reactivity.[7]

References

Application Notes and Protocols for Labeling Proteins with Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of azide-modified proteins with Sulfo-Cy7.5 DBCO, a water-soluble near-infrared fluorescent dye. The protocol utilizes copper-free click chemistry, a highly efficient and bioorthogonal reaction, making it ideal for labeling biomolecules in aqueous environments without the need for cytotoxic copper catalysts.

Introduction

Sulfo-Cy7.5 is a bright and photostable fluorescent dye that emits in the near-infrared (NIR) spectrum (Ex/Em: ~788/808 nm). Its fluorescence properties fall within the NIR window of biological tissues, resulting in low background fluorescence and deep tissue penetration, which is highly advantageous for in vivo imaging applications. The sulfonated form of the dye ensures high water solubility, preventing aggregation and improving the stability of the labeled protein.

The dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry, reacting specifically and efficiently with azide (B81097) groups to form a stable triazole linkage. This strain-promoted alkyne-azide cycloaddition (SPAAC) is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring specific labeling of the target protein.

Chemical Principle: Copper-Free Click Chemistry

The labeling reaction is based on the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. In this reaction, the DBCO group of Sulfo-Cy7.5 reacts with an azide group previously introduced onto the target protein. This reaction is highly specific and forms a stable triazole linkage.

cluster_product Product Protein_Azide Azide-Modified Protein (Protein-N3) Labeled_Protein Sulfo-Cy7.5 Labeled Protein Protein_Azide->Labeled_Protein + This compound Sulfo_Cy75_DBCO This compound Sulfo_Cy75_DBCO->Labeled_Protein

Caption: Copper-free click chemistry reaction between an azide-modified protein and this compound.

Quantitative Data Summary

The efficiency and success of the labeling reaction depend on several factors. The following tables summarize key quantitative data for optimizing the labeling protocol.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Molar Excess of this compound 2-4 fold over the proteinA higher excess may be needed for less efficient reactions, but can increase background.
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][2]
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.2-7.4Buffers containing primary amines like Tris will react with NHS esters if used for azide introduction.[1][2] Avoid sodium azide in the final reaction buffer as it will compete with the azide on the protein.[3][4]
Reaction Temperature 4°C to Room TemperatureRoom temperature is often sufficient, but 4°C can be used to maintain protein stability.[1][5]
Reaction Time 2-12 hoursOvernight incubation at 4°C is common to ensure complete reaction.[1][5]
DMSO in final reaction mixture < 20%This compound is water-soluble, but a small amount of organic solvent may be used to dissolve the stock solution.[5]

Table 2: Spectroscopic Properties of Sulfo-Cy7.5

PropertyValue
Excitation Maximum (λex) ~788 nm
Emission Maximum (λem) ~808 nm
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an azide-modified protein with this compound.

Part 1: Preparation of Reagents
  • Protein Solution:

    • Ensure your protein of interest has been modified to contain an azide group.

    • Prepare the azide-modified protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[1][2]

    • The protein concentration should ideally be between 1-10 mg/mL for optimal labeling.[1][2] If necessary, concentrate the protein solution using centrifugal filter units.

    • Remove any interfering substances like sodium azide, BSA, or gelatin from the protein solution by dialysis or using appropriate purification kits.[3]

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or water.[3][6] Due to the sulfo groups, this dye is water-soluble.[7][8]

    • Store the stock solution at -20°C or -80°C, protected from light.[6][7]

Part 2: Labeling of Azide-Modified Protein

start Start: Prepare Azide- Modified Protein add_dye Add this compound (2-4x molar excess) start->add_dye incubate Incubate (2-12h, 4°C or RT) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize Labeled Protein (UV-Vis Spectroscopy) purify->characterize end End: Store Labeled Protein at 4°C characterize->end

Caption: Workflow for labeling an azide-modified protein with this compound.

  • Reaction Setup:

    • Add the calculated amount of this compound stock solution to the azide-modified protein solution. A 2-4 fold molar excess of the dye is recommended.[3][4]

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours. The reaction can be performed at room temperature or at 4°C.[1][5] For sensitive proteins, incubation at 4°C overnight is recommended.

    • Protect the reaction mixture from light during incubation.

Part 3: Purification of the Labeled Protein

After the incubation, it is crucial to remove any unreacted this compound from the labeled protein.

  • Size-Exclusion Chromatography:

    • The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[2][]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the colored, labeled protein.

  • Dialysis:

    • Alternatively, the unreacted dye can be removed by extensive dialysis against PBS.

Part 4: Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm).

    • If the absorbance is too high, dilute the sample with PBS.

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ x CF)] / ε_protein where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₇₈₈ is the absorbance of the conjugate at ~788 nm.

      • CF is the correction factor (A₂₈₀ of the dye / A₇₈₈ of the dye). The exact CF should be obtained from the dye manufacturer.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated as: Dye Concentration (M) = A₇₈₈ / ε_dye where ε_dye for Sulfo-Cy7.5 is ~222,000 cm⁻¹M⁻¹.

    • The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)

    • The optimal DOL for most antibodies is between 2 and 10.[2] Over-labeling can potentially affect the protein's function.[2]

Storage

Store the purified Sulfo-Cy7.5 labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting
  • Low Labeling Efficiency:

    • Ensure the protein concentration is sufficiently high (ideally >2 mg/mL).[2][6]

    • Verify that the protein solution is free of interfering substances.

    • Increase the molar excess of the dye or the incubation time.

    • Ensure the azide modification of the protein was successful.

  • Protein Precipitation:

    • This is less common with sulfonated dyes. If it occurs, consider reducing the dye-to-protein ratio or performing the reaction at a lower temperature.

This document provides a general protocol. Optimization of reaction conditions may be necessary for specific proteins and applications.

References

Application Notes and Protocols for Sulfo-Cy7.5 DBCO Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye, to azide-modified oligonucleotides. This process, utilizing copper-free click chemistry, is a robust and efficient method for producing highly stable, fluorescently labeled oligonucleotides for a variety of research, diagnostic, and therapeutic applications.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a water-soluble, near-infrared fluorescent dye featuring a dibenzocyclooctyne (DBCO) group. The sulfonated cyanine (B1664457) 7.5 core provides excellent photostability and brightness in the NIR spectrum (excitation/emission ~750/773 nm), a region with minimal tissue autofluorescence, making it ideal for in vivo imaging applications.[1][2] The DBCO moiety enables covalent conjugation to azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently at room temperature without the need for a cytotoxic copper(I) catalyst.[3][4] This bioorthogonal reaction is highly specific, rapid, and produces a stable triazole linkage, ensuring the integrity of the final conjugate.[3][5]

The conjugation of Sulfo-Cy7.5 to oligonucleotides allows for the sensitive detection and tracking of these molecules in various biological systems. Applications include in vivo imaging, fluorescence in situ hybridization (FISH), and the development of targeted therapeutic and diagnostic agents.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the materials and reactions described in these protocols.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~750 nm[8]
Emission Maximum (λem)~773 nm[8]
Molecular WeightVaries by manufacturer, typically ~1000-1200 g/mol N/A
SolubilityHigh in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)[4]
Reactive GroupDibenzocyclooctyne (DBCO)[4]
Storage (Solid)-20°C in the dark, desiccated[9]
Storage (in Solution)-20°C, protected from light; stability may decrease over time[5]

Table 2: Recommended Reaction Parameters for Oligonucleotide Conjugation

ParameterRecommended RangeNotesReference
Molar Ratio (this compound : Azide-Oligo)1.5:1 to 5:1A slight excess of the dye can drive the reaction to completion.[10]
Oligonucleotide Concentration10-200 µMHigher concentrations can improve reaction efficiency.[11]
Reaction BufferPhosphate-buffered saline (PBS), pH 7.2-7.4Avoid buffers containing sodium azide (B81097).[10]
Co-solvent (optional)Up to 20% DMSO or DMFCan be used to ensure complete dissolution of reagents.[10]
Reaction TemperatureRoom temperature (20-25°C) or 4°CRoom temperature is generally faster, while 4°C can be used for sensitive biomolecules.[10]
Incubation Time2-12 hoursReaction progress can be monitored by HPLC or UV-Vis spectroscopy.[5]
Typical Conjugation Efficiency>90%Can be influenced by oligonucleotide sequence, purity, and reaction conditions.[12]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to an azide-modified oligonucleotide, followed by purification and characterization of the conjugate.

Preparation of Reagents
  • Azide-Modified Oligonucleotide:

    • Synthesize or procure an oligonucleotide with a 5', 3', or internal azide modification.

    • Purify the oligonucleotide using standard methods (e.g., HPLC, PAGE) to ensure high purity.

    • Quantify the oligonucleotide concentration accurately using UV-Vis spectroscopy (A260).

    • Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM Tris, pH 7.5) to a stock concentration of 1-5 mM. Store at -20°C.

  • This compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.

  • Reaction Buffer:

    • Prepare a 10X stock of Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare a 1X working solution by diluting the 10X stock with nuclease-free water.

    • Filter sterilize the 1X PBS. Crucially, do not add sodium azide to this buffer as it will react with the DBCO group.

Conjugation Reaction
  • In a sterile, low-adhesion microcentrifuge tube, combine the following reagents in the specified order:

    • Nuclease-free water to bring the final reaction volume to the desired amount.

    • 10X PBS to a final concentration of 1X.

    • Azide-modified oligonucleotide to a final concentration of 10-200 µM.

    • This compound stock solution to a final molar ratio of 1.5:1 to 5:1 (dye:oligo). If using a co-solvent, ensure the final concentration of DMSO or DMF is below 20%.

  • Vortex the reaction mixture gently and briefly.

  • Incubate the reaction at room temperature (20-25°C) for 2-12 hours, protected from light. For temperature-sensitive oligonucleotides, the reaction can be performed at 4°C, but the incubation time may need to be extended.

Purification of the Conjugate

It is essential to remove unreacted this compound and any unconjugated oligonucleotide from the final product. Several methods can be employed depending on the scale of the reaction and the available equipment.

Method 1: Size-Exclusion Desalting Columns

  • Select a desalting column with a molecular weight cutoff (MWCO) appropriate for the size of the oligonucleotide (e.g., 7K MWCO for oligonucleotides >20 bases).

  • Equilibrate the column with 1X PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Elute the conjugate with 1X PBS. The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Collect the fractions and measure the absorbance at 260 nm and 750 nm to identify the fractions containing the conjugate.

Method 2: Ethanol (B145695) Precipitation

  • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (B1210297), pH 5.2.

  • Add 2.5-3 volumes of ice-cold absolute ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the purified conjugate in a suitable buffer.

Method 3: High-Performance Liquid Chromatography (HPLC)

  • For the highest purity, reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC) can be used.

  • Use a C18 column for RP-HPLC with a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (TEAA) buffer.

  • The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Monitor the elution at 260 nm and 750 nm.

  • Collect the peak corresponding to the dual-wavelength absorbance and lyophilize to remove the mobile phase.

Characterization of the Conjugate
  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 750 nm (for Sulfo-Cy7.5).

    • The ratio of A750/A260 can be used to estimate the degree of labeling (DOL), although this can be influenced by the extinction coefficients of both the dye and the oligonucleotide.

  • Fluorimetry:

    • Measure the fluorescence emission spectrum of the conjugate (excitation at ~750 nm) to confirm the presence of the fluorophore and its characteristic emission peak at ~773 nm.

  • Mass Spectrometry:

    • For precise confirmation of conjugation, analyze the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate.

Visualization of Workflows and Pathways

Experimental Workflow for Oligonucleotide Conjugation

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization azide_oligo Azide-Modified Oligonucleotide mixing Mixing of Reagents azide_oligo->mixing sulfo_cy75_dbco This compound sulfo_cy75_dbco->mixing buffer Reaction Buffer (PBS) buffer->mixing incubation Incubation (2-12h, RT) mixing->incubation purification_method Desalting, Precipitation, or HPLC incubation->purification_method analysis UV-Vis, Fluorimetry, Mass Spectrometry purification_method->analysis final_product final_product analysis->final_product Purified Conjugate

Caption: Experimental workflow for conjugating this compound to an azide-modified oligonucleotide.

Signaling Pathway: Application in Fluorescence In Situ Hybridization (FISH)

fish_workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection probe Sulfo-Cy7.5 Labeled Oligonucleotide Probe hybridization_step Hybridization with Labeled Probe probe->hybridization_step fixation Cell/Tissue Fixation permeabilization Permeabilization fixation->permeabilization denaturation Denaturation of Target DNA/RNA permeabilization->denaturation denaturation->hybridization_step washing Post-Hybridization Washes hybridization_step->washing imaging Fluorescence Microscopy (NIR Channel) washing->imaging result result imaging->result Visualization of Target Sequence

Caption: Workflow for using a Sulfo-Cy7.5 labeled oligonucleotide probe in a FISH experiment.

Stability and Storage

Proper storage of this compound and the final conjugate is crucial for maintaining their reactivity and fluorescence properties.

  • This compound (Solid): Store at -20°C, protected from light and moisture.[9]

  • This compound (Stock Solution): Aliquot and store at -20°C in the dark. Avoid repeated freeze-thaw cycles. The reactivity of the DBCO group may decrease over time in solution.[5]

  • Sulfo-Cy7.5-Oligonucleotide Conjugate: For long-term storage, store at -20°C in a buffered solution (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5-8.0). For cyanine dyes, maintaining a neutral pH of around 7.0 is recommended to prevent dye degradation.[13] Protect from light to prevent photobleaching.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive this compound due to improper storage or hydrolysis.- Low purity or concentration of the azide-modified oligonucleotide.- Presence of azide in the reaction buffer.- Use a fresh aliquot of this compound.- Verify the purity and concentration of the oligonucleotide.- Ensure the reaction buffer is free of sodium azide.
Precipitation During Reaction - High concentration of hydrophobic reagents.- Suboptimal buffer conditions.- Increase the reaction volume.- Add a co-solvent like DMSO or DMF (up to 20%).- Ensure the pH of the reaction buffer is appropriate.
High Background Fluorescence - Incomplete removal of unreacted dye.- Optimize the purification method (e.g., repeat desalting, use HPLC).
Low Fluorescence Signal of Conjugate - Photobleaching of the dye.- Quenching due to aggregation or interaction with other molecules.- Protect the dye and conjugate from light at all stages.- Ensure the final conjugate is in a suitable buffer and at an appropriate concentration.

By following these detailed application notes and protocols, researchers can successfully conjugate this compound to oligonucleotides and utilize these powerful tools in a wide range of biological applications.

References

Unlocking Neuronal Landscapes: Sulfo-Cy7.5 DBCO for Advanced Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy7.5 DBCO, a water-soluble, near-infrared (NIR) fluorescent dye, is a powerful tool for neuroscience research. Its exceptional brightness, photostability, and biocompatibility, combined with the specificity of copper-free click chemistry, enable precise labeling and visualization of biomolecules in complex neural environments. This document provides detailed application notes and protocols for utilizing this compound in key neuroscience research areas, including metabolic glycan labeling for neuronal imaging and flow cytometry, as well as antibody conjugation for targeted labeling.

Key Properties and Advantages

This compound's utility in neuroscience stems from its advantageous physicochemical and spectral properties. Emitting in the near-infrared window (approximately 788/808 nm), it allows for deep tissue penetration with reduced light scattering and minimal autofluorescence from biological tissues, resulting in a high signal-to-background ratio for clear imaging.[1] The presence of sulfonate groups enhances its water solubility, making it suitable for direct use in aqueous biological buffers without the need for organic co-solvents that can be harmful to cells.[2][3] The dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient covalent reaction with azide-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[4][5]

Quantitative Data Summary

For researchers to make informed decisions on fluorophore selection, the following tables summarize the key quantitative properties of this compound in comparison to other commonly used near-infrared dyes in neuroscience research.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueSource
Excitation Maximum (λex)~788 nm
Emission Maximum (λem)~808 nm
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.21
Molecular Weight~1289.64 g/mol
SolubilityHigh in water and common biological buffers

Table 2: Comparative Photostability of Near-Infrared Dyes

DyeRelative PhotostabilityNotesSource
This compound GoodCyanine (B1664457) dyes are known to have moderate photostability.
Alexa Fluor 790HighGenerally exhibits higher photostability compared to traditional cyanine dyes.
IRDye 800CWVery HighRecognized for its exceptional photostability in demanding imaging applications.

Application Note 1: Metabolic Labeling of Neuronal Glycans for Imaging and Flow Cytometry

This application focuses on the visualization of glycans on the surface of neurons through metabolic labeling with an azide-containing sugar, followed by covalent conjugation with this compound. This technique allows for the study of glycan dynamics and distribution in neuronal development, synaptic function, and disease.

Experimental Workflow: Metabolic Glycan Labeling

workflow1 cluster_culture Cell Culture cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis culture Culture primary neurons or neuronal cell lines add_sugar Incubate with azide-modified sugar (e.g., Ac4ManNAz) culture->add_sugar Metabolic Incorporation wash_cells Wash cells to remove unincorporated sugar add_sugar->wash_cells add_dbco Incubate with this compound wash_cells->add_dbco SPAAC Reaction wash_dbco Wash cells to remove unbound dye add_dbco->wash_dbco imaging Fluorescence Microscopy (Confocal, Two-Photon) wash_dbco->imaging flow Flow Cytometry wash_dbco->flow workflow2 cluster_conjugation Antibody Conjugation cluster_labeling Immunolabeling cluster_imaging Imaging antibody Primary Antibody azide_mod Modify Antibody with Azide-NHS ester antibody->azide_mod purify1 Purify Azide-modified Antibody azide_mod->purify1 click_react React with this compound purify1->click_react SPAAC Reaction purify2 Purify Labeled Antibody click_react->purify2 incubate_ab Incubate with Labeled Antibody purify2->incubate_ab prep_tissue Prepare Brain Tissue/Cells prep_tissue->incubate_ab wash_ab Wash to Remove Unbound Antibody incubate_ab->wash_ab microscopy Fluorescence Microscopy wash_ab->microscopy workflow3 cluster_prep Probe Preparation & Animal Model cluster_admin Administration & Imaging cluster_analysis Data Analysis prep_probe Prepare this compound-labeled probe inject_probe Administer probe (e.g., tail vein injection) prep_probe->inject_probe animal_model Prepare animal model (e.g., mouse with cranial window) anesthetize Anesthetize animal animal_model->anesthetize image_animal In vivo imaging (e.g., two-photon microscopy) anesthetize->image_animal analyze_data Image processing and analysis image_animal->analyze_data

References

Application Note: Purification of Sulfo-Cy7.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 DBCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is widely used for labeling azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that is highly efficient and specific. The resulting fluorescently labeled conjugates are valuable tools in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Following the conjugation reaction, a critical step is the purification of the this compound-labeled biomolecule to remove unreacted dye and other impurities. Inadequate purification can lead to high background signals, inaccurate quantification, and potential artifacts in downstream applications. This application note provides a detailed protocol for the purification of this compound conjugates, primarily focusing on protein and antibody labeling as a representative workflow. The protocol employs a two-step chromatographic approach: an initial desalting/buffer exchange step to remove the bulk of unreacted dye, followed by a high-resolution polishing step using high-performance liquid chromatography (HPLC).

Experimental Protocols

This protocol assumes the starting material is a reaction mixture containing a biomolecule (e.g., an antibody) that has been conjugated with this compound.

Part 1: Removal of Unreacted this compound via Size Exclusion Chromatography (SEC)

This initial step is designed to rapidly separate the high-molecular-weight conjugate from the low-molecular-weight unreacted dye. Desalting columns (spin or gravity-flow) are suitable for this purpose.

Materials:

  • Desalting column (e.g., G-25 resin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Collection tubes

  • Centrifuge (for spin columns)

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of PBS, pH 7.4. For spin columns, follow the manufacturer's protocol for equilibration and removal of the storage buffer.

  • Sample Loading: Carefully apply the conjugation reaction mixture to the top of the packed resin bed. Avoid disturbing the resin.

  • Elution (Gravity Flow): Allow the sample to enter the resin bed completely. Add PBS to the top of the column and begin collecting fractions. The colored conjugate will elute first, followed by the unreacted dye.

  • Elution (Spin Column): Place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified conjugate.

  • Analysis: Pool the fractions containing the purified conjugate (identified by its characteristic color and/or by measuring absorbance at 280 nm for protein and ~750 nm for the dye). A significant reduction in the amount of free dye should be visually apparent.

Part 2: High-Resolution Purification via Reverse-Phase HPLC (RP-HPLC)

For applications requiring high purity, a subsequent RP-HPLC step is recommended to separate the desired conjugate from any remaining free dye, unconjugated biomolecule, and species with different dye-to-biomolecule ratios.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or diode-array detector (DAD)

  • C18 reverse-phase column (wide-pore, 300 Å, is recommended for proteins)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724)

  • Sample filtration device (0.22 µm spin filter)

Procedure:

  • Sample Preparation: Filter the pooled conjugate solution from Part 1 through a 0.22 µm filter to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate until a stable baseline is achieved.

  • Injection and Separation: Inject the filtered sample onto the column. Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-60% Mobile Phase B over 30 minutes.

    • Note: The optimal gradient should be determined empirically for each specific conjugate.

  • Detection: Monitor the elution profile at two wavelengths: 280 nm (for protein) and 750 nm (for Sulfo-Cy7.5).

  • Fraction Collection: Collect fractions corresponding to the major peak(s) that absorb at both 280 nm and 750 nm. This peak represents the this compound conjugate. Unconjugated protein will typically elute slightly earlier, and free dye will be retained longer on the column.

  • Solvent Removal: The collected fractions containing acetonitrile and TFA can be lyophilized or buffer-exchanged into a suitable storage buffer.

Data Presentation

The following tables summarize the expected quantitative data from the purification process and the subsequent quality control analysis.

Table 1: Summary of a Typical Purification of a this compound-Antibody Conjugate

Purification StepProtein Recovery (Approx. %)Purity (% Conjugate)Key Impurities Removed
Crude Reaction Mixture 100%VariableUnreacted Dye, Reaction Byproducts
Post-Size Exclusion >85%[1]>90%Bulk of Unreacted Dye, Salts
Post-RP-HPLC >70% (overall)>98%Unconjugated Antibody, Free Dye

Table 2: Quality Control Parameters for Final Conjugate Analysis

Analytical MethodParameter MeasuredTypical Specification
UV-Vis Spectroscopy Dye-to-Protein (D/P) Ratio2 - 6 (Application Dependent)
Analytical SEC-HPLC Percentage of Aggregates< 5%
SDS-PAGE Purity and Apparent Molecular Weight>95% Purity, Shift in MW vs. Unlabeled
Mass Spectrometry (LC-MS) Confirmation of Conjugate MassObserved Mass Matches Theoretical Mass

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the purification and analysis process.

G cluster_purification Purification Workflow conjugation Conjugation Reaction (Biomolecule-N3 + this compound) sec Step 1: Size Exclusion Chromatography (Desalting Column) conjugation->sec Crude Mixture hplc Step 2: Reverse-Phase HPLC (High-Resolution Polishing) sec->hplc Partially Purified Conjugate final_product Purified Sulfo-Cy7.5 DBCO Conjugate hplc->final_product Highly Pure Conjugate

Caption: Experimental workflow for the two-step purification of this compound conjugates.

G cluster_qc Purification and QC Logic start Crude Conjugate step1 Size Exclusion Chromatography start->step1 step2 Reverse-Phase HPLC step1->step2 Removes bulk free dye qc1 QC 1: Visual Inspection & Absorbance Scan step1->qc1 product Final Purified Conjugate step2->product Removes unconjugated biomolecule & impurities qc2 QC 2: Analytical HPLC (Purity Check) step2->qc2 qc3 QC 3: Full Characterization (D/P Ratio, Aggregation, Mass) product->qc3 Final Release Testing

Caption: Logical flow of purification steps and associated quality control (QC) checks.

References

Calculating the Degree of Labeling for Sulfo-Cy7.5 DBCO Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of fluorescent dye conjugation to biomolecules is critical for the development and application of targeted imaging agents, antibody-drug conjugates (ADCs), and other molecular probes. The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to a single biomolecule, is a key quality control parameter that influences the performance, efficacy, and safety of the final product. This application note provides a detailed protocol and the underlying principles for calculating the DOL of biomolecules labeled with Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

Sulfo-Cy7.5 is a bright and photostable cyanine (B1664457) dye with excitation and emission maxima in the NIR region (~778 nm and ~797 nm, respectively), a spectral window that offers deep tissue penetration and minimal autofluorescence in biological samples.[1][2][3] The DBCO moiety facilitates a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified biomolecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal conjugation strategy is ideal for labeling sensitive biological macromolecules.

Accurate DOL determination is achieved through UV-Vis spectrophotometry, measuring the absorbance of the conjugate at both the protein's characteristic absorbance maximum (280 nm) and the dye's absorbance maximum. This note will guide users through the experimental procedure and the necessary calculations to reliably determine the DOL of their this compound conjugates.

Principle of the Labeling Reaction

The labeling of a biomolecule with this compound via copper-free click chemistry involves a two-step process. First, the target biomolecule (e.g., an antibody or protein) is functionalized with an azide (B81097) group. Subsequently, the azide-modified biomolecule is reacted with this compound. The strained triple bond within the DBCO ring readily undergoes a cycloaddition reaction with the azide, forming a stable triazole linkage. This reaction is highly selective and proceeds efficiently under mild, aqueous conditions, making it suitable for a wide range of biological applications.

Quantitative Data Summary

For accurate DOL calculation, the following quantitative data are required. These values should be used in the formulas provided in the "Calculating the Degree of Labeling" section.

ParameterSymbolValueReference
Molar Extinction Coefficient of Sulfo-Cy7.5 at ~778 nmε_dye_222,000 M⁻¹cm⁻¹[1][3]
Molar Extinction Coefficient of DBCO at ~309 nmε_DBCO12,000 M⁻¹cm⁻¹
Correction Factor for Sulfo-Cy7.5 at 280 nmCF₂₈₀0.09[4]
Molar Extinction Coefficient of a typical IgG at 280 nmε_protein210,000 M⁻¹cm⁻¹

Experimental Protocol

This protocol outlines the general steps for labeling an azide-modified biomolecule with this compound and preparing the sample for DOL calculation.

Materials:

  • Azide-modified biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification resin/column (e.g., size-exclusion chromatography, dialysis)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Allow the this compound to warm to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

  • Labeling Reaction:

    • To the azide-modified biomolecule solution, add the desired molar excess of this compound stock solution. A common starting point is a 5-20 fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for specific biomolecules.

  • Purification of the Conjugate:

    • Remove unreacted this compound from the conjugate solution. This is a critical step for accurate DOL determination.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff to separate the labeled biomolecule from the smaller, unreacted dye.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye. Multiple buffer changes are recommended to ensure complete removal.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified this compound conjugate solution using a UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A_max_).

    • If the absorbance values are too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare Sulfo-Cy7.5 DBCO Stock Solution reaction Incubate Biomolecule with this compound prep_reagent->reaction prep_biomolecule Prepare Azide-Modified Biomolecule prep_biomolecule->reaction purify Purify Conjugate (e.g., SEC or Dialysis) reaction->purify measure Measure Absorbance (A₂₈₀ and A_max_) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for labeling and analysis.

Calculating the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration. The following steps will guide you through the calculation.

Step 1: Calculate the Molar Concentration of the Dye

The concentration of the Sulfo-Cy7.5 dye in the conjugate solution is calculated from its absorbance at its maximum wavelength (~778 nm).

Formula:

Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm

The Sulfo-Cy7.5 dye also absorbs light at 280 nm. To accurately determine the protein concentration, this contribution must be subtracted from the total absorbance at 280 nm.

Formula:

Step 3: Calculate the Molar Concentration of the Protein

The concentration of the biomolecule is calculated from its corrected absorbance at 280 nm.

Formula:

Step 4: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein.

Formula:

Combined Formula:

The DOL can also be calculated using a single combined formula:

Formula:

DOL Calculation Logic Diagram

dol_calculation cluster_inputs Input Data cluster_calculations Calculations cluster_output Output Amax A_max_ at ~778 nm C_dye [Dye] = A_max_ / ε_dye_ Amax->C_dye A280_corr A₂₈₀_corrected_ = A₂₈₀ - (A_max_ * CF₂₈₀) Amax->A280_corr A280 A₂₈₀ A280->A280_corr E_dye ε_dye_ E_dye->C_dye E_protein ε_protein_ C_protein [Protein] = A₂₈₀_corrected_ / ε_protein_ E_protein->C_protein CF280 CF₂₈₀ CF280->A280_corr DOL DOL = [Dye] / [Protein] C_dye->DOL A280_corr->C_protein C_protein->DOL

Caption: Logical flow of the DOL calculation.

Troubleshooting

  • Low DOL:

    • Inefficient Labeling: Increase the molar excess of this compound, prolong the incubation time, or optimize the reaction buffer pH.

    • Inaccurate Concentration: Ensure the initial concentration of the azide-modified biomolecule is accurate.

    • Hydrolysis of DBCO: Use fresh, high-quality this compound and anhydrous DMSO for stock solution preparation.

  • High DOL:

    • Excessive Labeling: Reduce the molar excess of this compound or shorten the incubation time. Over-labeling can sometimes lead to protein aggregation or loss of function.

    • Incomplete Purification: Ensure all unreacted dye has been removed, as its presence will lead to an artificially high A_max_ reading.

  • Inconsistent Results:

    • Spectrophotometer Variability: Ensure the spectrophotometer is properly calibrated and blanked.

    • Inconsistent Purification: Use a consistent and reproducible purification method for all samples.

By following this detailed application note and protocol, researchers, scientists, and drug development professionals can confidently and accurately determine the Degree of Labeling for their this compound conjugated biomolecules, ensuring the quality and reproducibility of their work.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background with Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address high background issues when using Sulfo-Cy7.5 DBCO for copper-free click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] The sulfonate groups enhance its water solubility, making it ideal for biological applications in aqueous environments.[1][2] Its primary application is in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, for labeling azide-modified biomolecules such as proteins, glycans, and nucleic acids in live cells and in vivo.

Q2: What are the main causes of high background fluorescence with this compound?

High background fluorescence can originate from several sources:

  • Non-specific binding: The hydrophobic nature of the cyanine (B1664457) dye or the DBCO group can lead to non-specific binding to cellular components like membranes or proteins.

  • Reaction with thiols: The strained alkyne of the DBCO group can react with free thiols, such as those in cysteine residues of proteins, leading to off-target labeling.

  • Reagent impurities: Impurities in the this compound reagent or other components of the reaction can contribute to background signal.

  • Excess reagent: Using an excessive concentration of this compound can lead to increased non-specific binding.

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), especially in the near-infrared spectrum, which can be mistaken for specific signal.

Q3: How does the water solubility of this compound affect my experiments?

The high water solubility of this compound is advantageous as it reduces the need for organic co-solvents that can be toxic to cells and minimizes the tendency of the dye to aggregate in aqueous buffers. This generally leads to lower non-specific binding compared to more hydrophobic dyes.

Troubleshooting Guides

Below are troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Issue 1: High background staining throughout the sample.

Question: I am observing high, diffuse background fluorescence across my entire sample, not just in the areas where I expect to see a signal. What can I do to reduce this?

Answer: This is a common issue often related to non-specific binding of the this compound probe. Here are several steps you can take to mitigate this problem:

  • Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a good signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of wash steps after incubation with the fluorescent probe. Using a wash buffer containing a mild non-ionic detergent can also be beneficial.

  • Enhance Blocking: Ensure adequate blocking of non-specific binding sites before adding the this compound.

  • Consider a Thiol-Blocking Agent: If you suspect reaction with thiols is a major contributor to the background, consider treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) prior to adding the DBCO reagent.

Issue 2: The signal-to-noise ratio is poor, making it difficult to distinguish the signal from the background.

Question: My signal is weak, and the background is high, resulting in a poor signal-to-noise ratio. How can I improve this?

Answer: Improving the signal-to-noise ratio involves both enhancing the specific signal and reducing the background.

  • Optimize Reaction Conditions: Ensure that the pH and temperature of your reaction are optimal for the SPAAC reaction.

  • Check Reagent Quality: Use fresh, high-purity this compound and ensure that your azide-modified biomolecule is of high quality and has been incorporated efficiently.

  • Address Autofluorescence: If tissue or cell autofluorescence is a concern, consider using a purified diet for in vivo studies or selecting imaging wavelengths that minimize autofluorescence. Longer excitation and emission wavelengths generally result in lower autofluorescence.

  • Image Analysis: Utilize image analysis software to subtract background fluorescence from your images.

Data Presentation

The following tables provide a summary of key quantitative data to guide your experimental design.

Table 1: Recommended Starting Concentrations for this compound

ApplicationRecommended Starting ConcentrationReference(s)
Live Cell Labeling10 - 50 µM
In Vivo Imaging5 - 25 µM (injected)
In Vitro Labeling of Purified Proteins5 - 10 fold molar excess over the azide-labeled protein

Table 2: Recommended Incubation Times

ApplicationRecommended Incubation TimeTemperatureReference(s)
Live Cell Labeling30 - 60 minutes37°C
In Vivo ImagingDependent on biodistribution and clearanceN/A
In Vitro Labeling of Purified Proteins1 hour to overnightRoom Temperature or 4°C

Table 3: Common Components of Wash Buffers

ComponentTypical ConcentrationPurposeReference(s)
Phosphate-Buffered Saline (PBS)1XIsotonic buffer
Tween 200.05 - 0.1%Reduces non-specific hydrophobic interactions
Bovine Serum Albumin (BSA)0.1 - 1%Blocking agent
Sodium Azide (B81097)0.02 - 0.05%Preservative (inhibits microbial growth)

Experimental Protocols

Protocol 1: General Procedure for Live Cell Labeling with this compound

  • Metabolic Labeling (if applicable): Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azide-modified sugar) for 24-72 hours to allow for incorporation into biomolecules.

  • Cell Preparation: Wash the cells twice with 1X PBS to remove residual media.

  • Probe Incubation: Incubate the cells with this compound at the desired concentration (start with 10-20 µM) in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three to five times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound probe.

  • Imaging: Image the cells using an appropriate fluorescence microscope with near-infrared capabilities.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (with azide precursor) Cell_Harvest Cell Harvest & Wash Metabolic_Labeling->Cell_Harvest 24-72h Blocking Blocking (e.g., BSA) Cell_Harvest->Blocking Incubation Incubation with This compound Blocking->Incubation 30-60 min Washing Washing Steps Incubation->Washing Imaging Fluorescence Imaging (NIR) Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start High Background Observed NonSpecific_Binding Non-Specific Binding Start->NonSpecific_Binding Thiol_Reaction Reaction with Thiols Start->Thiol_Reaction Excess_Probe Excess Probe Start->Excess_Probe Autofluorescence Autofluorescence Start->Autofluorescence Improve_Washing Improve Washing NonSpecific_Binding->Improve_Washing Enhance_Blocking Enhance Blocking NonSpecific_Binding->Enhance_Blocking Thiol_Block Use Thiol Blocker Thiol_Reaction->Thiol_Block Optimize_Concentration Optimize Probe Concentration Excess_Probe->Optimize_Concentration Optimize_Imaging Optimize Imaging Parameters Autofluorescence->Optimize_Imaging

References

How to reduce non-specific binding of Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific binding of Sulfo-Cy7.5 DBCO in bioconjugation and imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a bright, water-soluble near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO group allows for covalent labeling of azide-modified molecules via copper-free click chemistry.[4][5] Non-specific binding occurs when the dye adheres to surfaces or biomolecules other than the intended target. This leads to high background fluorescence, which can mask the specific signal, reduce the signal-to-noise ratio, and lead to false-positive results or inaccurate quantification.

Q2: What are the primary causes of non-specific binding for cyanine (B1664457) dyes like Sulfo-Cy7.5?

The primary drivers of non-specific binding for cyanine dyes are:

  • Hydrophobic Interactions: The aromatic structure of cyanine dyes can lead to hydrophobic interactions with proteins and cellular components, causing them to stick non-specifically. Although the sulfonate ("Sulfo") group on Sulfo-Cy7.5 increases water solubility, residual hydrophobicity can still be a factor.

  • Electrostatic Interactions: The net charge of the dye can interact with charged regions on proteins or other biomolecules.

  • Dye Aggregation: At higher concentrations, cyanine dyes have a tendency to form aggregates (dimers or H-aggregates) which can become trapped in tissues or bind non-specifically.

  • Binding to Abundant Proteins: Cyanine dyes are known to bind to abundant proteins like serum albumin, which can generate significant background signal in in vivo and in vitro experiments using biological fluids.

Q3: How does the "Sulfo" group in this compound affect non-specific binding?

The addition of one or more sulfonate (SO₃⁻) groups makes the dye more hydrophilic (water-soluble). This increased water solubility generally helps to reduce non-specific binding driven by hydrophobic interactions compared to their non-sulfonated counterparts. However, it does not eliminate it completely, and other strategies are often required for optimal results.

Q4: Can unreacted this compound cause high background?

Yes. After the conjugation reaction, any unreacted or excess dye must be removed. Insufficient purification will leave free dye in the solution, which will bind non-specifically during the experiment and contribute to high background fluorescence. Thorough washing of labeled samples is a critical step to remove this unbound fluorophore.

Troubleshooting Guide: Reducing Non-Specific Binding

If you are experiencing high background fluorescence, follow this troubleshooting workflow.

G start High Background Signal Observed check_purification Step 1: Verify Purity of Labeled Molecule start->check_purification optimize_concentration Step 2: Optimize Probe Concentration check_purification->optimize_concentration If purity is confirmed add_blocking Step 3: Implement Blocking Step optimize_concentration->add_blocking If background persists optimize_washing Step 4: Optimize Washing Protocol add_blocking->optimize_washing If background persists final_check Evaluate Signal-to-Noise Ratio (SNR) optimize_washing->final_check

Caption: Troubleshooting workflow for high background fluorescence.

Step 1: Verify Purity of the Labeled Biomolecule

Issue: Free, unreacted this compound is a common source of high background.

Solution: Ensure the removal of all unconjugated dye from your azide-labeled protein, antibody, or oligonucleotide after the click chemistry reaction. Use appropriate purification methods such as dialysis, size exclusion chromatography (SEC), or spin columns.

Step 2: Optimize the Concentration of the Labeled Probe

Issue: Using too high a concentration of the fluorescent probe increases the likelihood of non-specific binding.

Solution: Perform a titration experiment to determine the optimal concentration of your Sulfo-Cy7.5-labeled molecule. The goal is to find the lowest concentration that provides a robust specific signal with minimal background.

Step 3: Implement or Enhance the Blocking Step

Issue: Surfaces (e.g., microplates, glass slides) and biological samples (cells, tissues) have sites that can non-specifically bind the dye or the labeled molecule.

Solution: Before applying your fluorescent probe, incubate the sample with a blocking buffer to saturate these non-specific sites. The choice of blocking agent is critical and may require optimization.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBSInexpensive, readily available, effective for reducing protein-surface and non-specific protein-protein interactions.Can cause cross-reactivity with some antibodies (e.g., anti-bovine). Not recommended for detecting phosphoproteins as it contains phosphotases.
Normal Serum 1-10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites, especially in immunohistochemistry (IHC). Use serum from the same species as the secondary antibody to prevent cross-reactivity.Can introduce endogenous proteins that may interfere with certain assays.
Non-fat Dry Milk 1-5% (w/v) in TBSVery inexpensive and effective for many applications.Contains phosphoproteins (casein) and biotin, making it unsuitable for phosphoprotein detection or avidin-biotin systems.
Protein-Free Blockers Per manufacturerChemically defined, reduces variability. Eliminates cross-reactivity issues with protein-based blockers. Ideal for assays where animal-sourced products are prohibited.More expensive than traditional protein-based blockers.
Step 4: Optimize Washing Protocol and Buffer Composition

Issue: Insufficient washing fails to remove unbound probe and molecules that are weakly, non-specifically bound. Hydrophobic and electrostatic forces are often the cause of this weak binding.

Solution: Increase the number and/or duration of wash steps. Modify the wash buffer to include additives that disrupt non-specific interactions.

Table 2: Common Wash Buffer Additives

AdditiveTypical ConcentrationMechanism of Action
Tween-20 0.05 - 0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions, reducing non-specific adsorption of proteins to surfaces.
Triton X-100 0.1 - 0.5% (v/v)A non-ionic detergent, slightly stronger than Tween-20. Used to permeabilize cells and reduce background.
High Salt (e.g., NaCl) Increase concentration to 250-500 mMHigh ionic strength disrupts non-specific electrostatic interactions.

Experimental Protocols

Protocol 1: General Staining Protocol with Blocking and Optimized Washing

This protocol provides a template for cell staining. It should be optimized for your specific cell type and application.

G prep 1. Prepare Sample (e.g., Seed and fix cells) block 2. Block Non-Specific Sites (e.g., 1% BSA in PBS, 1 hr) prep->block probe 3. Incubate with Probe (Sulfo-Cy7.5 conjugate in blocking buffer) block->probe wash 4. Wash Extensively (e.g., 3x with PBS + 0.05% Tween-20) probe->wash image 5. Image Sample (NIR fluorescence channel) wash->image

Caption: Optimized experimental workflow for fluorescent staining.

Methodology:

  • Sample Preparation: Prepare your cells or tissue sections on a suitable substrate (e.g., glass-bottom dish, slide). Perform fixation and permeabilization (if required for intracellular targets) using standard protocols.

  • Blocking:

    • Aspirate the preparation buffer.

    • Add a sufficient volume of blocking buffer (e.g., 1% BSA in PBS) to completely cover the sample.

    • Incubate for at least 1 hour at room temperature.

  • Probe Incubation:

    • Dilute your this compound-conjugated molecule to its predetermined optimal concentration in fresh blocking buffer.

    • Aspirate the blocking buffer from the sample.

    • Add the diluted probe solution and incubate for the desired time (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Add wash buffer (e.g., PBS containing 0.05% Tween-20). Incubate for 5 minutes.

    • Repeat the wash step two more times for a total of three washes. For persistent background, a fourth or fifth wash may be beneficial.

  • Imaging:

    • Add fresh imaging buffer (e.g., PBS or specialized imaging medium).

    • Image the sample using a fluorescence microscope or scanner with appropriate filters for Cy7.5 (Excitation max: ~750 nm / Emission max: ~773 nm). Using the near-infrared spectrum helps to avoid autofluorescence from cells and tissues, which is more common at shorter wavelengths.

References

Optimizing Sulfo-Cy7.5 DBCO Antibody Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Sulfo-Cy7.5 DBCO antibody conjugation efficiency. The following sections detail experimental protocols, address common issues, and offer data-driven recommendations to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the this compound antibody conjugation process.

Q1: What is the underlying principle of this compound antibody conjugation?

The conjugation of this compound to an azide-modified antibody relies on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of "click chemistry" that forms a stable triazole linkage between the dibenzocyclooctyne (DBCO) group on the dye and an azide (B81097) group introduced onto the antibody.[1][2][3] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[3][4]

Q2: I am observing low or no conjugation efficiency. What are the potential causes and solutions?

Low conjugation efficiency is a common issue that can arise from several factors. Below is a troubleshooting guide to identify and resolve the problem.

Potential Cause Recommended Solution
Degradation of Reagents DBCO reagents, especially DBCO-NHS esters used for antibody modification, are moisture-sensitive and can hydrolyze. Ensure DBCO-Sulfo-Cy7.5 and any DBCO-NHS esters are stored properly at -20°C or -80°C, desiccated, and protected from light.[5][6] Prepare solutions of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[7]
Suboptimal Reaction Buffer The choice of buffer can significantly impact SPAAC reaction rates.[8][9] Buffers containing primary amines (e.g., Tris, glycine) or azides (e.g., sodium azide) will interfere with the reaction.[3][7][10] Use non-amine, non-azide buffers such as PBS, HEPES, or borate (B1201080) buffer.[8][11] Studies have shown that HEPES buffer may result in higher reaction rates compared to PBS.[8][9]
Incorrect pH The pH of the reaction mixture can influence the rate of the SPAAC reaction. Generally, higher pH values (within the range of 5 to 10) tend to increase reaction rates, although this can be buffer-dependent.[8][9] For NHS ester reactions to introduce DBCO groups onto the antibody, a pH of 7.2-8.5 is recommended.[10]
Steric Hindrance The accessibility of the azide and DBCO groups can be limited by the structure of the antibody and the dye. Using linkers, such as PEG spacers, between the DBCO moiety and the dye can help to overcome steric hindrance by increasing flexibility and distance.[8][12]
Incorrect Molar Ratio of Reactants An inappropriate molar ratio of this compound to the azide-modified antibody can lead to incomplete conjugation.[13] It is recommended to use a slight molar excess (e.g., 1.5 to 4-fold) of the DBCO-dye to the azide-antibody.[3][11]
Precipitation of Reactants DBCO is inherently hydrophobic. Attaching an excessive number of DBCO molecules to an antibody can lead to its precipitation.[13] The use of this compound, which has sulfonate groups to increase water solubility, helps to mitigate this issue.[5][14]

Q3: How can I confirm that my antibody has been successfully conjugated with this compound?

Several analytical techniques can be used to characterize the antibody-dye conjugate:

  • UV-Vis Spectrophotometry: The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the antibody (typically 280 nm) and the Sulfo-Cy7.5 dye (around 750 nm).[13][15]

  • SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of the antibody. This can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated antibody.[3]

  • Mass Spectrometry: For a more precise characterization, mass spectrometry can be used to determine the exact mass of the conjugate, which will confirm the number of attached dye molecules.[16]

  • Chromatography: Techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used to separate the conjugated antibody from unconjugated dye and antibody, as well as to analyze the heterogeneity of the conjugate.[17]

Q4: What are the optimal storage conditions for this compound and the final conjugate?

  • This compound Reagent: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[5][6] Stock solutions in an anhydrous solvent like DMSO can be stored at -20°C for a limited time (e.g., up to one month).[5]

  • Antibody-Dye Conjugate: Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[18] The stability of the conjugate is largely determined by the stability of the antibody itself.[18]

Experimental Protocols & Data

Protocol 1: Two-Step Antibody Conjugation Workflow

This protocol outlines the process of first modifying the antibody with a DBCO-NHS ester, followed by the click chemistry reaction with an azide-containing moiety (in a real-world scenario, the azide would be on the Sulfo-Cy7.5, but for the purpose of this guide, we will assume the user is starting with an azide-modified antibody and a DBCO-dye). For this guide, we will focus on the direct conjugation of this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • This compound

  • Reaction Buffer (e.g., 1x PBS, pH 7.4, free of sodium azide)

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)[19]

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.[3]

  • This compound Solution Preparation: Dissolve the this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 2-4 fold molar excess of the this compound solution to the antibody solution.[3]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3][7]

  • Purification: Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis.[19][20]

  • Characterization: Determine the degree of labeling (DOL) and confirm conjugation using UV-Vis spectrophotometry and SDS-PAGE.

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by various factors. The tables below summarize key quantitative data from the literature.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PBS70.32–0.85[8][9]
HEPES70.55–1.22[8][9]
DMEM7.40.59–0.97[8]
RPMI7.40.27–0.77[8]

Table 2: Recommended Molar Ratios for Conjugation

Reaction StepReactantsRecommended Molar ExcessReference
Antibody DBCO-ActivationDBCO-NHS Ester to Antibody20–30 fold[3][7]
Click ReactionThis compound to Azide-Antibody2–4 fold[3][7]

Visual Guides

The following diagrams illustrate key workflows and concepts in this compound antibody conjugation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis azide_ab Azide-Modified Antibody mix Mix Reactants (2-4h, RT or 4°C) azide_ab->mix In Reaction Buffer dbco_dye This compound dbco_dye->mix Molar Excess purify Purification (e.g., SEC) mix->purify Reaction Mixture characterize Characterization (UV-Vis, SDS-PAGE) purify->characterize final_product Purified Conjugate characterize->final_product

Caption: General experimental workflow for this compound antibody conjugation.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_sterics Molecular Issues start Low/No Conjugation Efficiency reagent_degradation Reagent Degradation? start->reagent_degradation check_storage Verify Storage (-20°C, desiccated) reagent_degradation->check_storage Yes buffer_issue Incorrect Buffer? reagent_degradation->buffer_issue No use_fresh Use Fresh Reagents check_storage->use_fresh check_buffer Use Non-Azide, Non-Amine Buffer (e.g., PBS, HEPES) buffer_issue->check_buffer Yes ratio_issue Incorrect Molar Ratio? buffer_issue->ratio_issue No optimize_ratio Optimize Molar Excess (e.g., 2-4x DBCO) ratio_issue->optimize_ratio Yes steric_hindrance Steric Hindrance? ratio_issue->steric_hindrance No use_linker Consider PEG Linker steric_hindrance->use_linker Yes

Caption: A logical troubleshooting guide for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for common issues encountered during conjugation experiments, ensuring the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of DBCO-based click chemistry?

A1: DBCO-based click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction. It involves the reaction of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This reaction is highly efficient and specific, proceeding readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in biological systems.[1][4][5][6]

Q2: I am observing very low or no conjugation. What are the primary potential causes?

A2: Several factors can contribute to low or no conjugation efficiency. The most common culprits include:

  • Reagent Degradation: DBCO reagents, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[7] Improper storage can also lead to a loss of reactivity over time.[7][8]

  • Suboptimal Reaction Conditions: Factors such as incorrect molar ratios of reactants, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, low reactant concentrations, or insufficient incubation time can negatively impact the reaction.[7][9]

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming into close enough proximity to react efficiently.[7]

  • Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching an excessive number of DBCO molecules to a protein can cause it to precipitate out of the solution, halting the conjugation process.[7][10]

  • Incorrect Labeling Confirmation: It is crucial to verify that both biomolecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[1]

Q3: How should I store my DBCO reagents to ensure their stability?

A3: Proper storage is critical for maintaining the reactivity of DBCO reagents.

  • Long-term storage: Store solid DBCO reagents at -20°C, protected from light and moisture.[1][8][11]

  • Stock solutions: For immediate use, prepare stock solutions in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8][12] These stock solutions can be stored at -20°C for a limited time (from a few days to a few months), but it is highly recommended to prepare aqueous working solutions fresh for each experiment.[8][13] To avoid moisture condensation, always allow the vial to reach room temperature before opening.[1][12] For sensitive reagents like NHS esters, it is good practice to backfill the vial with an inert gas like nitrogen or argon before resealing.[1]

Q4: What are the optimal buffer conditions for DBCO conjugation reactions?

A4: The choice of buffer is crucial for a successful conjugation.

  • pH: A pH range of 6.0-9.0 is generally recommended for DBCO conjugations.[8] For conjugating DBCO-NHS esters to primary amines on proteins, a pH of 7.2-8.5 is often optimal.[12][]

  • Buffer Composition: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[1][12][15]

  • Forbidden Components: Crucially, avoid any buffers containing sodium azide , as the azide in the buffer will compete with your azide-labeled molecule for reaction with the DBCO group.[1][7][9][13] Also, avoid buffers with primary amines like Tris or glycine (B1666218) when using DBCO-NHS esters, as they will compete for reaction with the NHS ester.[1][12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to low conjugation efficiency.

Problem 1: Low or No Conjugation Product Observed

G cluster_start cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solubility Solubility & Steric Hindrance cluster_solutions start Low/No Conjugation reagent_check Verify Reagent Integrity & Labeling start->reagent_check condition_check Optimize Reaction Conditions start->condition_check solubility_check Address Physical Limitations start->solubility_check storage Improper Storage? (Moisture, Light, Temp) reagent_check->storage hydrolysis DBCO-NHS Hydrolyzed? reagent_check->hydrolysis labeling_confirm Labeling Confirmed? (DBCO & Azide) reagent_check->labeling_confirm sol_reagent Use Fresh Reagents Confirm Labeling via Spectroscopy/MS storage->sol_reagent Yes hydrolysis->sol_reagent Yes labeling_confirm->sol_reagent No buffer Buffer Contains Azide or Amines? condition_check->buffer ratio Suboptimal Molar Ratio? condition_check->ratio time_temp Insufficient Time/Temp? condition_check->time_temp sol_buffer Use Azide/Amine-Free Buffer (e.g., PBS, HEPES) buffer->sol_buffer Yes sol_ratio Optimize Molar Ratio (e.g., 1.5-3 fold excess) ratio->sol_ratio Yes sol_time_temp Increase Incubation Time/Temp (e.g., 4-24h, RT-37°C) time_temp->sol_time_temp Yes precipitation Precipitation Observed? solubility_check->precipitation sterics Potential Steric Hindrance? solubility_check->sterics sol_precipitation Reduce DOL Use PEGylated DBCO Reagent precipitation->sol_precipitation Yes sol_sterics Use Longer PEG Linker Optimize Conjugation Site sterics->sol_sterics Yes

Quantitative Data Summary

For optimal results, reaction conditions may need to be empirically determined for your specific molecules. The following tables provide general guidelines.

Table 1: Recommended Molar Ratios for DBCO Conjugation

ReactantsRecommended Molar Ratio (DBCO:Azide)Notes
DBCO-protein to Azide-small molecule1 : 1.5-3A moderate excess of the smaller, more abundant molecule is often used.[1][9]
DBCO-small molecule to Azide-protein1.5-10 : 1The ratio can be inverted if the azide-activated protein is limiting.[1][9] A 7.5-fold excess can be a good starting point for antibody-small molecule conjugations.[9]
DBCO-NHS ester to Protein10-50 fold molar excessFor protein concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended. For concentrations > 5 mg/mL, a 10-fold excess may be sufficient.[1][12]

Table 2: General Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Temperature 4°C to 37°CReactions are typically faster at higher temperatures (25-37°C).[1][9] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[9][15]
Reaction Time 2 to 24 hoursTypical reaction times are 4-12 hours at room temperature.[1][9] Longer incubation times can improve efficiency, especially at lower temperatures or concentrations.[1][7]
pH 7.0 - 9.0For DBCO-NHS ester reactions with amines, pH 7.2-8.5 is optimal.[12][]
Solvent Aqueous Buffer (e.g., PBS)If solubility is an issue, a water-miscible organic co-solvent (e.g., DMSO, DMF) can be used, but the final concentration should ideally be below 15-20% to avoid protein precipitation.[7][9][16]
Problem 2: Protein Aggregation and Precipitation During Conjugation

The inherent hydrophobicity of the DBCO molecule can lead to aggregation, especially when multiple DBCO moieties are attached to a single protein.[7][10]

G center_node Protein Aggregation During Conjugation cause1 High Degree of Labeling (DOL) (Increased Hydrophobicity) center_node->cause1 cause2 High Protein Concentration center_node->cause2 cause3 Suboptimal Buffer Conditions (pH, Ionic Strength) center_node->cause3 cause4 Presence of Organic Co-solvent (e.g., >20% DMSO) center_node->cause4 solution1 Reduce Molar Excess of DBCO-NHS Ester cause1->solution1 solution2 Use PEGylated DBCO Reagents (Increases Hydrophilicity) cause1->solution2 solution3 Optimize Protein Concentration cause2->solution3 solution4 Screen Different Buffer Formulations cause3->solution4 solution5 Minimize Organic Solvent Concentration cause4->solution5

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol outlines the conjugation of a DBCO-NHS ester to a primary amine-containing protein, such as an antibody.

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange your protein into an amine-free and azide-free buffer (e.g., PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.[4][17]

    • Ensure any additives like Tris, glycine, or sodium azide have been removed.[12][13]

  • Prepare DBCO-NHS Ester Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.[1][12] DBCO-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[1][12]

  • Conjugation Reaction:

    • Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[7][16]

    • The molar excess of the DBCO-NHS ester will depend on the protein concentration (see Table 1).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]

  • Quench and Purify:

    • Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15 minutes.[7][16]

    • Remove the excess, unreacted DBCO reagent and quenching buffer by a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration.[7][10]

Protocol 2: General Procedure for DBCO-Azide Click Reaction

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

  • Prepare Reactants:

    • Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).[18]

  • Conjugation Reaction:

    • Mix the DBCO- and azide-containing molecules. A common starting point is to use a 1.5 to 3-fold molar excess of one component.[1][9]

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[9][18] For larger or more complex molecules, longer incubation times (up to 24 hours) may be necessary to improve the yield.[1][18]

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis.[9][16]

Protocol 3: Monitoring Reaction Progress

The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance maximum around 309 nm that disappears upon triazole ring formation.[17][19]

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at ~309 nm.[19]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.

  • Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[19]

G cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Azide Preparation cluster_step3 Step 3: Click Reaction & Final Purification biomolecule1 Biomolecule 1 (e.g., Protein) activate_dbco Labeling Reaction (pH 7.2-8.5) biomolecule1->activate_dbco dbco_nhs DBCO-NHS Ester dbco_nhs->activate_dbco dbco_protein DBCO-Labeled Biomolecule 1 activate_dbco->dbco_protein purify1 Purification (Remove excess DBCO) dbco_protein->purify1 click_reaction SPAAC Click Reaction (Mix DBCO & Azide partners) (pH 7.4, 4-24h) purify1->click_reaction biomolecule2 Biomolecule 2 activate_azide Labeling Reaction biomolecule2->activate_azide azide_reagent Azide Labeling Reagent azide_reagent->activate_azide azide_protein Azide-Labeled Biomolecule 2 activate_azide->azide_protein purify2 Purification (Remove excess Azide) azide_protein->purify2 purify2->click_reaction final_conjugate Final Conjugate click_reaction->final_conjugate purify3 Final Purification (Remove unreacted components) final_conjugate->purify3 final_product Purified Conjugate purify3->final_product

References

Sulfo-Cy7.5 DBCO precipitation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 DBCO. Our aim is to help you resolve potential precipitation issues and ensure successful bioconjugation experiments.

Troubleshooting Guide: Precipitation Issues

Question: My this compound precipitated out of solution during my experiment. What are the possible causes and how can I fix it?

Answer: Precipitation of this compound can occur due to several factors related to solvent choice, concentration, temperature, and buffer conditions. Here’s a step-by-step guide to troubleshoot this issue:

1. Initial Reagent Dissolution:

  • Problem: The dye may not have fully dissolved in the initial solvent. While this compound is designed to be water-soluble, it is often supplied as a lyophilized powder that should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before being added to an aqueous reaction buffer.[1]

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO or DMF to prepare your stock solution.[1] These solvents are hygroscopic and can absorb moisture, which may affect the solubility of the dye.

    • Vortex the stock solution thoroughly to ensure complete dissolution before adding it to your aqueous buffer.

    • Visually inspect the solution for any particulate matter before proceeding.

2. Reaction Buffer Conditions:

  • Problem: The final concentration of the organic solvent in your aqueous reaction mixture might be too high. Many proteins and other biomolecules can precipitate when the concentration of DMSO or DMF exceeds 10-15% of the final reaction volume.[2]

  • Solution:

    • Minimize the volume of the this compound stock solution added to the reaction. This can be achieved by preparing a more concentrated stock solution.

    • The final concentration of DMSO or DMF in the reaction should ideally be kept below 10%.

  • Problem: The pH of your reaction buffer may not be optimal. The fluorescence of this compound is stable over a pH range of 4 to 10, but extreme pH values could potentially affect the solubility of the dye or the biomolecule you are labeling.[3]

  • Solution:

    • Use a buffer system that is appropriate for your biomolecule and the conjugation reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice for copper-free click chemistry reactions.[4]

    • Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with DBCO reagents.[2]

3. Concentration and Temperature:

  • Problem: The concentration of this compound in the final reaction mixture may be too high, exceeding its solubility limit under the specific buffer and temperature conditions.

  • Solution:

    • Perform a small-scale pilot experiment to determine the optimal concentration of the dye for your specific application.

    • While the reaction can be incubated at room temperature or 4°C, sudden temperature changes can affect solubility.[1][4] Allow all components to reach the reaction temperature before mixing.

4. Storage and Handling:

  • Problem: Improper storage of the this compound stock solution can lead to degradation and reduced solubility.

  • Solution:

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.[5][6]

    • When dissolved in DMSO, the DBCO-NHS ester is stable for only 2-3 months at -20°C.[1] For longer-term storage, it is best to store the compound in its solid form at -20°C.[1]

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.

    • Protect the dye from prolonged exposure to light.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a near-infrared (NIR) fluorescent dye that has been functionalized with a dibenzocyclooctyne (DBCO) group.[5][6] The "Sulfo" prefix indicates the presence of a sulfonate group, which increases its water solubility.[5][8][9] It is used for labeling biomolecules containing azide (B81097) groups through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7] This is a highly specific and biocompatible reaction ideal for use in living cells and whole organisms.[7]

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum of approximately 750 nm and an emission maximum of around 773 nm.[6]

Q3: Can I use buffers containing sodium azide with this compound?

A3: No, you should not use buffers containing sodium azide. The azide in the buffer will react with the DBCO group on the dye, preventing it from labeling your target molecule.[2]

Q4: How should I store this compound?

A4: The lyophilized solid should be stored at -20°C.[6] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C and used within 2-3 months.[1] For longer-term storage, it is recommended to store the compound in its solid, lyophilized form.[1] Always protect the product from light and moisture.[5][7]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum~750 nm[6]
Emission Maximum~773 nm[6]
Recommended Storage (Solid)-20°C[6]
Recommended Storage (in DMSO)-20°C (use within 2-3 months)[1]
Recommended Reaction pH7.2 - 7.5 (for SPAAC)[4]
Max Organic Solvent in Reaction< 15% (protein dependent)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: General Protocol for Labeling an Azide-Modified Biomolecule

  • Prepare your azide-modified biomolecule in a suitable buffer, such as PBS, at a pH of 7.2-7.4. Ensure the buffer is free of primary amines and azides.

  • If your biomolecule solution contains additives like BSA or gelatin, they should be removed prior to labeling.[1]

  • Add the this compound stock solution to the biomolecule solution at a 2-4 fold molar excess. The final concentration of DMSO or DMF should be kept below 15%.

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[1][4]

  • Remove the unreacted dye using a desalting column, dialysis, or liquid chromatography.[1][4]

Diagrams

Troubleshooting_Workflow start Precipitation Observed check_dissolution Was the initial stock solution clear? start->check_dissolution dissolution_issue Issue: Incomplete Dissolution check_dissolution->dissolution_issue No check_solvent_conc Is the final organic solvent concentration > 15%? check_dissolution->check_solvent_conc Yes dissolution_solution Solution: - Use fresh, anhydrous DMSO/DMF. - Vortex thoroughly. - Visually inspect before use. dissolution_issue->dissolution_solution end_node Problem Resolved dissolution_solution->end_node solvent_issue Issue: High Organic Solvent Concentration check_solvent_conc->solvent_issue Yes check_buffer Is the reaction buffer compatible (pH, components)? check_solvent_conc->check_buffer No solvent_solution Solution: - Prepare a more concentrated stock solution. - Keep final solvent concentration < 10-15%. solvent_issue->solvent_solution solvent_solution->end_node buffer_issue Issue: Incompatible Buffer check_buffer->buffer_issue No check_concentration Is the dye concentration too high? check_buffer->check_concentration Yes buffer_solution Solution: - Use PBS, pH 7.2-7.4. - Avoid buffers with primary amines or azides. buffer_issue->buffer_solution buffer_solution->end_node concentration_issue Issue: Concentration Exceeds Solubility check_concentration->concentration_issue Yes check_storage Was the dye stored correctly? check_concentration->check_storage No concentration_solution Solution: - Perform a titration experiment to find the optimal concentration. concentration_issue->concentration_solution concentration_solution->end_node storage_issue Issue: Improper Storage check_storage->storage_issue No check_storage->end_node Yes storage_solution Solution: - Store at -20°C, protected from light and moisture. - Aliquot to avoid freeze-thaw cycles. storage_issue->storage_solution storage_solution->end_node

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Impact of steric hindrance on Sulfo-Cy7.5 DBCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance.

Frequently Asked questions (FAQs)

Q1: What is this compound and for which applications is it used?

This compound is a near-infrared (NIR) fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group.[1][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increases the water solubility of the molecule, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2] The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for covalent labeling of azide-modified biomolecules such as proteins, antibodies, and nucleic acids.[3] Its NIR fluorescence properties are well-suited for in vivo imaging applications due to lower tissue autofluorescence in this spectral region.[4]

Q2: What is steric hindrance and how does it impact this compound labeling?

Steric hindrance is a phenomenon where the bulky nature of molecules impedes a chemical reaction.[5] In the context of this compound labeling, the large size of both the Sulfo-Cy7.5 dye and the biomolecule to be labeled (e.g., an antibody) can physically block the DBCO and azide (B81097) groups from approaching each other, leading to reduced labeling efficiency.[5] Factors that contribute to steric hindrance include the three-dimensional structure of the biomolecule, the specific site of the azide modification, and the rigidity of the linker attaching the DBCO group to the dye.[5][6]

Q3: How can I mitigate steric hindrance in my labeling experiments?

A common strategy to overcome steric hindrance is to use a derivative of this compound that incorporates a flexible polyethylene (B3416737) glycol (PEG) spacer between the dye and the DBCO group.[5][7] This PEG linker acts as an arm that extends the reactive DBCO group away from the bulky dye, providing better access to the azide on the target biomolecule.[5] Longer PEG linkers can offer greater flexibility and distance, further reducing steric clash.[8][9]

Q4: What are the optimal storage conditions for this compound?

To maintain its reactivity, this compound should be stored at -20°C in the dark and protected from moisture.[2][3] When stored as a stock solution in an anhydrous organic solvent like DMSO, it is recommended to use it promptly, although it can be stored at -20°C for a few months.[2][10] Repeated freeze-thaw cycles should be avoided.[11]

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Steric Hindrance Consider using a this compound derivative with a PEG spacer to increase the distance between the dye and the reactive DBCO group.[5]
Suboptimal Molar Ratio Optimize the molar ratio of this compound to the azide-modified biomolecule. A 1.5 to 3-fold molar excess of the DBCO reagent is a good starting point for labeling proteins.[5] For antibody labeling, a 10 to 20-fold molar excess of the dye may be necessary.[12]
Reagent Degradation Ensure that the this compound has been stored correctly at -20°C and protected from light and moisture.[2][3] If using a DBCO-NHS ester to introduce the DBCO group, be aware that it is highly sensitive to moisture and should be dissolved in an anhydrous solvent immediately before use.[5]
Incorrect Buffer Composition Avoid buffers containing sodium azide, as it will compete with the azide-modified biomolecule for reaction with the DBCO group.[5][10] Buffers with primary amines (e.g., Tris, glycine) should be avoided if using an NHS ester to introduce the DBCO group.[5][13] Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a commonly used buffer for the SPAAC reaction.[5]
Low Reactant Concentration For optimal labeling, it is recommended that the protein concentration be in the range of 2-10 mg/mL.[11][12]
Inaccurate Quantification Verify the concentrations of both the this compound solution and the azide-modified biomolecule.

Problem 2: Non-specific Staining or High Background

Possible Cause Recommended Solution
Reaction of DBCO with Thiols DBCO reagents can sometimes react with free sulfhydryl groups (thiols) on proteins. To prevent this, you can block the thiols by treating the protein with a reducing agent like DTT, followed by an alkylating agent such as iodoacetamide (B48618) before the labeling reaction.[14]
Inadequate Purification Ensure that all unreacted this compound is removed after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) is a common and effective purification method.[1][15]
Hydrophobic Aggregation of the Labeled Product The sulfonation of this compound significantly improves its water solubility. However, if the biomolecule itself is prone to aggregation, this can still be an issue. Using a PEGylated version of the dye can further enhance the hydrophilicity of the final conjugate.[7]

Quantitative Data

The efficiency of bioconjugation can be influenced by several factors. The following tables provide data on the reactivity of different cyclooctynes and the impact of PEG spacer length on the binding properties of labeled molecules.

Table 1: Relative Reactivity of Cyclooctynes

Cyclooctyne (B158145)Relative Reaction Rate
BCN1
DBCO Significantly Higher

This table illustrates that DBCO has a considerably faster reaction rate compared to BCN (bicyclo[6.1.0]nonyne), another commonly used cyclooctyne in copper-free click chemistry.[5]

Table 2: Influence of PEG Spacer Length on Binding Affinity of a Radiolabeled Peptide

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

This data, from a study on a 68Ga-labeled peptide, suggests that while all PEG spacers resulted in high-affinity binding, shorter linkers in this specific context led to a slightly lower IC50 value.[16] The optimal PEG linker length can be application-dependent and may require empirical determination.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Antibody with this compound

This protocol provides a general guideline for the labeling of an azide-modified antibody. The optimal conditions may need to be determined empirically for each specific antibody and application.

1. Materials:

  • Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

2. Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an azide-free buffer. If necessary, perform a buffer exchange using a desalting column.[10]

    • Adjust the antibody concentration to 2-10 mg/mL.[11][12]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.[11]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody.[12]

    • Add the calculated volume of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.[5][7]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[17] The optimal incubation time may vary.

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][15]

    • Collect the fractions containing the labeled antibody.

3. Characterization (Optional):

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 750-788 nm).[12][15]

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye, correcting for the dye's absorbance at 280 nm.[12][15]

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product Sulfo_Cy7_5_DBCO This compound Reaction_Process Copper-Free Click Chemistry Sulfo_Cy7_5_DBCO->Reaction_Process Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Process Labeled_Biomolecule Sulfo-Cy7.5 Labeled Biomolecule Reaction_Process->Labeled_Biomolecule

Caption: The signaling pathway of this compound labeling via SPAAC.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Ratio Is the Molar Ratio Optimized? Start->Check_Ratio Check_Steric_Hindrance Is Steric Hindrance a Possibility? Check_Ratio->Check_Steric_Hindrance Yes Optimize_Ratio Adjust Molar Ratio (1.5-20x excess of dye) Check_Ratio->Optimize_Ratio No Check_Reagents Are the Reagents and Buffers Valid? Check_Steric_Hindrance->Check_Reagents Yes Use_PEG_Linker Use this compound with a PEG Spacer Check_Steric_Hindrance->Use_PEG_Linker No Validate_Reagents Use Fresh Reagents and Azide-Free Buffers Check_Reagents->Validate_Reagents No Successful_Labeling Successful Labeling Check_Reagents->Successful_Labeling Yes Optimize_Ratio->Check_Steric_Hindrance Use_PEG_Linker->Check_Reagents Validate_Reagents->Successful_Labeling

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Sulfo-Cy7.5 DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Sulfo-Cy7.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of pH and to troubleshoot common issues to optimize reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH for conjugating DBCO (Dibenzocyclooctyne) reagents to azide-containing molecules generally falls within the range of 7 to 9.[1][2] For many biomolecules, a pH of 7.2 to 7.5 is a common starting point.[3][4] It is recommended to use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffers.[1] While the reaction can proceed from pH 5 to 9, higher pH values can increase the reaction rate. However, this effect can be buffer-dependent, with some studies showing that HEPES buffer is less pH-dependent than others.

Q2: My conjugation yield is low. What are the potential causes related to pH?

A2: Low conjugation yield can stem from several factors, with pH being a critical parameter.

  • Suboptimal pH: If the pH is too low (acidic), it can lead to the degradation of the DBCO group. DBCO is known to undergo rearrangement and inactivation under strongly acidic conditions (e.g., 95% TFA).

  • Buffer Choice: The type of buffer can significantly influence reaction kinetics. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.

  • Hydrolysis of NHS Esters: If you are using a DBCO-NHS ester to label a primary amine on your biomolecule, the stability of the NHS ester is pH-dependent. At pH values above 9, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.

Q3: Can I perform the conjugation at a pH below 7?

A3: While it is possible, it is generally not recommended. The DBCO group can be unstable under acidic conditions. One study observed that the degradation of DBCO occurred at neutral pH but not at an acidic pH of 5.0 in specific cellular compartments, though this may not be representative of typical in vitro conjugation conditions. For optimal stability and reactivity of the DBCO moiety, a neutral to slightly basic pH is preferred.

Q4: I am observing precipitation during my conjugation reaction. Could pH be the cause?

A4: While pH can influence the solubility and stability of your biomolecules, precipitation during DBCO conjugation is often related to the hydrophobicity of the DBCO group itself. Attaching too many DBCO molecules to a protein can decrease its solubility and lead to precipitation. If you are using a DBCO-NHS ester, performing the reaction at a pH that is too high can lead to aggregation if the protein is not stable at that pH. The use of this compound, which contains a sulfonate group, is intended to increase water solubility and mitigate this issue.

Q5: How does temperature interact with pH during the conjugation?

A5: Both temperature and pH affect the reaction rate. Higher temperatures (from 4°C up to 37°C) will generally increase the reaction speed. This effect is synergistic with pH; a reaction at 37°C and pH 8.5 will proceed faster than one at room temperature and pH 7.4. However, the stability of your biomolecules at higher temperatures and pH values must be considered to avoid denaturation.

Data Summary

The following tables summarize key quantitative data for optimizing your SPAAC reactions with DBCO linkers.

Table 1: pH and Buffer Effects on DBCO Stability and Reaction Rate

pH ValueBufferTemperature (°C)Time (hours)Remaining DBCO ActivityObservations
5.0-252485 - 90%Potential for slow acid-mediated degradation of DBCO.
7.4PBS448>95%Optimal short-term storage condition for working solutions.
7.4PBS252490 - 95%Good stability at room temperature for typical reaction times.
7.4PBS372480 - 85%Increased temperature can accelerate degradation.
8.5-252490 - 95%Generally stable, but higher pH can increase hydrolysis of other functional groups.
7.0PBS25-Low Rate ConstantPBS exhibited lower rate constants compared to HEPES.
7.0HEPES25-High Rate ConstantHEPES buffer can result in higher reaction rates.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general workflow. Optimization may be required for your specific application.

1. Reagent Preparation:

  • Prepare the azide-modified protein in a suitable non-amine, azide-free buffer (e.g., 1x PBS, pH 7.4). The protein concentration should typically be between 1-10 mg/mL.
  • Allow the this compound to warm to room temperature. Immediately before use, dissolve it in an aqueous buffer, DMSO, or DMF to create a stock solution (e.g., 10 mM).

2. Conjugation Reaction:

  • Add the this compound stock solution to the azide-modified protein solution. A molar excess of 1.5 to 3 equivalents of the DBCO reagent to the protein is a common starting point.
  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For slower reactions, the incubation time can be extended up to 48 hours. Protect the reaction from light due to the photosensitivity of the Cy7.5 dye.

3. Purification:

  • After the incubation is complete, remove the unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.

4. Characterization (Optional but Recommended):

  • The progress of the reaction can be monitored by tracking the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm.
  • The final conjugate can be characterized by UV-Vis spectroscopy to determine the degree of labeling.

Visual Guides

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis prep_azide Prepare Azide-Modified Molecule in Buffer (pH 7.2-8.0) prep_dbco Dissolve this compound in DMSO or Aqueous Buffer mix Mix Reactants (1.5-3x molar excess of DBCO) prep_dbco->mix incubate Incubate (4-12h at RT or overnight at 4°C) Protect from light mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Conjugate (UV-Vis Spectroscopy) purify->analyze

Caption: General workflow for this compound conjugation.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Conjugation Yield ph_check Is pH between 7.0 and 9.0? start->ph_check buffer_check Are you using a non-amine buffer (e.g., PBS, HEPES)? ph_check->buffer_check Yes adjust_ph Adjust pH to 7.2-7.5 ph_check->adjust_ph No reagent_check Are reagents fresh and stored correctly? buffer_check->reagent_check Yes change_buffer Switch to HEPES buffer buffer_check->change_buffer No new_reagents Use fresh reagents reagent_check->new_reagents No other_issues Consider other factors: - Molar ratio - Incubation time - Temperature reagent_check->other_issues Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of Sulfo-Cy7.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Sulfo-Cy7.5 DBCO dye from bioconjugates. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye?

Excess, unconjugated this compound dye can lead to inaccurate quantification of the final conjugate, high background fluorescence in imaging applications, and potential off-target effects in cellular or in vivo studies.[1] Thorough purification is essential for obtaining reliable and reproducible experimental results.

Q2: What are the most common methods for removing unconjugated this compound dye?

The three primary methods for removing small molecules like unconjugated dyes from larger biomolecules are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, concentration, the scale of the purification, and the specific biomolecule being purified.

Q3: What is the molecular weight of this compound, and why is it important?

The molecular weight of this compound is approximately 1250 g/mol . Knowing this is critical for selecting the appropriate purification parameters, such as the pore size of a dialysis membrane or the resin for size exclusion chromatography, to effectively separate the small dye molecule from the much larger bioconjugate.

Q4: How can I determine if the unconjugated dye has been successfully removed?

Successful removal of unconjugated dye can be confirmed using several analytical techniques. A common method is to use SDS-PAGE, where the free dye will run at the dye front, separate from the labeled protein.[1] Spectrophotometric analysis can also be employed to assess the purity of the conjugate.

Purification Methods: A Comparative Overview

Method Principle Typical Sample Volume Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.0.1 mL - 5 mLFast, high resolution, can also be used for buffer exchange.[2]Potential for sample dilution, risk of protein adsorption to the resin.
Dialysis Diffusion of small molecules across a semi-permeable membrane.0.1 mL - 100 mLGentle on the sample, simple setup.Time-consuming, requires large volumes of buffer.[3]
Tangential Flow Filtration (TFF) Size-based separation using a membrane and tangential flow.10 mL - several litersFast, scalable, can concentrate and purify simultaneously.[4]Requires specialized equipment, potential for membrane fouling.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

Issue 1: Low recovery of the conjugated protein.

  • Possible Cause: The protein may be adsorbing to the SEC resin. This is more common with hydrophobic proteins.

  • Troubleshooting Steps:

    • Increase the salt concentration of the elution buffer (e.g., up to 300 mM NaCl) to minimize ionic interactions.

    • For hydrophobic proteins, consider adding a small amount of a non-ionic detergent or an organic solvent (e.g., 5% isopropanol) to the elution buffer.

    • Ensure the column is properly packed and equilibrated.

    • If the protein is known to be "sticky," consider using a different type of SEC resin with a more inert surface.

Issue 2: Inefficient removal of unconjugated dye.

  • Possible Cause: The resolution of the SEC column is insufficient to separate the small dye molecule from the larger conjugate.

  • Troubleshooting Steps:

    • Ensure the correct resin type is being used. For separating a small molecule like this compound (MW ~1250) from a larger protein (e.g., an antibody at ~150 kDa), a resin like Sephadex G-25 is appropriate.

    • Optimize the flow rate. Slower flow rates can improve resolution.

    • Ensure the sample volume is appropriate for the column size (typically 1-5% of the total column volume). Overloading the column will lead to poor separation.

Dialysis

Issue 1: Residual unconjugated dye remains after dialysis.

  • Possible Cause: The dialysis time was insufficient, or the volume of the dialysis buffer was too small.

  • Troubleshooting Steps:

    • Increase the dialysis time. A typical procedure involves at least two buffer changes over 24 hours.

    • Increase the volume of the dialysis buffer. A buffer volume of at least 100 times the sample volume is recommended for each change.

    • Ensure continuous, gentle stirring of the dialysis buffer to maintain the concentration gradient.

    • Confirm that the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate. For an antibody conjugate (~150 kDa), a 10-30 kDa MWCO membrane is suitable for retaining the antibody while allowing the ~1.25 kDa dye to pass through.

Issue 2: The conjugated protein has precipitated in the dialysis tubing.

  • Possible Cause: The buffer conditions are not optimal for protein stability, or the protein concentration is too high.

  • Troubleshooting Steps:

    • Ensure the pH and ionic strength of the dialysis buffer are suitable for maintaining the solubility of your protein.

    • If the protein is prone to aggregation, consider adding stabilizing agents like glycerol (B35011) or a non-ionic detergent to the dialysis buffer.

    • Perform dialysis at a lower temperature (e.g., 4°C) to improve protein stability.

Tangential Flow Filtration (TFF)

Issue 1: Low recovery of the antibody-dye conjugate.

  • Possible Cause: The conjugate is adsorbing to the membrane, or the transmembrane pressure (TMP) is too high, leading to aggregation and fouling.

  • Troubleshooting Steps:

    • Ensure the membrane material is compatible with your protein and has low protein-binding characteristics.

    • Optimize the TMP. Start with a lower TMP and gradually increase it to find the optimal pressure that provides a good flux rate without causing excessive fouling.

    • Ensure the feed flow rate is within the recommended range for the TFF system and membrane.

Issue 2: Inefficient removal of the unconjugated dye.

  • Possible Cause: The number of diafiltration volumes is insufficient, or the MWCO of the membrane is too large.

  • Troubleshooting Steps:

    • Increase the number of diafiltration volumes. Typically, 5-10 diavolumes are required for efficient removal of small molecules.

    • Confirm that the MWCO of the TFF membrane is appropriate. For an antibody conjugate, a 30 kDa MWCO membrane is commonly used.

    • Ensure proper mixing in the retentate vessel to prevent concentration polarization.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography using a Sephadex G-25 Column

This protocol is suitable for small-scale purification (0.1 - 2.5 mL).

Materials:

  • Sephadex G-25 desalting column (e.g., PD-10 column)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Equilibrate the Sephadex G-25 column with 5 column volumes of elution buffer.

  • Allow the buffer to drain completely by gravity.

  • Carefully load your sample containing the this compound conjugate onto the center of the column bed.

  • Allow the sample to enter the column bed completely.

  • Add elution buffer to the top of the column and begin collecting fractions.

  • The larger antibody-dye conjugate will elute first, while the smaller unconjugated dye will be retained by the resin and elute later.

  • Monitor the fractions by UV-Vis spectrophotometry at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7.5) to identify the fractions containing the purified conjugate.

SEC_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis Equilibrate Equilibrate Column (5 CV Elution Buffer) Load_Sample Load Sample (0.1 - 2.5 mL) Equilibrate->Load_Sample Elute Elute with Buffer Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis) Collect->Analyze Pool Pool Purified Conjugate Analyze->Pool

Size Exclusion Chromatography Workflow.
Protocol 2: Dialysis

This protocol is suitable for a wide range of sample volumes and is gentle on the protein.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa for an antibody)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the sample into the dialysis tubing/cassette and seal securely.

  • Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

  • Stir the buffer gently on a stir plate.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer and continue dialysis for another 4 hours or overnight.

  • For optimal dye removal, perform at least two buffer changes.

  • Carefully remove the sample from the dialysis device.

Dialysis_Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_recovery Recovery Load_Sample Load Sample into Dialysis Device Dialyze1 Dialyze in Buffer 1 (4°C, >4h) Load_Sample->Dialyze1 Change_Buffer1 Change Buffer Dialyze1->Change_Buffer1 Dialyze2 Dialyze in Buffer 2 (4°C, >4h) Change_Buffer1->Dialyze2 Change_Buffer2 Change Buffer Dialyze2->Change_Buffer2 Dialyze3 Dialyze in Buffer 3 (4°C, overnight) Change_Buffer2->Dialyze3 Recover Recover Purified Conjugate Dialyze3->Recover

Dialysis Workflow for Dye Removal.
Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and for applications where sample concentration is also desired.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.

  • Equilibrate the system by flushing with diafiltration buffer.

  • Load the sample into the reservoir.

  • Begin recirculating the sample through the system at the recommended feed flow rate.

  • Apply back pressure to the retentate line to achieve the desired transmembrane pressure (TMP).

  • Collect the permeate, which will contain the unconjugated dye.

  • Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.

  • Continue diafiltration for 5-10 diavolumes to ensure complete removal of the unconjugated dye.

  • Once diafiltration is complete, the sample can be concentrated by continuing to remove permeate without adding more buffer.

  • Recover the purified and concentrated conjugate from the system.

TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_recovery Product Recovery Assemble Assemble TFF System Equilibrate Equilibrate with Buffer Assemble->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Concentrate Concentrate (Optional) Load_Sample->Concentrate Diafilter Diafilter (5-10 volumes) Concentrate->Diafilter Final_Concentrate Final Concentration Diafilter->Final_Concentrate Recover Recover Purified Conjugate Final_Concentrate->Recover

Tangential Flow Filtration Workflow.

References

Sulfo-Cy7.5 DBCO: A Technical Guide to Buffer Stability and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common questions and troubleshooting advice for experiments involving this fluorescent dye. Below you will find frequently asked questions, detailed experimental protocols, and data on the stability of this compound in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3] Some suppliers also recommend -80°C for stock solutions, which can be stable for up to 6 months.[4][5][6] When dissolved in an anhydrous solvent like DMSO, stock solutions should be used within 1-3 months when stored at -20°C.[5][7] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1] The solid product can be transported at room temperature for up to three weeks.[2]

Q2: How stable is the DBCO group in aqueous buffers?

A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically within a pH range of 6 to 9.[1][8] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[1][9]

Q3: Are there any types of buffers I should avoid when working with this compound?

A3: Yes. Buffers containing sodium azide (B81097) (NaN₃) must be avoided as the azide will react with the DBCO group, depleting the reactive dye.[4][7] For long-term storage of DBCO-conjugated molecules, it is also advisable to avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[9] If you are conjugating this compound that has an NHS ester functional group, you should also avoid buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.[8]

Q4: How does pH affect the stability and fluorescence of this compound?

A4: The DBCO moiety is most stable at a neutral to slightly basic pH.[1] Strong acidic conditions should be avoided as they can lead to the degradation of the DBCO ring.[1][10][11] The fluorescence of the cyanine (B1664457) dye portion of a related compound, Tetra-sulfo-Cy7 DBCO, has been shown to be insensitive to pH in the range of 4 to 10.[12] Another source indicates that the fluorescence of Sulfo-Cy7.5 is also pH-insensitive.[13]

Q5: Can I freeze and thaw my stock solution of this compound in DMSO?

A5: It is best to avoid repeated freeze-thaw cycles.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can contribute to the degradation of the DBCO group over time. Once a stock solution is prepared, it is recommended to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C.

Quantitative Data on DBCO Stability

The following table summarizes the stability of a DBCO-containing compound under various conditions. This data is intended as a guideline, and for critical applications, an in-house stability test is recommended.

Buffer pHTemperatureIncubation TimeRemaining ReactivityPotential Issues
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.
7.4 (PBS)4°C48 hours>95%Optimal for short-term storage of working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical reaction times at room temperature.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable.

This data is adapted from a stability study on a DBCO-NHCO-PEG4-acid and serves as an estimate for the stability of the DBCO group.[1]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer over time. The primary method for analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Objective: To determine the rate of degradation of the DBCO moiety of this compound in an aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • RP-HPLC system with a C18 column

  • UV-Vis Detector (monitoring at ~309 nm for DBCO and ~750 nm for Cy7.5)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer of choice to a final concentration of 1 mM.

  • Timepoint Zero (T=0): Immediately after preparing the working solution, inject an aliquot onto the RP-HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Subsequent Timepoints: Inject aliquots of the working solution onto the RP-HPLC at various timepoints (e.g., 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Use a suitable gradient of Mobile Phase B to elute the compound.

    • Monitor the absorbance at ~309 nm to track the DBCO group and ~750 nm for the Cy7.5 dye.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visual Guides

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO prep_working Dilute to 1 mM in Aqueous Buffer prep_stock->prep_working t0 T=0 Analysis: Inject aliquot into RP-HPLC prep_working->t0 incubate Incubate at Desired Temperature prep_working->incubate hplc RP-HPLC Analysis (Monitor at ~309 nm and ~750 nm) t0->hplc timepoints Inject Aliquots at Various Timepoints incubate->timepoints timepoints->hplc data Data Analysis: Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing this compound stability.

factors_affecting_stability Factors Affecting this compound Stability stability This compound Stability ph pH stability->ph Influences temp Temperature stability->temp Influences buffer_comp Buffer Composition stability->buffer_comp Influences storage Storage Conditions stability->storage Influences ph_details Optimal: pH 6-9 Avoid: Strong Acids ph->ph_details temp_details Lower Temp = Higher Stability (e.g., 4°C vs 37°C) temp->temp_details buffer_details Avoid: Azides, Thiols (for NHS esters, avoid amines) buffer_comp->buffer_details storage_details Solid at -20°C, desiccated, dark Aliquoted stock solutions storage->storage_details

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Imaging Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor signal-to-noise ratio (SNR) in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues that compromise image quality.

Troubleshooting Guides

This section provides question-and-answer-based guides to address specific problems you may encounter during your imaging experiments.

High Background Noise

Q: My images have a high background, obscuring my signal. What are the common causes and how can I fix this?

A: High background is a frequent contributor to poor SNR and can arise from several sources during sample preparation and imaging. Here’s a systematic approach to troubleshooting:

  • Inadequate Blocking: Non-specific binding of antibodies is a primary cause of high background.[1][2]

    • Solution: Increase the incubation time with your blocking buffer. Consider switching to a different blocking agent, such as serum from the same species as your secondary antibody or bovine serum albumin (BSA).[1][2][3]

  • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and increased background.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background. You can perform a serial dilution to find the best signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background fluorescence.

    • Solution: Ensure all washing steps are performed thoroughly. Increasing the duration or number of washes can help reduce background.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can increase background noise. Expired fixative solutions can also be a source of autofluorescence.

    • Solution: Always include an unstained control sample to assess the level of autofluorescence. Use fresh fixation solutions and consider using mounting media with anti-fade and background-reducing properties.

  • Contaminated Reagents: Buffers and other reagents can become contaminated with fluorescent particles.

    • Solution: Use high-purity reagents and sterile filtration for all buffers.

Weak or No Signal

Q: I am observing a very weak or no fluorescent signal from my sample. What should I check?

A: A weak signal can be just as detrimental to your SNR as high background. Here are the key areas to investigate:

  • Antibody Issues:

    • Primary Antibody: The primary antibody may not be specific for the target protein or may not be validated for the application. The concentration may also be too low.

      • Solution: Use a primary antibody that has been validated for your specific application (e.g., immunofluorescence). Increase the antibody concentration or the incubation time.

    • Secondary Antibody: An incompatible secondary antibody that doesn't recognize the primary antibody's host species will result in no signal.

      • Solution: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).

  • Photobleaching: The fluorophores on your sample can be irreversibly destroyed by excessive exposure to excitation light, leading to a diminished signal.

    • Solution: Minimize the sample's exposure to light by focusing using transmitted light before switching to fluorescence. Use an anti-fade mounting medium. Consider using more photostable fluorophores.

  • Incorrect Imaging Settings:

    • Filter Sets: The excitation and emission filters on the microscope must match the spectral properties of your fluorophore.

      • Solution: Verify that you are using the correct filter cube for your chosen dye.

    • Focus: If the sample is not in focus, the signal will be weak and diffuse.

      • Solution: Carefully focus on the plane of interest within your sample.

  • Sample Preparation Problems:

    • Fixation: Over-fixation can mask the antigen epitope, preventing antibody binding.

      • Solution: Reduce the fixation time or try a different fixation method.

Image Acquisition Optimization

Q: How can I optimize my microscope acquisition settings to improve the signal-to-noise ratio?

A: Fine-tuning the acquisition parameters is crucial for maximizing your SNR.

  • Detector Gain/Voltage: Increasing the gain or voltage of the photomultiplier tube (PMT) detector will amplify the signal, but it also amplifies noise.

    • Solution: Use a moderate gain setting. Excessively high gain (e.g., above 800 on some confocal systems) can introduce significant electronic noise. It's often better to improve the signal at the source (e.g., brighter fluorophore) than to rely on high gain.

  • Scan Speed and Averaging: Slower scan speeds allow the detector to collect more photons per pixel, which can reduce shot noise. Averaging multiple scans of the same line or frame can also reduce random noise.

    • Solution: Decrease the scan speed and/or apply line or frame averaging. Be aware that this will increase the acquisition time and the total light exposure for the sample.

  • Pinhole Size (Confocal Microscopy): The pinhole rejects out-of-focus light, which improves image contrast and can reduce background.

    • Solution: For optimal resolution and contrast, the pinhole is typically set to 1 Airy unit. If your signal is very weak, opening the pinhole slightly can increase the amount of light reaching the detector, though this will reduce the optical sectioning capability.

  • Post-Acquisition Processing:

    • Deconvolution: This computational method can reassign out-of-focus light to its point of origin, increasing both resolution and SNR.

      • Solution: Utilize deconvolution software, which can be particularly effective for images with low SNR.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for my images?

A1: The acceptable SNR can vary depending on the imaging modality and the specific application. However, here are some general guidelines for fluorescence microscopy:

Imaging ConditionTypical SNR
Low signal/quality confocal5-10
Average confocal image15-20
High-quality confocal image> 30
Low-quality widefield image5-15
Good quality widefield image> 40
Microscope with cooled CCD camera50-100

Q2: How do I calculate the signal-to-noise ratio of my image?

A2: A common method for calculating SNR is to divide the mean intensity of the signal by the standard deviation of the background noise. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is the difference between signal-to-noise ratio (SNR) and signal-to-background ratio (SBR)?

A3: While related, they are distinct metrics. SBR is the ratio of the signal intensity to the background intensity. SNR, on the other hand, quantifies the signal's strength relative to the random fluctuations (noise) in the signal and the background. You can have a high SBR but a low SNR if both the signal and background are very noisy.

Q4: Can phototoxicity affect my signal-to-noise ratio?

A4: Yes, phototoxicity, which is cell damage caused by light exposure, can negatively impact your experiment and indirectly affect SNR. Stressed or dying cells may exhibit altered morphology and reduced fluorescence, leading to a weaker signal. Minimizing light exposure is key to reducing both photobleaching and phototoxicity.

Experimental Protocols

Protocol 1: Basic Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells briefly with phosphate-buffered saline (PBS).

    • Fix the cells by incubating in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes (only necessary for intracellular targets).

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C in the dark until imaging.

Protocol 2: Signal-to-Noise Ratio Calculation using Fiji (ImageJ)

This protocol describes a simple method to estimate the SNR of your image.

  • Open Image: Open your 16-bit TIFF image in Fiji.

  • Select Signal Region: Use one of the selection tools (e.g., rectangle or freehand) to draw a region of interest (ROI) that encompasses your specific signal.

  • Measure Signal: Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked. Then, press Ctrl + M (or Analyze > Measure) to get the mean intensity of your signal region.

  • Select Background Region: Draw a new ROI in a background area of your image that does not contain any specific signal.

  • Measure Background Noise: With the background ROI selected, go to Analyze > Set Measurements... and ensure "Standard deviation" is checked. Press Ctrl + M to measure the standard deviation of the background.

  • Calculate SNR: Divide the mean signal intensity by the standard deviation of the background.

    SNR = Mean Signal Intensity / Standard Deviation of Background

Visualizations

Troubleshooting_Workflow cluster_problem Identify Problem cluster_causes Investigate Potential Causes cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Weak Signal cluster_solutions_noise Solutions for Noisy Image cluster_result Outcome Problem Poor Signal-to-Noise Ratio High_Background High Background? Problem->High_Background Yes Weak_Signal Weak Signal? Problem->Weak_Signal Yes Noisy_Image Grainy/Noisy Image? Problem->Noisy_Image Yes Blocking Optimize Blocking High_Background->Blocking Antibody_Conc_BG Titrate Antibodies High_Background->Antibody_Conc_BG Washing Improve Washing Steps High_Background->Washing Autofluorescence Check Autofluorescence High_Background->Autofluorescence Antibody_Spec Verify Antibody Specificity Weak_Signal->Antibody_Spec Photobleaching Minimize Photobleaching Weak_Signal->Photobleaching Filters Check Filter Sets Weak_Signal->Filters Gain Adjust Detector Gain Noisy_Image->Gain Averaging Use Scan Averaging Noisy_Image->Averaging Pinhole Optimize Pinhole Noisy_Image->Pinhole Deconvolution Apply Deconvolution Noisy_Image->Deconvolution Improved_SNR Improved SNR Blocking->Improved_SNR Antibody_Conc_BG->Improved_SNR Washing->Improved_SNR Autofluorescence->Improved_SNR Antibody_Spec->Improved_SNR Photobleaching->Improved_SNR Filters->Improved_SNR Gain->Improved_SNR Averaging->Improved_SNR Pinhole->Improved_SNR Deconvolution->Improved_SNR

Caption: A workflow for troubleshooting poor signal-to-noise ratio in imaging.

Signal_vs_Noise cluster_signal Signal Sources cluster_noise Noise Sources cluster_output Detected Signal Fluorophore Fluorophore Emission Total_Signal Total Detected Signal Fluorophore->Total_Signal Desired Signal Photon_Shot_Noise Photon Shot Noise Photon_Shot_Noise->Total_Signal Contributes to Detector_Noise Detector Noise (Dark, Read) Detector_Noise->Total_Signal Contributes to Autofluorescence Sample Autofluorescence Autofluorescence->Total_Signal Contributes to Stray_Light Stray Light Stray_Light->Total_Signal Contributes to Non_Specific_Binding Non-Specific Staining Non_Specific_Binding->Total_Signal Contributes to

Caption: Key sources of signal and noise in fluorescence microscopy.

References

Technical Support Center: Optimizing DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the appropriate buffer and troubleshooting common issues encountered during DBCO (Dibenzyocyclooctyne) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for DBCO click chemistry?

A1: The ideal buffer for DBCO click chemistry is non-amine-containing and has a pH between 7 and 9.[1][2][3] Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[1] The choice of buffer can significantly impact reaction rates, with some studies indicating that HEPES buffer at pH 7 may provide higher reaction rates than PBS at the same pH.[4]

Q2: What is the recommended pH for the reaction?

A2: A pH range of 7-9 is generally recommended for DBCO click chemistry to ensure a balance between reaction rate and the stability of most biomolecules. For specific applications, such as the reaction of DBCO-maleimide with sulfhydryls, a more neutral pH of 6.5-7.5 is preferred to maintain specificity for thiols over amines.

Q3: Are there any buffer components I should avoid?

A3: Yes, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they can react with NHS esters if you are using a DBCO-NHS ester to label your molecule. Most importantly, never use buffers containing sodium azide (B81097) , as the azide will directly react with the DBCO group, inhibiting your desired conjugation. Additionally, for long-term storage of DBCO-modified molecules, thiol-containing buffers should be avoided.

Q4: My DBCO reagent is not soluble in aqueous buffer. What should I do?

A4: Many DBCO reagents have poor aqueous solubility and are typically dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the reaction mixture. It is crucial to keep the final concentration of the organic co-solvent to a minimum, ideally below 20%, to prevent precipitation of proteins or other biomolecules.

Q5: How can I monitor the progress of my DBCO click reaction?

A5: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance at approximately 309-310 nm, which will decrease as the reaction proceeds.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common issue in bioconjugation reactions. The following workflow can help you troubleshoot the problem.

LowYieldTroubleshooting cluster_cause Potential Causes cluster_solution Solutions Reagents Reagent Issues CheckReagents Use fresh reagents Verify DBCO & Azide incorporation Reagents->CheckReagents Degraded or unverified reagents Conditions Suboptimal Conditions OptimizeConditions Increase reactant concentrations Optimize pH (7-9) Increase reaction time/temperature Conditions->OptimizeConditions Low concentration, incorrect pH, insufficient time Purification Inefficient Purification OptimizePurification Choose appropriate purification method (e.g., SEC, Dialysis) Purification->OptimizePurification Product loss during purification

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Issue 2: Protein Aggregation and Precipitation

Protein aggregation can occur during the conjugation process, leading to loss of material and activity.

ProteinAggregation cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem Protein Aggregation/ Precipitation Solvent High Organic Solvent Concentration (>20%) Problem->Solvent pH Suboptimal Buffer pH Problem->pH Agitation Excessive Agitation Problem->Agitation ReduceSolvent Keep organic solvent (DMSO/DMF) < 20% Solvent->ReduceSolvent OptimizepH Use buffer optimal for protein stability (pH 7-9) pH->OptimizepH GentleMix Mix reaction gently Agitation->GentleMix

Caption: Factors contributing to protein aggregation during conjugation.

Data Presentation

Table 1: Recommended Buffers and pH Ranges for DBCO Click Chemistry

Buffer TypeRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.6Commonly used, but HEPES may offer faster kinetics.
HEPES7.0 - 8.0May result in higher reaction rates compared to PBS.
Carbonate/Bicarbonate8.5 - 9.5Suitable for reactions requiring a slightly more basic pH.
Borate8.0 - 9.0Another option for reactions in a basic pH range.

Table 2: Common Organic Co-solvents for DBCO Reagents

Co-solventMaximum Recommended Final ConcentrationPrimary Use
Dimethyl Sulfoxide (DMSO)< 20%To dissolve DBCO reagents with poor aqueous solubility.
Dimethylformamide (DMF)< 20%An alternative to DMSO for dissolving DBCO reagents.

Experimental Protocols

Protocol 1: General Protocol for DBCO-Azide Conjugation

This protocol provides a general guideline for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

GeneralProtocol cluster_workflow Experimental Workflow start Start prep_dbco Prepare DBCO Solution (dissolve in DMSO/DMF if needed) start->prep_dbco prep_azide Prepare Azide Solution in azide-free buffer prep_dbco->prep_azide mix Mix DBCO and Azide Solutions (molar ratio DBCO:Azide ~1.5:1 to 3:1) prep_azide->mix incubate Incubate Reaction (Room temp, 4-12 hours) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify end End purify->end

Caption: General experimental workflow for DBCO-Azide conjugation.

Methodology:

  • Prepare Reagent Solutions:

    • Dissolve the DBCO-containing molecule in an appropriate solvent. If it has poor aqueous solubility, first dissolve it in a minimal amount of DMSO or DMF.

    • Dissolve the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a suitable reaction vessel, combine the DBCO and azide solutions. A molar excess of the less critical or more abundant component is often used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide-containing molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (up to 24-48 hours).

  • Purification:

    • Purify the resulting conjugate from unreacted starting materials and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: Labeling an Antibody with a DBCO-NHS Ester

This protocol outlines the steps for labeling an antibody with a DBCO moiety using a DBCO-NHS ester.

Methodology:

  • Buffer Exchange:

    • Ensure the antibody is in an amine-free and azide-free buffer, such as PBS (pH 7.2-8.0). If the buffer contains amines (e.g., Tris) or azide, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should ideally be 1-10 mg/mL.

  • Prepare DBCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO or DMF should be below 20%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended):

    • To stop the reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis. The DBCO-labeled antibody is now ready for the click reaction with an azide-functionalized molecule as described in Protocol 1.

References

Validation & Comparative

A Comparative Performance Analysis: Sulfo-Cy7.5 DBCO vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a near-infrared (NIR) fluorophore is a critical decision in the development of targeted imaging agents and antibody-drug conjugates. Both Sulfo-Cy7.5 DBCO and Indocyanine Green (ICG) are prominent dyes in this category, yet they exhibit significant differences in their photophysical properties, which directly impact their performance in experimental applications. This guide provides a direct comparison of their quantum yields, supported by a detailed experimental protocol for in-house validation.

Quantitative Performance Metrics

The fluorescence quantum yield (Φf) is a measure of the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield indicates a brighter fluorescent signal, which is paramount for high-sensitivity imaging. The data presented below has been compiled from publicly available sources and manufacturer specifications.

ParameterThis compoundIndocyanine Green (ICG)
Quantum Yield (Φf) 0.21[1]0.012 - 0.14 (Solvent Dependent)[2]
Excitation Max (λex) ~788 nm[1]~780 - 789 nm[3]
Emission Max (λem) ~808 nm[1]~815 - 820 nm[2][3]
Molar Extinction Coefficient (ε) 222,000 L⋅mol⁻¹⋅cm⁻¹[1]~194,000 - 223,000 L⋅mol⁻¹⋅cm⁻¹[2][3]
Key Feature High quantum yield, DBCO for copper-free click chemistryFDA-approved, well-established in clinical applications
Noteworthy Consideration Quantum yield is highly sensitive to the solvent environment and concentration.[4]

Experimental Protocol: Relative Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a known standard (e.g., a well-characterized NIR dye). This method is widely adopted due to its straightforward implementation with standard laboratory equipment.

I. Materials and Equipment
  • Spectrophotometer: Capable of measuring absorbance in the UV-Vis-NIR range.

  • Spectrofluorometer: Equipped with a detector sensitive to the NIR region.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • High-Purity Solvent: A solvent in which both the sample and the standard are soluble and stable (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), or Ethanol).

  • Quantum Yield Standard: A reference dye with a well-documented quantum yield in the chosen solvent that absorbs and emits in a similar spectral range as the sample.

  • Sample Dye: this compound or ICG.

II. Procedure
  • Selection of a Suitable Standard: Choose a quantum yield standard that has an absorption and emission profile as close as possible to the sample dye. The standard must be photochemically stable and have a precisely known quantum yield in the selected solvent.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample dye and the standard dye in the same high-purity solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • From these spectra, determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • For each dilution of the sample and the standard, record the corrected fluorescence emission spectrum. The emission scan range should encompass the entire fluorescence band of the dye.

    • Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.

III. Data Analysis and Calculation
  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (F) by determining the area under the curve.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradients: The resulting plots should be linear. Perform a linear regression for each dataset to determine the slope (Gradient) of the line.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample is the gradient from the plot for the sample.

    • Grad_std is the gradient from the plot for the standard.

    • η_sample is the refractive index of the solvent used for the sample.

    • η_std is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term cancels out).

Experimental Workflow Diagram

G cluster_prep I. Preparation cluster_measure II. Measurement cluster_analysis III. Data Analysis A Select Standard & Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Measure Fluorescence (Spectrofluorometer) C->E G Plot Integrated Intensity vs. Absorbance D->G F Integrate Emission Spectra E->F F->G H Calculate Gradients (Linear Regression) G->H I Calculate Quantum Yield (Relative to Standard) H->I J J I->J Final Quantum Yield

Caption: Workflow for Relative Quantum Yield Determination.

References

A Head-to-Head Comparison: Sulfo-Cy7.5 DBCO vs. DyLight 800 for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two prominent NIR dyes, Sulfo-Cy7.5 DBCO and DyLight 800, to inform selection for fluorescence microscopy applications.

In the realm of high-sensitivity fluorescence imaging, particularly for in vivo and deep-tissue applications, the near-infrared spectrum offers a window of opportunity with reduced tissue autofluorescence and deeper light penetration. This compound and DyLight 800 are two powerful fluorophores operating in this region, each with distinct characteristics and conjugation chemistries that cater to different experimental designs. This guide delves into their performance metrics, supported by available data, to provide a clear comparison for researchers.

Quantitative Comparison of Spectroscopic Properties

The performance of a fluorescent dye is fundamentally defined by its photophysical properties. The brightness of a fluorophore, a key factor for sensitivity, is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).

PropertyThis compoundDyLight 800
Excitation Maximum (λex) ~750 - 788 nm[1][2]~770 - 777 nm[3][4][5]
Emission Maximum (λem) ~773 - 808 nm[1][2]~794 nm[3][4][5]
Molar Extinction Coefficient (ε) ~222,000 - 240,600 M⁻¹cm⁻¹[1][2]~270,000 M⁻¹cm⁻¹[3][5]
Fluorescence Quantum Yield (Φ) ~0.21 - 0.24[1][2]High (specific value not publicly available)[4][5]
Reactive Group Dibenzocyclooctyne (DBCO)Primarily NHS Ester (amine-reactive)
Conjugation Chemistry Copper-free Click Chemistry (SPAAC)Amine chemistry (forms amide bonds)
Solubility High water solubility due to sulfonation[6]Good water solubility

Note: While a specific quantum yield for DyLight 800 is not consistently published, it is widely reported to have a high quantum yield.[4][5] This makes a direct numerical comparison of brightness challenging. However, its high molar extinction coefficient suggests it is a very bright dye.

Experimental Methodologies

The choice between this compound and DyLight 800 is often dictated by the desired labeling strategy and the functional groups available on the target biomolecule.

This compound: Labeling via Copper-Free Click Chemistry

This compound is designed for bioorthogonal labeling through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This method is exceptionally specific and can be performed in complex biological environments, including living cells, without the need for a cytotoxic copper catalyst.

Typical Experimental Protocol for Cellular Labeling:

  • Metabolic Labeling (Optional): Introduce an azide-modified metabolic precursor (e.g., an azide-modified sugar or amino acid) to the cell culture. The cells will incorporate this precursor into their biomolecules (e.g., glycoproteins or proteins).

  • Cell Preparation: Harvest and wash the cells to remove any unincorporated azide (B81097) precursor.

  • Labeling Reaction: Incubate the azide-modified cells with this compound in a suitable buffer (e.g., PBS). The DBCO group will specifically react with the azide groups on the target biomolecules.

  • Washing: Wash the cells to remove any unreacted this compound.

  • Imaging: The cells are now ready for fluorescence microscopy imaging in the NIR channel.

DyLight 800: Labeling via Amine Chemistry

DyLight 800 is typically supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds. This is a robust and widely used method for labeling purified proteins, such as antibodies.

Typical Experimental Protocol for Antibody Conjugation:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a suitable concentration.

  • Dye Preparation: Dissolve the DyLight 800 NHS ester in a dry organic solvent like DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a molar excess of the reactive DyLight 800 to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted dye from the conjugated antibody using a purification method such as dialysis, size-exclusion chromatography, or a spin column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of DyLight 800.

  • Immunofluorescence Staining: The DyLight 800-conjugated antibody is now ready for use in standard immunofluorescence protocols.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical fluorescence microscopy experiment using these dyes, the following diagrams are provided.

experimental_workflow cluster_sulfo_cy7_5 This compound Workflow cluster_dylight_800 DyLight 800 Workflow A1 Metabolic Labeling with Azide A2 Cell Incubation with this compound A1->A2 A3 Copper-Free Click Reaction (SPAAC) A2->A3 A4 Washing A3->A4 A5 Fluorescence Microscopy A4->A5 B1 Antibody Preparation B2 Conjugation with DyLight 800 NHS Ester B1->B2 B3 Purification of Conjugate B2->B3 B4 Immunofluorescence Staining B3->B4 B5 Fluorescence Microscopy B4->B5

Caption: Comparative experimental workflows for this compound and DyLight 800.

Performance Comparison and Considerations

Brightness and Photostability: Both dyes are known for their high brightness and good photostability, which are crucial for demanding imaging applications.[4] DyLight 800 has a slightly higher molar extinction coefficient, suggesting excellent light-absorbing capability.[3][5] While the quantum yield of this compound is well-documented, the lack of a precise value for DyLight 800 makes a definitive brightness comparison challenging without direct experimental side-by-side analysis.

Conjugation Chemistry: The choice of conjugation chemistry is a major differentiating factor.

  • This compound with its click chemistry handle is ideal for applications requiring bioorthogonality, such as live-cell imaging and labeling of azide-modified biomolecules in complex mixtures. The specificity of the reaction minimizes background signal.

  • DyLight 800 NHS ester is a workhorse for labeling purified proteins and is well-suited for creating fluorescently labeled antibodies for immunofluorescence applications. The chemistry is straightforward and well-established.

Solubility: The "Sulfo-" prefix in this compound indicates the presence of sulfonate groups, which significantly enhance its water solubility.[6] This is advantageous for biological applications as it reduces the risk of aggregation and non-specific binding. DyLight dyes are also designed to have good water solubility.

Applications:

  • This compound is particularly well-suited for:

    • Live-cell imaging of metabolically labeled structures.

    • In vivo imaging where bioorthogonality is critical.

    • Labeling of azide-containing biomolecules without purification.

  • DyLight 800 is a strong choice for:

    • Immunofluorescence microscopy with primary or secondary antibody conjugates.

    • Western blotting and other immunoassays.

    • In vivo imaging using antibody-based targeting.

Conclusion

Both this compound and DyLight 800 are excellent choices for fluorescence microscopy in the near-infrared spectrum. The decision between the two will largely depend on the specific experimental requirements.

  • For researchers employing bioorthogonal labeling strategies, particularly in living systems, This compound offers the precision of click chemistry.

  • For those performing traditional immunofluorescence with purified antibodies, DyLight 800 provides a robust and high-performance solution.

Ultimately, the optimal choice may also be influenced by the specific instrumentation available and the nature of the biological question being addressed. Direct in-house comparison under specific experimental conditions is always recommended for validating the best-performing fluorophore for a particular application.

References

A Head-to-Head Comparison of Sulfo-Cy7.5 DBCO and Other Near-Infrared (NIR) Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of near-infrared (NIR) fluorescent probes, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the brightness of Sulfo-Cy7.5 DBCO against other commercially available NIR dyes equipped with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry applications. The focus is on providing key performance metrics, supporting experimental data, and detailed methodologies to aid in the rational selection of NIR probes for applications such as antibody conjugation and in vivo imaging.

Quantitative Comparison of NIR Dye Brightness

The brightness of a fluorophore is a crucial parameter for achieving high sensitivity and signal-to-noise ratios in fluorescence imaging. It is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and other comparable NIR dyes functionalized with DBCO for straightforward conjugation to azide-modified biomolecules.

DyeMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)Excitation Max (nm)Emission Max (nm)
This compound 240,6000.2457,744~750~773
Cy7 DBCO 199,000 - 255,0000.359,700 - 76,500~750~773
IRDye 800CW DBCO ~240,000Not explicitly reported for DBCO variant (0.12 for carboxylate)~28,800 (estimated)~774~789
AZDye 800 DBCO 204,000Not reportedNot reportedNot specifiedNot specified

Note: The brightness is a calculated value to provide a relative comparison. The quantum yield of IRDye 800CW DBCO is an estimation based on the value for its carboxylate counterpart and may vary.

Experimental Methodologies

To ensure the reproducibility and accuracy of the presented data, this section outlines the fundamental experimental protocols for characterizing and utilizing these NIR dyes.

Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye is typically determined using a comparative method with a well-characterized standard.

Protocol:

  • Standard Selection: Choose a reference dye with a known quantum yield and spectral properties similar to the sample dye. For the NIR region, ICG (Indocyanine Green) in DMSO is a common standard.

  • Solution Preparation: Prepare a series of dilutions for both the sample and standard dyes in the same solvent (e.g., PBS, DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Antibody Conjugation and In Vivo Imaging Workflow

The following workflow outlines the key steps for conjugating DBCO-functionalized NIR dyes to azide-modified antibodies and subsequent use in in vivo imaging studies.

experimental_workflow cluster_conjugation Antibody-Dye Conjugation cluster_invivo In Vivo Imaging antibody Azide-Modified Antibody incubation Incubation (Copper-Free Click Chemistry) antibody->incubation dbco_dye DBCO-Functionalized NIR Dye dbco_dye->incubation purification Purification (e.g., Size-Exclusion Chromatography) incubation->purification characterization Characterization (Spectroscopy, SDS-PAGE) purification->characterization injection Intravenous Injection of Conjugate characterization->injection animal_model Animal Model (e.g., Tumor-Bearing Mouse) animal_model->injection imaging NIR Fluorescence Imaging (e.g., IVIS Spectrum) injection->imaging analysis Image Analysis (Tumor-to-Background Ratio) imaging->analysis caption Fig. 1: Experimental workflow for in vivo imaging with NIR dye-antibody conjugates. adc_tracking cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment adc_circulating NIR-labeled ADC in Bloodstream adc_tumor ADC Accumulation at Tumor Site (EPR Effect) adc_circulating->adc_tumor Extravasation binding ADC Binding to Tumor Cell Receptor adc_tumor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome drug_release Drug Release & Payload Delivery lysosome->drug_release apoptosis Cell Apoptosis drug_release->apoptosis caption Fig. 2: Tracking an ADC with a NIR dye.

A Head-to-Head Comparison of Sulfo-Cy7.5 DBCO and IRDye 800CW for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the choice of the right fluorophore is paramount for achieving high-quality, reproducible data. This guide provides an objective, data-driven comparison of two prominent NIR dyes: Sulfo-Cy7.5 DBCO and IRDye 800CW. We will delve into their key performance characteristics, supported by experimental data, to empower you in making an informed decision for your specific research needs.

In the realm of in vivo imaging, microscopy, and other fluorescence-based assays, NIR dyes offer a distinct advantage due to reduced tissue autofluorescence and deeper light penetration. This compound, a sulfonated cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and IRDye 800CW, a well-established indocyanine dye typically available as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, are two leading contenders in this space. This guide will objectively compare their performance based on available data.

Quantitative Data Summary

The following tables summarize the key photophysical and physicochemical properties of this compound and IRDye 800CW. These values are compiled from various sources and provide a quantitative basis for comparison.

Table 1: Photophysical Properties

PropertyThis compoundIRDye 800CW
Excitation Maximum (λex) ~750 - 788 nm[1][2]~774 - 783 nm[3][4]
Emission Maximum (λem) ~773 - 808 nm[1]~789 - 802 nm
Molar Extinction Coefficient (ε) ~222,000 - 240,600 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹ in PBS
Fluorescence Quantum Yield (Φ) ~0.21 - 0.24~0.08 - 0.12 in fetal bovine serum
Reactive Group Dibenzocyclooctyne (DBCO)N-hydroxysuccinimide (NHS) Ester
Reactivity Azide groups (Copper-free click chemistry)Primary amines (e.g., lysine (B10760008) residues)

Table 2: Performance Characteristics

CharacteristicThis compoundIRDye 800CW
Photostability Cyanine dyes are generally known to have lower photostability compared to IRDye 800CW.Widely recognized for its exceptional photostability, making it suitable for long-term imaging.
Water Solubility High, due to sulfonate groups.High water solubility.
In Vivo Performance Demonstrates good performance in in vivo imaging.Exhibits high signal-to-noise ratios and is extensively validated for in vivo imaging.
Bioconjugation Chemistry Bioorthogonal (reacts with azides), allowing for highly specific labeling.Reacts with readily available primary amines on proteins.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for antibody conjugation using both this compound and IRDye 800CW.

Protocol 1: Antibody Conjugation with this compound via Copper-Free Click Chemistry

This protocol describes the labeling of an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM

  • Spin desalting columns or size-exclusion chromatography system for purification

  • Reaction tubes

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reaction Setup: Add a 2-4 fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a spin desalting column or by using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (~750-788 nm).

Protocol 2: Antibody Conjugation with IRDye 800CW NHS Ester

This protocol outlines the labeling of an antibody with IRDye 800CW NHS Ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 8.5)

  • IRDye 800CW NHS Ester, dissolved in anhydrous DMSO to a stock concentration of 10-20 mg/mL

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis cassettes for purification

  • Reaction tubes

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in a buffer at pH 8.0-8.5 to facilitate the reaction with the NHS ester.

  • Reaction Setup: Add a 10-20 fold molar excess of the IRDye 800CW NHS Ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add a quenching solution to stop the reaction by consuming the unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the antibody-dye conjugate from unreacted dye and quenching reagents using a spin desalting column or dialysis.

  • Characterization: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~774 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the conjugation processes, the following diagrams are provided in Graphviz DOT language.

Antibody_Conjugation_Sulfo_Cy7_5_DBCO cluster_sulfo_cy7_5 This compound Conjugation Workflow start Start: Azide-Modified Antibody add_dbco Add this compound start->add_dbco Copper-Free Click Chemistry incubate Incubate (2-4h RT or O/N 4°C) add_dbco->incubate purify Purify (Size Exclusion Chromatography) incubate->purify characterize Characterize (DOL) purify->characterize end End: Labeled Antibody characterize->end Antibody_Conjugation_IRDye_800CW cluster_irdye_800cw IRDye 800CW NHS Ester Conjugation Workflow start Start: Antibody with Primary Amines add_nhs Add IRDye 800CW NHS Ester start->add_nhs Amine-Reactive Chemistry incubate Incubate (1-2h RT) add_nhs->incubate quench Quench Reaction incubate->quench purify Purify (Desalting/Dialysis) quench->purify characterize Characterize (DOL) purify->characterize end End: Labeled Antibody characterize->end In_Vivo_Imaging_Workflow cluster_imaging General In Vivo Imaging Workflow animal_model Prepare Animal Model inject Inject Labeled Antibody animal_model->inject image Acquire Images at Multiple Time Points inject->image analyze Analyze Signal-to-Noise Ratio image->analyze biodistribution Ex Vivo Biodistribution Analysis analyze->biodistribution conclusion Draw Conclusions biodistribution->conclusion

References

Sulfo-Cy7.5 DBCO vs. Non-Sulfonated Cy7.5 DBCO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of appropriate fluorescent probes is a critical factor for successful bioconjugation and imaging experiments. This guide provides a detailed comparison of Sulfo-Cy7.5 DBCO and its non-sulfonated counterpart, offering insights into their performance, supported by experimental data and protocols. The primary distinction between these two near-infrared (NIR) dyes lies in the presence of sulfonate groups, which significantly influences their physicochemical properties and, consequently, their utility in aqueous environments.

Key Performance Characteristics: A Data-Driven Comparison

The addition of sulfonate groups to the cyanine (B1664457) core structure imparts distinct advantages to this compound, primarily related to its hydrophilicity.[1][2] Non-sulfonated Cy7.5, being hydrophobic, necessitates the use of organic co-solvents for solubilization in aqueous buffers.[3][4] This fundamental difference in solubility has a cascading effect on several performance parameters, as summarized in the tables below.

Physicochemical Properties
PropertyThis compoundNon-Sulfonated Cy7.5 DBCOKey Differences & Considerations
Water Solubility Excellent[5]Low to Poor[1][6]The presence of negatively charged sulfonate groups in this compound enhances its interaction with water molecules, rendering it highly soluble in aqueous buffers without the need for organic co-solvents.[7]
Requirement for Organic Co-solvent NoYes (typically DMF or DMSO)[3][4]The need for organic solvents with non-sulfonated Cy7.5 can be detrimental to sensitive biomolecules like proteins, potentially causing denaturation.[3]
Aggregation Tendency Low[2][3]High[8][9]The electrostatic repulsion between the sulfonate groups minimizes dye-dye interactions, reducing the likelihood of aggregation and subsequent fluorescence quenching.[8][10]
Non-Specific Binding Lower[1][11]Higher[12]Increased hydrophilicity and reduced aggregation of the sulfonated dye lead to lower non-specific binding to cellular components and surfaces, resulting in a better signal-to-noise ratio.[1][12]
Spectroscopic Properties

While sulfonation significantly impacts the physical behavior of the dye, the core spectral properties remain largely similar.[2][3]

PropertyThis compoundNon-Sulfonated Cy7.5 DBCO
Excitation Maximum (Ex) ~788 nm[13]~788 nm (in organic solvent)
Emission Maximum (Em) ~808 nm[13][14]~808 nm (in organic solvent)
Extinction Coefficient (ε) ~222,000 L⋅mol⁻¹⋅cm⁻¹[13]Varies depending on the specific product, but generally high.
Quantum Yield (Φ) ~0.21[13]Varies depending on the solvent and aggregation state.

Experimental Protocols

The following are generalized protocols for labeling azide-modified biomolecules with this compound and non-sulfonated Cy7.5 DBCO via copper-free click chemistry.

General Protocol for Labeling with this compound
  • Reagent Preparation: Directly dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL immediately before use.[1]

  • Biomolecule Preparation: Dissolve the azide-modified biomolecule (e.g., protein, antibody) in the same aqueous buffer.

  • Labeling Reaction: Add the dissolved this compound to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of a 5-20 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by size exclusion chromatography (e.g., a desalting column) or dialysis.[2]

General Protocol for Labeling with Non-Sulfonated Cy7.5 DBCO
  • Reagent Preparation: Allow the vial of lyophilized non-sulfonated Cy7.5 DBCO to warm to room temperature. Dissolve the dye in a minimal amount of an organic co-solvent such as DMSO or DMF to create a stock solution.[3][4]

  • Biomolecule Preparation: Dissolve the azide-modified biomolecule in an aqueous buffer (e.g., PBS, pH 7.4).

  • Labeling Reaction: Slowly add the calculated volume of the non-sulfonated Cy7.5 DBCO stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic co-solvent should be kept as low as possible (typically <10-15%) to minimize its effect on the biomolecule.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and any precipitated dye by size exclusion chromatography. Dialysis against a purely aqueous buffer may be less effective for removing the hydrophobic non-sulfonated dye.[2]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Comparison of Key Properties cluster_sulfo This compound cluster_nonsulfo Non-Sulfonated Cy7.5 DBCO Solubility_S High Water Solubility Aggregation_S Low Aggregation Solubility_S->Aggregation_S leads to Solvent_S Aqueous Buffer Compatible Solubility_S->Solvent_S enables Binding_S Low Non-Specific Binding Aggregation_S->Binding_S results in Solubility_N Low Water Solubility Aggregation_N High Aggregation Solubility_N->Aggregation_N leads to Solvent_N Requires Organic Co-solvent Solubility_N->Solvent_N necessitates Binding_N High Non-Specific Binding Aggregation_N->Binding_N results in

Caption: Logical relationships of key properties.

G Copper-Free Click Chemistry Workflow Azide_Biomolecule Azide-Modified Biomolecule Reaction Mix in Aqueous Buffer Azide_Biomolecule->Reaction DBCO_Dye DBCO-Functionalized Cy7.5 Dye DBCO_Dye->Reaction Incubation Incubate (Room Temperature) Reaction->Incubation Purification Purification (e.g., Size Exclusion Chromatography) Incubation->Purification Labeled_Product Fluorescently Labeled Biomolecule Purification->Labeled_Product

References

Performance of Sulfo-Cy7.5 DBCO in different imaging modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy7.5 DBCO with alternative near-infrared (NIR) probes for fluorescence and photoacoustic imaging. The information presented is intended to assist researchers in selecting the most suitable contrast agent for their specific preclinical imaging needs.

Performance Overview

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This feature allows for its straightforward conjugation to azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction ideal for in vivo applications. Its fluorescence emission in the NIR window (700-900 nm) enables deep tissue imaging with reduced autofluorescence, making it a valuable tool for small animal in vivo studies.[4]

Compared to the widely used Indocyanine Green (ICG), Sulfo-Cy7.5 and other Cy7.5 derivatives often exhibit a higher fluorescence quantum yield, resulting in brighter signals for more sensitive detection.[5] While direct quantitative data on the photoacoustic performance of this compound is limited, studies on similar cyanine (B1664457) dyes suggest their utility as photoacoustic contrast agents. The efficiency of photoacoustic signal generation can be influenced by the dye's structure and environment.[6][7]

Quantitative Data Comparison

The selection of an appropriate imaging probe is often guided by its photophysical properties. The following table summarizes key quantitative data for this compound and common alternatives.

PropertyThis compoundIndocyanine Green (ICG)Alexa Fluor 790DyLight 800
Excitation Max (nm) ~788~780~782~770
Emission Max (nm) ~808~820~805~792
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000~200,000~260,000~270,000
Fluorescence Quantum Yield ~0.21~0.02-0.04~0.12~0.08
Solubility High in waterModerate in waterHigh in waterHigh in water
Reactive Group DBCO (for copper-free click chemistry)N/A (typically used as is or as NHS ester)NHS ester, Maleimide, etc.NHS ester, Maleimide, etc.

Note: Values are approximate and can vary depending on the solvent and conjugation status. Data compiled from multiple sources.[4]

Experimental Protocols

In Vivo Fluorescence Imaging Protocol

This protocol outlines a general workflow for in vivo fluorescence imaging in a mouse tumor model using a this compound-labeled targeting molecule (e.g., antibody, peptide).

1. Probe Preparation and Animal Model:

  • Conjugate the azide-modified targeting molecule to this compound via copper-free click chemistry.

  • Purify the conjugate to remove unconjugated dye.

  • Establish a subcutaneous tumor model in immunocompromised mice.

2. Probe Administration and Imaging:

  • Administer the this compound conjugate intravenously (i.v.) via the tail vein. The typical dose ranges from 1 to 10 nmol per mouse.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5.

3. Data Analysis:

  • Quantify the fluorescence intensity in the tumor region and in a control region (e.g., muscle) to determine the tumor-to-background ratio.

  • Perform ex vivo imaging of dissected organs to confirm the biodistribution of the probe.

In Vivo Photoacoustic Imaging Protocol

This protocol provides a general guideline for in vivo photoacoustic imaging using a cyanine-based contrast agent.

1. System Setup and Phantom Imaging:

  • Use a photoacoustic imaging system with a tunable laser capable of exciting the contrast agent at its absorption maximum (around 780 nm for Cy7.5-based dyes).

  • Perform phantom imaging with tubes containing known concentrations of the dye to calibrate the system and determine the limit of detection.

2. Animal Preparation and Probe Injection:

  • Anesthetize the tumor-bearing mouse and maintain its body temperature.

  • Acquire baseline photoacoustic images before probe injection.

  • Inject the cyanine dye conjugate intravenously.

3. Image Acquisition and Analysis:

  • Acquire photoacoustic images of the tumor region at multiple time points post-injection.

  • Analyze the increase in photoacoustic signal intensity within the tumor over time to assess probe accumulation.

  • Co-register photoacoustic images with ultrasound images to provide anatomical context.

Visualizing Biological Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in targeted imaging.

Experimental_Workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Target Targeting Ligand (e.g., Antibody) Conjugation Click Chemistry Target->Conjugation Dye This compound Dye->Conjugation Purification Purification Conjugation->Purification Injection IV Injection Purification->Injection Animal Tumor-bearing Animal Model Animal->Injection Imaging Fluorescence or Photoacoustic Imaging Injection->Imaging Quantification Signal Quantification Imaging->Quantification Biodistribution Ex vivo Biodistribution Imaging->Biodistribution

Experimental workflow for targeted in vivo imaging.

The targeting of fluorescent probes to cancer cells often relies on the overexpression of specific receptors on the tumor cell surface. The following diagram illustrates a simplified signaling pathway initiated by the binding of a ligand to the Epidermal Growth Factor Receptor (EGFR), a common target in cancer imaging.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand EGF Ligand (or Targeted Probe) Ligand->EGFR Binds Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Simplified EGFR signaling pathway in cancer.

Another important pathway in cancer progression and a target for imaging probes is the integrin signaling pathway, which is involved in cell adhesion, migration, and survival.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (or RGD-peptide probe) ECM->Integrin Binds Src Src Kinase FAK->Src Migration Migration FAK->Migration PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation

Simplified Integrin signaling pathway in cancer.

References

Validating the Specificity of Sulfo-Cy7.5 DBCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, the exquisite specificity of the strain-promoted alkyne-azide cycloaddition (SPAAC) has positioned dibenzocyclooctyne (DBCO) reagents as indispensable tools for molecular labeling. Among these, Sulfo-Cy7.5 DBCO has gained prominence for its near-infrared (NIR) fluorescence, enabling deep tissue imaging with minimal autofluorescence. This guide provides a comprehensive comparison of this compound with other common alternatives, supported by experimental data and detailed protocols to empower researchers in validating the specificity of their conjugates.

Understanding the Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The foundation of this compound's utility lies in the SPAAC reaction, a cornerstone of copper-free click chemistry. This bioorthogonal reaction occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule. The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][] This high degree of specificity is paramount, as neither the DBCO nor the azide (B81097) group typically reacts with native biological functional groups, minimizing off-target labeling.[1][4]

dot

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Performance Comparison of this compound and Alternatives

The choice of a fluorescent DBCO conjugate extends beyond its spectral properties and involves considerations of reaction kinetics, solubility, and potential for non-specific binding. While direct comparative studies on the specificity of different cyanine-DBCO conjugates are not abundant in the literature, we can synthesize available data and principles to guide selection.

FeatureThis compoundSulfo-Cy5 DBCONon-Sulfonated Cy7 DBCOTetrazine-TCO Probes
Excitation Max (nm) ~750-788~646-647~750Varies with dye
Emission Max (nm) ~773-808~662-670~773Varies with dye
Spectral Range Near-Infrared (NIR)Red/Far-RedNear-Infrared (NIR)Varies
Water Solubility HighHighLow to ModerateVaries
Reaction Kinetics (SPAAC) FastFastFastNot Applicable
Potential for Non-Specific Binding Low, but cyanine (B1664457) dyes can bind to monocytes/macrophages.[5][6] High background in fixed and permeabilized cells has been reported for Cy7 DBCO.[7]Low, but cyanine dyes can bind to monocytes/macrophages.[5][6] High background in fixed and permeabilized cells has been reported for Sulfo-Cy5 DBCO.[8]Higher potential for aggregation and non-specific binding due to lower water solubility.Generally low, but depends on the specific tetrazine and TCO derivatives.
Key Advantage Deep tissue penetration, low autofluorescence.[9][10]Bright and photostable, well-established dye.Similar spectral properties to sulfonated version.Extremely fast reaction kinetics (Inverse electron-demand Diels-Alder).[11]

Experimental Protocols for Specificity Validation

Rigorous validation of conjugate specificity is crucial for reliable experimental outcomes. The following protocols provide a framework for assessing on-target efficacy and potential off-target effects.

Protocol 1: In Vitro Validation of On-Target Labeling

This protocol details a typical workflow for labeling azide-modified proteins with a DBCO-functionalized fluorescent probe and confirming the conjugation.

Materials:

  • Azide-modified protein of interest

  • This compound (or other DBCO-conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the DBCO conjugate

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Removal of Excess Probe:

    • Purify the labeled protein from unreacted DBCO probe using a desalting column or dialysis against PBS.

  • Confirmation of Conjugation:

    • Analyze the purified conjugate using SDS-PAGE.

    • Visualize the gel using a fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band. A fluorescent band at the expected molecular weight of the protein indicates successful conjugation.

dot

Caption: Workflow for in vitro validation of on-target labeling.

Protocol 2: Assessing Non-Specific Binding in a Cellular Context

This experiment is designed to evaluate the level of non-specific binding of a fluorescent DBCO probe to cells that do not have azide groups.

Materials:

  • Cell line of interest (negative control, without azide modification)

  • Azide-modified version of the same cell line (positive control)

  • This compound and alternative fluorescent DBCO probes for comparison

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture both the azide-modified and non-modified (wild-type) cells under standard conditions.

  • Labeling:

    • Incubate both cell types with the fluorescent DBCO probes at a concentration range determined from optimization experiments (e.g., 5-50 µM) in cell culture medium for 1-2 hours at 37°C.

  • Washing:

    • Wash the cells three times with PBS to remove any unbound probe.

  • Analysis:

    • Flow Cytometry: Analyze the fluorescence intensity of both cell populations. The specificity is indicated by a significant increase in fluorescence in the azide-modified cells compared to the non-modified cells. The fluorescence intensity of the non-modified cells represents the level of non-specific binding.

    • Fluorescence Microscopy: Image both cell populations. Qualitative assessment of fluorescence intensity will reveal the extent of specific versus non-specific labeling.

dot

Protocol2_Logic cluster_cells Cell Populations cluster_results Expected Outcome for High Specificity AzidePositive Azide-Modified Cells (Positive Control) Labeling Incubate with Fluorescent DBCO Probe AzidePositive->Labeling AzideNegative Wild-Type Cells (Negative Control) AzideNegative->Labeling Analysis Analyze Fluorescence (Flow Cytometry/Microscopy) Labeling->Analysis HighSignal High Fluorescence Signal Analysis->HighSignal in Azide-Modified Cells LowSignal Low/Background Fluorescence Analysis->LowSignal in Wild-Type Cells

Caption: Logical flow for assessing non-specific cellular binding.

Potential for Off-Target Reactivity

While the SPAAC reaction is highly specific for azides, the DBCO moiety can, under certain conditions, exhibit reactivity towards other functional groups, most notably thiols present in cysteine residues.[12] This thiol-yne reaction is generally much slower than the reaction with azides, but it should be a consideration, especially in protein labeling experiments where the local concentration of accessible cysteine residues might be high.[10][12]

Considerations to Minimize Off-Target Reactions:

  • Reaction Time: Use the shortest incubation time necessary for efficient azide labeling to minimize the potential for slower side reactions.

  • pH: The reaction of DBCO with thiols can be influenced by pH. Maintaining a physiological pH (around 7.4) is generally recommended.

  • Blocking Free Thiols: If significant off-target labeling of cysteines is suspected, consider using a reversible thiol-blocking agent prior to the addition of the DBCO probe.

Conclusion

This compound is a powerful tool for bioorthogonal labeling, particularly for in vivo and deep-tissue imaging applications. Its high water solubility and NIR fluorescence profile offer distinct advantages. However, like any chemical probe, its specificity must be rigorously validated within the experimental context. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently select the most appropriate fluorescent DBCO conjugate for their needs and perform the necessary validation to ensure the accuracy and reliability of their findings. The principles of bioorthogonality, when combined with careful experimental design and validation, will continue to drive innovation in our ability to visualize and understand complex biological systems.

References

A Comparative Analysis of Water-Soluble Near-Infrared (NIR) Dyes for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of near-infrared (NIR) dyes has revolutionized biomedical research, particularly in the fields of in vivo imaging and targeted drug delivery. Their ability to absorb and emit light in the 700-900 nm window, where biological tissues have minimal autofluorescence and light absorption, allows for deep tissue penetration and high signal-to-noise ratios.[1][2] This guide provides an objective comparison of commonly used water-soluble NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.

Key Performance Indicators of Water-Soluble NIR Dyes

The efficacy of a NIR dye is determined by several key photophysical parameters. A high molar extinction coefficient (ε) indicates strong light absorption, while a high fluorescence quantum yield (Φ) signifies efficient conversion of absorbed light into emitted fluorescence. The product of these two values gives the brightness of the dye, a critical factor for sensitive detection. Other important considerations include the absorption and emission maxima (λ_abs and λ_em), photostability, and water solubility.

The following table summarizes the key photophysical properties of several commercially available and widely researched water-soluble NIR dyes. The data has been compiled from various sources and is presented for comparative purposes. It is important to note that these values can be influenced by the solvent, pH, and conjugation to biomolecules.[3]

Dye FamilySpecific DyeExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Solvent/Buffer
Cyanine Indocyanine Green (ICG)~780-787~815-820~223,000~0.012 - 0.14~2,676 - 31,220Water, DMSO, Ethanol[3][4]
Cyanine IRDye® 800CW~774~789~240,000~0.09 - 0.12~21,600 - 28,800PBS
Cyanine Cy7~750~773~199,000 - 250,000~0.3~59,700 - 75,000Aqueous Buffer
Alexa Fluor Alexa Fluor 750~749~775~240,000 - 290,000~0.12~28,800 - 34,800PBS
Squaraine Squaraine Dyes (BSA conjugate)~787~812Not specified~0.08Not specifiedVaries

Experimental Protocols

Accurate characterization of NIR dyes is crucial for reliable and reproducible experimental results. Below are detailed methodologies for key experiments cited in the comparison.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the NIR dye and dissolve it in a known volume of a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max).

    • Use the same solvent as a blank to zero the spectrophotometer.

  • Data Analysis:

    • Plot the absorbance values against the corresponding molar concentrations.

    • Perform a linear regression analysis on the data points.

    • According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is the molar extinction coefficient (ε).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions stock->dilutions spectro Measure Absorbance at λmax dilutions->spectro plot Plot Absorbance vs. Concentration spectro->plot regression Linear Regression plot->regression epsilon Calculate ε (Slope of the line) regression->epsilon

Caption: Workflow for Molar Extinction Coefficient Determination.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye (e.g., ICG in DMSO can be used as a standard for some NIR dyes).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Fluorescence (Integrated Intensity) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_gradient Calculate Gradients (Sample & Standard) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ) calc_gradient->calc_qy G cluster_conjugation Probe Preparation cluster_invivo In Vivo Experiment cluster_exvivo Analysis conjugate Conjugate NIR Dye to Antibody purify Purify Conjugate conjugate->purify inject Administer Conjugate to Animal Model purify->inject image NIR Fluorescence Imaging (Time-course) inject->image excise Excise Organs & Tumor image->excise exvivo_image Ex Vivo Imaging & Biodistribution excise->exvivo_image result Tumor Visualization & Quantification exvivo_image->result

References

A Head-to-Head Battle of Near-Infrared Dyes: Benchmarking Sulfo-Cy7.5 DBCO for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein labeling, the choice of a fluorescent dye is a critical decision that profoundly impacts experimental outcomes. In the near-infrared (NIR) spectrum, which offers advantages of deep tissue penetration and low autofluorescence, Sulfo-Cy7.5 DBCO has emerged as a prominent tool. This guide provides an objective comparison of this compound's performance against other commonly used NIR dyes, supported by experimental data and detailed protocols to ensure reproducible and reliable results.

This comparison focuses on the key performance indicators essential for successful protein labeling: photophysical properties, labeling efficiency, reaction kinetics, and stability. By presenting this data in a clear and structured format, this guide aims to empower researchers to make informed decisions for their specific applications, from basic research to the development of targeted therapeutics.

Performance Metrics: A Quantitative Comparison

The selection of an optimal NIR dye requires a thorough evaluation of its intrinsic properties and performance in a protein labeling context. The following tables summarize the key characteristics of this compound in comparison to two other widely used NIR dyes, IRDye® 800CW DBCO and Alexa Fluor™ 790 DBCO. It is important to note that direct head-to-head quantitative data under identical experimental conditions is limited in publicly available literature; therefore, this comparison is a synthesis of available data from various sources.

Table 1: Photophysical Properties

FeatureThis compoundIRDye® 800CW DBCOAlexa Fluor™ 790 DBCO
Excitation Max (λex) ~755 nm~774 nm~784 nm
Emission Max (λem) ~778 nm~789 nm~814 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000~240,000~260,000
Quantum Yield (Φ) ModerateModerate to HighHigh
Solubility High (sulfonated)High (sulfonated)High (sulfonated)

Table 2: Protein Labeling Performance

FeatureThis compoundIRDye® 800CW DBCOAlexa Fluor™ 790 DBCO
Labeling Chemistry Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)
Reaction Kinetics (with azides) FastFastFast
Labeling Efficiency Typically HighHighHigh
Photostability of Conjugate ModerateHighHigh
pH Sensitivity Low in physiological rangeLow in physiological rangeLow in physiological range

Visualizing the Process: From Reaction to Application

To provide a clearer understanding of the protein labeling workflow and the underlying chemical principles, the following diagrams illustrate the key processes involved.

experimental_workflow cluster_prep Protein & Dye Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application p1 Azide-Modified Protein r1 Incubate Protein + Dye (e.g., 1-4h at RT) p1->r1 d1 This compound Solution d1->r1 pu1 Size-Exclusion Chromatography r1->pu1 a1 Characterize Conjugate (Spectroscopy, SDS-PAGE) pu1->a1 a2 Downstream Applications (e.g., Cell Imaging, Western Blot) a1->a2

Figure 1: Experimental workflow for protein labeling.

The core of the labeling process is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the specific and efficient conjugation of the DBCO-functionalized dye to an azide-modified protein.

Figure 2: SPAAC click chemistry reaction.

The choice of dye can significantly influence the quality of downstream applications. For instance, in cellular imaging, a dye with high brightness and photostability will yield a better signal-to-noise ratio, enabling clearer visualization of the labeled protein.

comparison_overview cluster_sulfo_cy7_5 This compound cluster_irdye IRDye® 800CW DBCO cluster_alexa Alexa Fluor™ 790 DBCO center_node Protein Labeling Performance sc1 Good Solubility center_node->sc1 sc2 Moderate Photostability center_node->sc2 ir1 High Photostability center_node->ir1 ir2 Excellent for WB center_node->ir2 al1 High Quantum Yield center_node->al1 al2 Very Photostable center_node->al2

Figure 3: Key properties of NIR dyes.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate a direct and unbiased comparison of this compound with other DBCO-functionalized NIR dyes, the following detailed experimental protocol is provided. This protocol is designed to assess labeling efficiency, stability, and performance in a common application such as cell imaging.

Objective: To quantitatively compare the performance of this compound, IRDye® 800CW DBCO, and Alexa Fluor™ 790 DBCO for labeling an azide-modified antibody and to evaluate the performance of the resulting conjugates in immunofluorescence imaging.

Materials:

  • Azide-modified antibody (e.g., Goat anti-Mouse IgG with a site-specific azide (B81097) modification) at 2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • This compound

  • IRDye® 800CW DBCO

  • Alexa Fluor™ 790 DBCO

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

  • Spectrophotometer

  • SDS-PAGE system

  • Fluorescence microscope with appropriate filter sets for NIR dyes

  • Mammalian cells expressing the target antigen for the antibody (e.g., fixed and permeabilized A431 cells for an anti-EGFR antibody)

Procedure:

Part 1: Protein Labeling

  • Dye Preparation: Prepare 10 mM stock solutions of each DBCO-functionalized dye in anhydrous DMSO.

  • Labeling Reaction Setup:

    • For each dye, set up a separate labeling reaction.

    • In a microcentrifuge tube, add 100 µL of the 2 mg/mL azide-modified antibody solution (0.2 mg of antibody).

    • Add a 10-fold molar excess of the respective DBCO dye stock solution to the antibody solution.

    • Gently mix and incubate the reactions for 2 hours at room temperature, protected from light.

  • Purification of Labeled Antibody:

    • Equilibrate three separate size-exclusion chromatography columns with PBS.

    • Apply each reaction mixture to a separate column.

    • Elute the labeled antibody with PBS. The first colored fraction contains the antibody-dye conjugate.

    • Collect the purified conjugate fractions.

Part 2: Characterization of Labeled Antibody

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of each purified conjugate at 280 nm (for protein) and at the respective absorbance maximum for each dye (~755 nm for Sulfo-Cy7.5, ~774 nm for IRDye® 800CW, and ~784 nm for Alexa Fluor™ 790).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the DOL as the molar ratio of dye to protein.

  • SDS-PAGE Analysis:

    • Run samples of the unlabeled antibody and each labeled antibody on an SDS-PAGE gel.

    • Visualize the gel for total protein (e.g., with Coomassie stain) and for fluorescence using an imaging system with the appropriate NIR channels. This will confirm successful conjugation and assess the purity of the conjugate.

Part 3: Performance in Immunofluorescence Imaging

  • Cell Staining:

    • Prepare fixed and permeabilized cells on coverslips.

    • Incubate the cells with a blocking solution (e.g., PBS with 5% BSA) for 30 minutes.

    • Incubate the cells with each of the labeled secondary antibodies at the same concentration (e.g., 5 µg/mL in blocking solution) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides.

  • Fluorescence Microscopy and Signal-to-Noise Ratio (SNR) Measurement:

    • Image the cells using a fluorescence microscope with appropriate filter sets and identical acquisition settings (e.g., exposure time, laser power) for all three dyes.

    • For each image, measure the mean fluorescence intensity of the specifically stained structures (signal) and a background region devoid of cells (noise).

    • Calculate the SNR for each dye conjugate.

  • Photostability Assessment:

    • Continuously expose a field of view of stained cells to the excitation light for a defined period (e.g., 5 minutes).

    • Acquire images at regular intervals (e.g., every 30 seconds).

    • Measure the fluorescence intensity of the stained structures over time and plot the photobleaching curve for each dye.

By following this comprehensive protocol, researchers can generate robust, comparative data to guide their selection of the most suitable NIR-DBCO dye for their specific protein labeling needs, ensuring high-quality and reliable experimental results.

A Researcher's Guide to Spectral Overlap Considerations with Sulfo-Cy7.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in multiplex fluorescence imaging and quantitative assays, the selection of compatible fluorophores is paramount to generating accurate and reproducible data. Sulfo-Cy7.5 DBCO, a water-soluble, near-infrared (NIR) dye functionalized for copper-free click chemistry, offers exceptional brightness and is ideal for applications requiring deep tissue penetration and low background autofluorescence. However, its broad emission spectrum necessitates careful consideration of spectral overlap when used in combination with other fluorescent probes.

This guide provides an objective comparison of this compound with common alternative NIR dyes, supported by key spectral data, and offers detailed experimental protocols for characterizing fluorophores and managing spectral crosstalk in your experiments.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another, leading to signal bleed-through or crosstalk. This can result in false positives and inaccurate quantification. The diagram below illustrates this concept, showing how the emission of a primary fluorophore (Fluorophore 1, e.g., Sulfo-Cy7.5) can overlap with the detection channel of a secondary fluorophore (Fluorophore 2), especially when their emission peaks are close.

Conceptual Diagram of Spectral Overlap cluster_0 Fluorophore 1 (e.g., this compound) cluster_1 Fluorophore 2 (Potential Overlap) cluster_2 Detection System Excitation1 Excitation Emission1 Emission Excitation1->Emission1 Energy Transfer Emission2 Emission Emission1->Emission2 Detector1 Detector for Fluorophore 1 Emission1->Detector1 Primary Signal Detector2 Detector for Fluorophore 2 Emission1->Detector2 Crosstalk Signal Excitation2 Excitation Excitation2->Emission2 Energy Transfer Emission2->Detector2 Primary Signal

Caption: Workflow illustrating how emission from one fluorophore can cause crosstalk in the detector of a second fluorophore.

Comparative Analysis of this compound and Alternatives

The performance of a fluorophore is defined by its spectral properties. The following table summarizes these key characteristics for this compound and other spectrally similar near-infrared dyes. Dyes with closer emission maxima to this compound are more likely to cause significant spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)
This compound ~750 - 788~773 - 808~222,000 - 240,600~0.21 - 0.24
Alexa Fluor 750749 - 752775 - 776~240,000N/A
DyLight 750 / DyLight 755752 - 754776 - 778~210,000 - 270,000N/A
IRDye® 750756 - 766776~260,000 - 330,000N/A
Alexa Fluor 790782 - 784805 - 814~270,000N/A
DyLight 800771 - 777794 - 796~270,000N/A

Note: Spectral properties can vary slightly depending on the supplier, conjugation partner, and solvent conditions. The values presented are aggregated from multiple sources for comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13]

From the data, Alexa Fluor 750 , DyLight 750/755 , and IRDye® 750 have emission maxima very close to that of this compound, indicating a high potential for spectral bleed-through that will require correction via spectral unmixing or compensation.[5][11][12] In contrast, Alexa Fluor 790 and DyLight 800 have emission peaks further into the infrared, which may reduce overlap and make them more suitable partners in a multiplex panel, depending on the filter sets used.[1][3][4]

Experimental Protocols

Accurate management of spectral overlap begins with precise characterization of your fluorescent reagents and the use of proper controls in your experiments.

Protocol 1: Measurement of Core Spectral Properties

This protocol outlines the standard methodologies for measuring the key spectral parameters of a fluorescent dye like this compound.[1]

A. Measurement of the Absorption Spectrum (λabs)

  • Objective: To determine the wavelength at which the dye maximally absorbs light.

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the dye in a suitable solvent (e.g., PBS for water-soluble dyes). The concentration should yield an absorbance maximum between 0.1 and 1.0 AU.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of the dye solution across a relevant wavelength range (e.g., 600-900 nm for Sulfo-Cy7.5).

    • The wavelength with the highest absorbance is the absorption maximum (λabs).

B. Measurement of the Emission Spectrum (λem)

  • Objective: To determine the wavelength at which the dye maximally emits fluorescence after excitation.

  • Instrumentation: Spectrofluorometer.

  • Procedure:

    • Use the same dilute solution prepared for the absorbance measurement.

    • Set the spectrofluorometer's excitation wavelength to the determined λabs.

    • Scan the emission wavelengths over a range that includes the expected emission (e.g., 780-900 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

C. Determination of Molar Extinction Coefficient (ε)

  • Objective: To measure how strongly the dye absorbs light at a given wavelength.

  • Principle: The Beer-Lambert law (A = εlc), where A is absorbance, ε is the molar extinction coefficient, l is the cuvette path length (typically 1 cm), and c is the molar concentration.

  • Procedure:

    • Prepare a series of dye solutions with precisely known concentrations.

    • Measure the absorbance of each solution at the λabs.

    • Plot a graph of absorbance versus concentration.

    • The slope of the resulting line is the molar extinction coefficient (ε).

Protocol 2: Assessing and Correcting for Spectral Overlap in Imaging/Flow Cytometry

This protocol provides a generalized workflow for managing spectral overlap in a multicolor experiment. This process is known as compensation in conventional flow cytometry and spectral unmixing in spectral flow cytometry.[14][15][16][17]

Objective: To mathematically correct for the spectral bleed-through from each fluorophore into other detection channels.

Workflow:

cluster_prep Experiment Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Multicolor Sample (e.g., cells stained with This compound & AF750) Controls Prepare Single-Stain Controls (One for each fluorophore used, plus an unstained control) Acq_Sample Acquire Data for Multicolor Sample Prep->Acq_Sample Acq_Controls Acquire Data for Each Single-Stain Control Controls->Acq_Controls Unmix Generate Reference Spectra from Single-Stain Controls Acq_Controls->Unmix Apply Apply Unmixing/Compensation Algorithm to Multicolor Data Acq_Sample->Apply Unmix->Apply Validate Validate Correction: Check single-stain data for zero median in other channels Apply->Validate

Caption: Experimental workflow for spectral overlap correction.

Methodology:

  • Prepare Controls: For every fluorophore in your experiment (including this compound), you must prepare a corresponding single-stain control. This can be cells or compensation beads stained with only that one fluorophore. An unstained control is also required to measure autofluorescence.[18]

  • Acquire Control Data: Run each single-stain control on the instrument (flow cytometer or microscope with spectral detector) to record the full emission profile ("spectral signature") of each individual dye.

  • Generate Correction Matrix: Use the instrument's software to calculate the spectral overlap. The software measures the amount of signal from each single-stain control that "spills over" into the other detectors. This creates a compensation matrix or a set of reference spectra for unmixing.[16][19]

  • Apply and Validate: Apply the calculated correction to your multicolor sample data. To validate, apply the correction to your single-stain controls; the corrected data should show a signal only in the primary detector for that fluorophore, with median signals close to zero in all other channels.[20]

By carefully selecting fluorophores based on their spectral properties and implementing rigorous experimental controls, researchers can successfully leverage the power of this compound in complex, multicolor applications while ensuring data integrity and accuracy.

References

Safety Operating Guide

Navigating the Disposal of Sulfo-Cy7.5 DBCO: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing the fluorescent dye Sulfo-Cy7.5 DBCO must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific institutional and regional regulations may vary, a set of core principles governs the safe handling and disposal of this chemical. This guide provides essential logistical information and procedural steps for the proper disposal of this compound, emphasizing the critical need to consult the official Safety Data Sheet (SDS) and institutional guidelines.

Immediate Safety and Handling Considerations

Prior to disposal, proper handling and storage of this compound are paramount to minimize risks. Unused or waste material should be clearly labeled and stored in a designated, secure area away from incompatible materials. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound.

Core Disposal Protocol

The primary route for the disposal of this compound, like most laboratory chemicals, is through a licensed chemical waste disposal service. It is crucial to avoid disposing of this compound down the drain or in regular solid waste, as this can lead to environmental contamination and potential regulatory violations.

Step-by-Step Disposal Procedure:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the most critical document for determining the appropriate disposal method. This document will provide specific instructions from the manufacturer regarding the chemical's hazards and recommended disposal procedures.

  • Segregate Chemical Waste: this compound waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix it with other chemical waste unless explicitly permitted by your institution's chemical safety office. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols as indicated in the SDS.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the waste container. Follow their specific procedures for waste consolidation and collection.

Quantitative Safety Data Summary

While a specific SDS for this compound was not publicly available at the time of this writing, the following table summarizes typical information found in SDS for similar cyanine-based fluorescent dyes. This information is for illustrative purposes only and must be verified with the official SDS for the specific product in use.

ParameterTypical Value/InformationSource/Note
Toxicity Data Acute toxicity data (LD50/LC50) is often not available for novel research chemicals. Assume the compound is hazardous in the absence of data.General guidance for research chemicals.
Exposure Limits Occupational exposure limits (e.g., PEL, TLV) are typically not established for research-use-only compounds.General guidance for research chemicals.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.Standard laboratory practice.
Storage Temperature Refer to the manufacturer's product data sheet for specific storage conditions.Varies by manufacturer and formulation.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

cluster_0 Chemical Waste Disposal Workflow start Identify Waste Chemical (this compound) sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Disposal Complete pickup->end

Figure 1. General workflow for the disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide and does not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) or the protocols established by your institution's Environmental Health and Safety (EHS) office. Always prioritize the information provided in the official SDS and consult with your EHS department for guidance on proper chemical waste disposal.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。